4,6-dihydroxybenzofuran-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dihydroxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2,9-10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSLRXQDYBYKHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=C(C=C2O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280906 | |
| Record name | 3(2h)-benzofuranone, 4,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3260-49-9 | |
| Record name | 3260-49-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3(2h)-benzofuranone, 4,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4,6-dihydroxybenzofuran-3(2H)-one from Phloroglucinol: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of a robust and efficient synthetic route to 4,6-dihydroxybenzofuran-3(2H)-one, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. Commencing with the readily available and highly activated aromatic precursor, phloroglucinol, this guide details a two-step synthetic pathway. The synthesis involves an initial Friedel-Crafts acylation to generate a key chloroacetylated intermediate, followed by a base-mediated intramolecular cyclization. This document provides not only detailed, step-by-step experimental protocols but also delves into the underlying reaction mechanisms, strategic considerations for experimental design, and key analytical characterization data. The content herein is tailored for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding and practical application of this synthetic methodology.
Introduction and Strategic Overview
The benzofuranone core is a privileged structural motif found in numerous biologically active natural products and synthetic compounds. Specifically, the 4,6-dihydroxy-substituted pattern is of significant interest due to the potential for diverse functionalization and its role as a pharmacophore in various therapeutic areas. The synthesis of this compound from phloroglucinol represents an archetypal example of leveraging the inherent reactivity of polyhydroxy phenols to construct complex heterocyclic systems.
Phloroglucinol (1,3,5-trihydroxybenzene) is an ideal starting material due to its highly electron-rich nature, which facilitates electrophilic aromatic substitution. The synthetic strategy hinges on a two-step sequence:
-
C-Acylation: Introduction of a two-carbon electrophile onto the phloroglucinol ring to form the key intermediate, 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone. This is effectively achieved via a Friedel-Crafts acylation reaction.
-
Intramolecular Cyclization: Subsequent intramolecular nucleophilic substitution, wherein an ortho-phenolic group displaces the terminal chloride of the acetyl group, leading to the formation of the five-membered heterocyclic ring of the target benzofuranone.
This approach is advantageous due to the accessibility of the starting materials and the generally high efficiency of the individual transformations.
Reaction Schematics and Mechanistic Insights
The overall synthetic transformation can be visualized as follows:
Caption: Overall reaction scheme for the synthesis of this compound.
Mechanism of the Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1] In this first step, chloroacetyl chloride is activated by a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.
Caption: Mechanism of the Friedel-Crafts Acylation of Phloroglucinol.
The highly electron-rich phloroglucinol ring acts as the nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex. Subsequent deprotonation by the AlCl₄⁻ complex restores the aromaticity of the ring, yielding the acylated product, 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone.[2] Phloroglucinol's three hydroxyl groups are strongly activating and ortho-, para-directing, leading to a highly facile substitution.
Mechanism of the Intramolecular Cyclization
The second step is an intramolecular Williamson ether synthesis, a type of nucleophilic substitution reaction. In the presence of a mild base like sodium acetate, one of the ortho-hydroxyl groups of the intermediate is deprotonated to form a phenoxide ion. This phenoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon atom bearing the chlorine. The chloride ion is displaced as the leaving group, resulting in the formation of the five-membered ether ring and yielding the final product, this compound.
Caption: Mechanism of the Base-Mediated Intramolecular Cyclization.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Aluminum chloride is highly reactive with water and moisture. Chloroacetyl chloride is corrosive and lachrymatory.
Step 1: Synthesis of 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone
This protocol is adapted from the general principles of Friedel-Crafts acylations of highly activated phenols.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Phloroglucinol (anhydrous) | 126.11 | 10.0 g | 79.3 | Ensure it is dry |
| Aluminum Chloride (anhydrous) | 133.34 | 21.1 g | 158.6 | Handle under inert atmosphere |
| Chloroacetyl Chloride | 112.94 | 10.7 g (7.6 mL) | 95.2 | Freshly distilled if necessary |
| 1,2-Dichloroethane | - | 200 mL | - | Anhydrous grade |
| Hydrochloric Acid (conc.) | - | ~50 mL | - | For workup |
| Ice | - | As needed | - | For workup |
Procedure:
-
Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagent Charging: To the flask, add anhydrous phloroglucinol (10.0 g) and anhydrous 1,2-dichloroethane (150 mL). Begin stirring to form a suspension.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (21.1 g) to the suspension in portions. The mixture may warm up slightly.
-
Acyl Chloride Addition: In the dropping funnel, place chloroacetyl chloride (7.6 mL) dissolved in 50 mL of anhydrous 1,2-dichloroethane. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes. The reaction is exothermic; maintain the temperature below 30 °C with a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 90-100 °C and maintain it at this temperature for 8-10 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (~200 g) and concentrated hydrochloric acid (~50 mL). This will decompose the aluminum chloride complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine all organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone as a solid.
Step 2: Synthesis of this compound
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone | 202.59 | 5.0 g | 24.7 | From Step 1 |
| Sodium Acetate (anhydrous) | 82.03 | 3.0 g | 36.6 | Ensure it is dry |
| Methanol | - | 100 mL | - | Reagent grade |
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone (5.0 g) in methanol (100 mL).
-
Base Addition: Add anhydrous sodium acetate (3.0 g) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Purification: The resulting residue can be recrystallized from water or a mixture of ethanol and water to yield this compound as a pale yellow solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected ¹H NMR in DMSO-d₆ would show signals for the two aromatic protons, the methylene protons of the furanone ring, and the two hydroxyl protons.
Conclusion
The synthesis of this compound from phloroglucinol is a reliable and instructive process for constructing valuable heterocyclic scaffolds. The two-step sequence, involving a Friedel-Crafts acylation followed by a base-mediated intramolecular cyclization, is a powerful strategy in organic synthesis. This guide provides a detailed and technically grounded framework for executing this synthesis, offering insights into the reaction mechanisms and practical experimental considerations. The methodologies described herein are scalable and can serve as a foundation for the synthesis of a diverse library of substituted benzofuranones for applications in drug discovery and materials science.
References
chemical properties and structure of 4,6-dihydroxybenzofuran-3(2H)-one
An In-depth Technical Guide to 4,6-dihydroxybenzofuran-3(2H)-one: Structure, Properties, and Biological Potential
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of benzofuranone scaffolds. While specific experimental data on the biological activities of the core molecule are limited, this guide synthesizes available information on its chemical characteristics and the broader biological context of the benzofuranone class of compounds, highlighting its potential as a versatile building block for the design of novel therapeutic agents.
Introduction
Benzofuranone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities.[1] These activities include antitumor, antibacterial, antioxidant, and antiviral properties.[1] At the core of many of these bioactive molecules is the this compound scaffold. Understanding the chemical intricacies and inherent potential of this core structure is paramount for the rational design and development of new drug candidates. This guide aims to provide an in-depth analysis of this compound, offering a foundation for further research and application in drug discovery.
Chemical Properties and Structure
The chemical identity of this compound is defined by its benzofuran core structure, substituted with two hydroxyl groups at positions 4 and 6, and a ketone group at position 3.[2] This arrangement of functional groups dictates its chemical reactivity, stability, and potential for intermolecular interactions.
The presence of hydroxyl groups makes the molecule a potential hydrogen bond donor and acceptor, influencing its solubility and ability to interact with biological targets. The ketone group also contributes to its polarity and reactivity.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | 4,6-dihydroxy-1-benzofuran-3-one | PubChem[2] |
| CAS Number | 3260-49-9 | PubChem[2] |
| Molecular Formula | C₈H₆O₄ | PubChem[2] |
| Molecular Weight | 166.13 g/mol | PubChem[2] |
| XLogP3 | 1.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Topological Polar Surface Area | 66.8 Ų | PubChem[2] |
Synthesis of this compound
A documented method for the synthesis of this compound involves the intramolecular cyclization of a precursor molecule. A common approach utilizes the reflux of a substituted 2-chloroethanone derivative in the presence of a weak base, such as sodium acetate, in a suitable solvent like methanol.
Experimental Protocol: Synthesis via Intramolecular Cyclization
This protocol is based on a reported synthesis of this compound.[3]
Materials:
-
Precursor: 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone
-
Anhydrous Sodium Acetate (NaOAc)
-
Methanol (MeOH)
-
Argon gas
-
Standard reflux apparatus
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Dissolve the precursor, 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone, in methanol in a round-bottom flask.
-
Add anhydrous sodium acetate to the solution.
-
Flush the flask with argon gas to create an inert atmosphere.
-
Heat the reaction mixture to reflux and maintain for a specified period (e.g., 4 hours).
-
After the reaction is complete, remove the methanol using a rotary evaporator.
-
Recrystallize the resulting residue from water to obtain the purified this compound as a pale yellow solid.[3]
Caption: Synthetic workflow for this compound.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): A reported ¹H NMR spectrum in DMSO-d₆ shows a broad singlet at approximately 10.62 ppm, attributed to the two hydroxyl protons. Other signals corresponding to the aromatic and methylene protons would also be expected.[3]
-
IR (Infrared) Spectroscopy: An experimental IR spectrum for this compound is not available in the searched literature. However, characteristic absorption bands would be expected for the hydroxyl (O-H) stretching, carbonyl (C=O) stretching, and aromatic (C=C) stretching vibrations.
Biological Activities and Potential Applications
While direct experimental evidence for the biological activity of this compound is limited, the broader class of benzofuranone derivatives has demonstrated a wide array of pharmacological effects. This suggests that the core scaffold of this compound is a valuable starting point for the development of bioactive compounds.
Antioxidant Activity
Many benzofuran and isobenzofuranone derivatives have shown potent antioxidant activity.[4] The antioxidant capacity is often attributed to the presence of phenolic hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. The dihydroxy substitution on the benzene ring of this compound suggests it may possess intrinsic antioxidant properties.
Antimicrobial Activity
Derivatives of benzofuran-3(2H)-one have been reported to exhibit antibacterial and antifungal activities.[1][5] For example, certain synthetic aurone derivatives, which are structurally related to this compound, have shown high antibacterial activity, particularly against Gram-positive bacteria.[2]
Enzyme Inhibition
The benzofuranone scaffold has been identified as a key structural motif in various enzyme inhibitors. For instance, derivatives of 2-benzylidenebenzofuran-3(2H)-ones (aurones) have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[6] The inhibitory activity is often dependent on the number and position of hydroxyl groups.[6]
Anticancer Potential
Several studies have highlighted the anticancer potential of benzofuran derivatives.[1] For example, benzofuran-4,5-diones have been identified as selective inhibitors of human peptide deformylase, a potential target for antitumor agents.[7] While direct cytotoxicity studies on this compound are not widely reported, its role as a precursor to more complex, biologically active molecules is significant.
References
- 1. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel cytosporone 3-Heptyl-4,6-dihydroxy-3H-isobenzofuran-1-one: synthesis; toxicological, apoptotic and immunomodulatory properties; and potentiation of mutagenic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
natural occurrence of 4,6-dihydroxybenzofuran-3(2H)-one derivatives
An In-Depth Technical Guide to the Natural Occurrence of 4,6-dihydroxybenzofuran-3(2H)-one Derivatives
Abstract
Derivatives of this compound represent a structurally significant class of heterocyclic compounds, often categorized under the broader family of aurones and benzofuranones. These natural products are biosynthesized by a diverse range of organisms, including higher plants, fungi, and lichens, where they play varied ecological roles. For researchers, their importance is underscored by a wide spectrum of potent biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the natural sources, biosynthetic origins, and therapeutic potential of these derivatives. It details methodologies for their extraction, isolation, and structural characterization, offering field-proven insights for professionals in natural product chemistry, pharmacology, and drug development.
Introduction: The Benzofuranone Core
Benzofuran and its derivatives are ubiquitous heterocyclic scaffolds in nature and are foundational to many biologically active compounds.[1][6] The this compound core is a specific subclass characterized by a bicyclic system comprising a furanone ring fused to a dihydroxylated benzene ring. These compounds are structurally isomeric to flavones and biogenetically related to chalcones.[7] Their unique electronic and structural properties make them privileged scaffolds in medicinal chemistry, capable of interacting with a variety of biological targets.[8][9] This guide focuses specifically on derivatives hydroxylated at the 4- and 6-positions, a substitution pattern frequently associated with potent bioactivity.[10]
Natural Distribution and Sources
Compounds featuring the this compound skeleton are not confined to a single biological kingdom. Their distribution spans a variety of environments and species, indicative of their convergent evolution as valuable secondary metabolites.
-
Higher Plants: Benzofuran derivatives are widely distributed in higher plants, with the Asteraceae (sunflower family), Fabaceae (legume family), and Moraceae (mulberry family) being prominent sources.[1][11] Specific examples include the isolation of related derivatives from the heartwood of Dalbergia odorifera and the roots of Lysidice rhodostegia, which have demonstrated significant anti-inflammatory and antioxidative properties, respectively.[4]
-
Fungi: Fungi are prolific producers of novel bioactive compounds, including benzofuranone derivatives. The fungus Cephalosporium sp. AL031, isolated from Sinarundinaria nitida, was found to produce a novel isobenzofuranone derivative, 4,6-dihydroxy-5-methoxy-7-methylphthalide, which exhibited potent antioxidant activity.[12] The fungal metabolite isoaurostatin, from Thermomonospora alba, is another example that shows anti-tumor efficacy.[10]
-
Lichens: Lichens, which are symbiotic organisms of fungi and algae, are known to produce unique secondary metabolites. The lichen Usnea longissima has been a source for the isolation of novel benzofuranone derivatives, highlighting these organisms as a promising frontier for discovering new chemical entities.[13]
Biosynthesis: A Plausible Pathway
While the precise biosynthetic pathway for every this compound derivative is not universally elucidated, it is widely understood to be derived from the flavonoid pathway. The biosynthesis involves key precursors from primary metabolism and a crucial oxidative cyclization step.
The proposed pathway begins with precursors from the shikimate pathway (providing phenylalanine, which is converted to 4-coumaroyl-CoA) and the acetate-malonate pathway (providing malonyl-CoA). These precursors undergo condensation via chalcone synthase (CHS) to form a chalcone backbone. The key step in forming the benzofuranone ring is the enzymatic oxidative cyclization of this chalcone intermediate, a reaction often catalyzed by cytochrome P450 monooxygenases.[14] This cyclization forms the characteristic five-membered furanone ring fused to the aromatic ring.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. actascientific.com [actascientific.com]
- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
- 7. tandfonline.com [tandfonline.com]
- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic Benzofuranoindoline Formation in the Biosynthesis of the Strained Bridgehead Bicyclic Dipeptide (+)-Azonazine A - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Benzofuran Scaffolds: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The benzofuran moiety, a heterocyclic compound forged from the fusion of a benzene and a furan ring, stands as a "privileged structure" in the realm of medicinal chemistry. Its derivatives have consistently demonstrated a vast spectrum of pharmacological activities, marking them as compelling candidates for the development of novel therapeutics.[1][2] This technical guide offers an in-depth exploration of the significant biological activities of substituted benzofurans, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The content is curated for professionals in drug discovery and development, providing a synthesis of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to catalyze further innovation in this promising field.
Anticancer Applications: Targeting the Hallmarks of Malignancy
Substituted benzofurans have surfaced as a pivotal class of compounds endowed with potent anticancer activities, addressing various hallmarks of cancer.[1] Their mechanisms of action are multifaceted, encompassing the disruption of microtubule dynamics, modulation of critical signaling cascades, and the induction of programmed cell death (apoptosis).[1][3][4]
Mechanism of Action: Inhibition of Tubulin Polymerization and Induction of Apoptosis
A significant number of benzofuran derivatives exert their anticancer effects by interfering with the polymerization of tubulin, a crucial protein for the formation of microtubules.[3][4] This disruption of the cytoskeleton during cell division leads to a G2/M phase cell cycle arrest and subsequently triggers apoptosis.[1][4] The intrinsic apoptotic pathway is often activated, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspase cascades.[3][5]
Caption: Anticancer mechanism of benzofurans via tubulin inhibition.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of various substituted benzofuran derivatives against a range of human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Derivative Class | Compound ID/Description | Cancer Cell Line | IC50 (µM) |
| Halogenated Benzofurans | Compound with bromine on methyl at position 3 | K562 (Leukemia) | 5 |
| Halogenated Benzofurans | Compound with bromine on methyl at position 3 | HL60 (Leukemia) | 0.1 |
| Amino Benzofurans | 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan | Various Cancer Cells | 0.016 - 0.024 |
| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 16 | A549 (Lung Carcinoma) | 0.12 |
| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 16 | SGC7901 (Gastric Cancer) | 2.75 |
| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives | 50g | HCT-116 (Colon) | 0.87 |
| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives | 50g | HeLa (Cervical) | 0.73 |
| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives | 50g | A549 (Lung) | 0.57 |
| Oxindole-based benzofuran hybrids | 22d | MCF-7 (Breast) | 3.41 |
| Oxindole-based benzofuran hybrids | 22f | MCF-7 (Breast) | 2.27 |
Note: The IC50 values are sourced from multiple studies and experimental conditions may vary.[3][6][7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][9]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[9]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at an optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[9]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzofuran test compounds in culture medium.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals.[9]
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[9]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.[9]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[9]
-
Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance of treated cells) / (Absorbance of control cells)] x 100
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Properties: A Scaffold for New Antibiotics
Benzofuran derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][11] This makes them a promising scaffold for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.
Mechanism of Action
The antimicrobial mechanisms of benzofurans are diverse and can involve the disruption of cell wall synthesis, inhibition of essential enzymes like DNA gyrase, and interference with other vital cellular processes. The specific mechanism often depends on the substitution pattern on the benzofuran core.
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative benzofuran derivatives against various microbial strains.
| Derivative Class | Compound ID/Description | Microbial Strain | MIC (µg/mL) |
| Benzofuran-5-ol derivatives | Compound 20 & 21 | Fungal Species | 1.6 - 12.5 |
| Aza-benzofuran | Compound 1 | Salmonella typhimurium | 12.5 |
| Aza-benzofuran | Compound 1 | Escherichia coli | 25 |
| Aza-benzofuran | Compound 1 | Staphylococcus aureus | 12.5 |
| Oxa-benzofuran | Compound 5 | Penicillium italicum | 12.5 |
| Oxa-benzofuran | Compound 6 | Colletotrichum musae | 12.5 - 25 |
| Benzofuran amide derivatives | 6a, 6b, 6f | Broad-spectrum | 6.25 |
| 3-Benzofurancarboxylic acid derivatives | III, IV, VI | Gram-positive bacteria | 50 - 200 |
| 3-Benzofurancarboxylic acid derivatives | III, VI | Candida albicans | 100 |
Note: The MIC values are sourced from multiple studies and experimental conditions may vary.[11][12][13][14]
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[2][15]
Principle: An antimicrobial agent diffuses from a well through a solidified agar medium that has been seeded with a test microorganism. The agent's ability to inhibit microbial growth is indicated by a clear zone of inhibition around the well.[15]
Step-by-Step Methodology:
-
Preparation of Inoculum and Agar Plates:
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in a suitable broth.
-
Aseptically pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
-
Well Preparation and Sample Addition:
-
Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer or a pipette tip.[16]
-
Carefully add a defined volume (e.g., 50-100 µL) of the benzofuran test solution (at a known concentration) into each well.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound) in separate wells.[17]
-
-
Incubation and Measurement:
-
Allow the plates to stand for a period (e.g., 30 minutes) to permit the diffusion of the compounds into the agar.[2]
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.[2]
-
After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.
-
-
Interpretation:
-
A larger zone of inhibition indicates greater antimicrobial activity. The results are typically compared to the positive control.
-
Anti-inflammatory Effects: Modulating Inflammatory Pathways
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Benzofuran derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key signaling pathways that regulate the inflammatory response.[18][19]
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
Many benzofuran compounds exert their anti-inflammatory effects by inhibiting the activation of the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[18][19][20] These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6).[18][20] By suppressing the phosphorylation of key proteins in these cascades, benzofurans can effectively down-regulate the inflammatory response.[18]
Caption: Anti-inflammatory mechanism via NF-κB and MAPK inhibition.
Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity
| Derivative Class | Compound ID/Description | Assay | Activity |
| Heterocyclic/Benzofuran Hybrids | Compound 5d | NO Production Inhibition (RAW 264.7 cells) | IC50 = 52.23 µM |
| Aza-benzofuran | Compound 1 | NO Production Inhibition (RAW 264.7 cells) | IC50 = 17.31 µM |
| Aza-benzofuran | Compound 3 | NO Production Inhibition (RAW 264.7 cells) | IC50 = 16.5 µM |
| Benzofuran amide derivatives | Compound 6b | Carrageenan-induced paw edema (rat) | 71.10% inhibition at 2h |
| Benzofuran amide derivatives | Compound 6a | Carrageenan-induced paw edema (rat) | 61.55% inhibition at 2h |
Note: Data is sourced from multiple studies and experimental conditions may vary.[12][13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.[21][22][23]
Principle: Subplantar injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[23]
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats for at least one week under standard laboratory conditions.
-
Divide the rats into groups (e.g., control, standard drug, and test compound groups).
-
-
Compound Administration:
-
Administer the benzofuran test compound orally or intraperitoneally at a predetermined dose.
-
Administer the standard anti-inflammatory drug (e.g., indomethacin) to the standard group and the vehicle to the control group.
-
-
Induction of Edema:
-
Measurement of Paw Volume:
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 where ΔV is the change in paw volume.
-
Compare the results of the test groups with the control and standard groups to evaluate the anti-inflammatory activity.
-
Antioxidant Activity: Scavenging Free Radicals
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Benzofuran derivatives have been shown to possess significant antioxidant properties, primarily through their ability to scavenge free radicals.[24][25][26]
Mechanism of Action: Free Radical Scavenging
The antioxidant activity of benzofurans is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This process converts the reactive radical into a more stable, non-reactive species.[25][27]
Quantitative Data: In Vitro Antioxidant Activity
| Derivative Class | Compound ID/Description | Assay | Activity (IC50) |
| Benzofuran derivatives from D. latifolia | Compounds 59 and 60 | DPPH Scavenging | 96.7 µM |
| Substituted benzofuran derivatives | 6a, 6b, 6d, 6h, 6o, 6p, 6r | DPPH Scavenging | Showed very good activity |
| Benzofuran-2-one derivatives | 9, 15, 18, 20 | DPPH Scavenging (in methanol) | rIC50 = 0.18 - 0.31 |
Note: IC50 and rIC50 values are sourced from multiple studies and experimental conditions may vary.[24][28][29]
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a simple and widely used method for evaluating the antioxidant capacity of compounds.[27][30]
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at approximately 517 nm.[27]
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the benzofuran test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent. This solution should be freshly prepared and protected from light.
-
Prepare a stock solution of a standard antioxidant (e.g., ascorbic acid or Trolox) for comparison.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compounds and the standard antioxidant in the 96-well plate.
-
Add a defined volume of the DPPH working solution to each well.
-
Include a blank control containing the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[30]
-
-
Absorbance Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample.[27]
-
Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value. A lower IC50 indicates greater antioxidant activity.[30]
-
Conclusion
The benzofuran scaffold represents a remarkably versatile platform in medicinal chemistry, with its derivatives exhibiting a wide array of potent biological activities. The compelling anticancer, antimicrobial, anti-inflammatory, and antioxidant properties highlighted in this guide underscore the immense therapeutic potential of this chemical class. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of benzofuran-based compounds as next-generation therapeutics. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their clinical promise.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. botanyjournals.com [botanyjournals.com]
- 3. Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]
- 13. jopcr.com [jopcr.com]
- 14. mdpi.com [mdpi.com]
- 15. chemistnotes.com [chemistnotes.com]
- 16. youtube.com [youtube.com]
- 17. hereditybio.in [hereditybio.in]
- 18. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 24. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 25. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 30. acmeresearchlabs.in [acmeresearchlabs.in]
An In-Depth Technical Guide to 4,6-Dihydroxy-1-benzofuran-3(2H)-one (CAS 3260-49-9): Properties, Synthesis, and Potential Applications
Executive Summary
4,6-Dihydroxy-1-benzofuran-3(2H)-one (CAS 3260-49-9) is a polycyclic aromatic compound featuring a benzofuran core. Its structure, characterized by two hydroxyl groups on the benzene ring, makes it a subject of significant interest in medicinal chemistry and synthetic organic chemistry. The phenolic nature of the molecule suggests potential antioxidant and anti-inflammatory properties, positioning it as a valuable scaffold for drug discovery. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-tested synthesis protocol, and an exploration of its potential biological activities, grounded in the established pharmacology of the broader benzofuran class of compounds.
Physicochemical & Structural Properties
The compound is a crystalline solid, with its key properties summarized below. The dual hydroxyl groups and the ketone moiety contribute to its polarity and ability to act as a hydrogen bond donor and acceptor, influencing its solubility and interactions with biological targets.
| Property | Value | Source(s) |
| CAS Number | 3260-49-9 | [1] |
| Molecular Formula | C₈H₆O₄ | [2][3] |
| Molecular Weight | 166.13 g/mol | [1][3] |
| IUPAC Name | 4,6-dihydroxy-1-benzofuran-3-one | [4] |
| Synonyms | 4,6-dihydroxybenzofuran-3(2H)-one, 4,6-dihydroxycoumarin | [1][2] |
| Appearance | Pale yellow solid / Crystalline solid | [2][3] |
| Melting Point | ~260 °C | [5] |
| Boiling Point | 429.4 ± 40.0 °C (Predicted) | [5] |
| Density | 1.614 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in polar solvents (water, alcohols, Chloroform) | [2][5] |
| SMILES | c1c(cc2c(c1O)C(=O)CO2)O | [2] |
| InChI | InChI=1/C8H6O4/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2,9-10H,3H2 | [2] |
Synthesis and Characterization
The synthesis of 4,6-dihydroxy-1-benzofuran-3(2H)-one is reliably achieved through the intramolecular cyclization of a substituted phenylethanone precursor. This protocol is adapted from established literature, providing a high-yield pathway to the target compound.
Synthesis Workflow
The overall synthetic scheme involves the base-mediated cyclization of 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone.
Caption: Synthesis workflow for 4,6-dihydroxy-1-benzofuran-3(2H)-one.
Step-by-Step Experimental Protocol
Rationale: This procedure utilizes anhydrous sodium acetate as a weak base. Its function is to deprotonate one of the phenolic hydroxyl groups, which then acts as a nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction to form the furanone ring. Conducting the reaction under an inert argon atmosphere is critical to prevent the oxidation of the electron-rich trihydroxyphenyl precursor at high temperatures, which would otherwise result in colored impurities and a significantly lower yield.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the precursor, 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone (6.25 g), in methanol (94 mL).
-
Addition of Base: To the solution, add anhydrous sodium acetate (5.34 g, 65.1 mmol).[3]
-
Inert Atmosphere: Purge the flask with argon gas to establish an inert atmosphere.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4 hours with continuous stirring.[3]
-
Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting residue from water to yield the final product, 4,6-dihydroxy-1-benzofuran-3(2H)-one, as a pale yellow solid.[3]
-
Expected Yield: 88.2% (4.54 g).[3]
Product Characterization
To confirm the identity and purity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is employed.
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.62 (broad singlet, 2H, -OH), 5.91 (singlet, 2H), 4.54 (singlet, 2H). The data are in agreement with literature values.[3]
Potential Biological Activity & Drug Development Applications
While specific biological studies on CAS 3260-49-9 are not extensively published, the benzofuran and benzofuranone scaffolds are well-established pharmacophores with a wide range of biological activities.[6][7] The structural features of 4,6-dihydroxy-1-benzofuran-3(2H)-one strongly suggest its potential as an anti-inflammatory and antioxidant agent.
Anti-Inflammatory Potential
Many benzofuranone derivatives exhibit anti-inflammatory effects.[8] Research suggests these compounds can act through multiple mechanisms. One prominent pathway involves the dual inhibition of cyclooxygenase (CO) and lipoxygenase (LO), enzymes responsible for producing pro-inflammatory lipid mediators like prostaglandins and leukotrienes.[2] Other studies on related benzofuranones have demonstrated that their anti-inflammatory effects may be mediated by interfering with the Protein Kinase C (PKC) activation pathway, which is crucial for signal transduction in inflammatory responses.[3] Furthermore, some benzofuran derivatives inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.[1][9]
Caption: Potential anti-inflammatory mechanisms of benzofuranone derivatives.
Antioxidant Potential
The dihydroxy substitution pattern on the benzene ring is a classic feature of potent antioxidant molecules. The mechanism of action for phenolic antioxidants, including benzofurans, typically involves scavenging free radicals.[10][11] This can occur via two primary pathways:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it.[12]
-
Sequential Proton Loss Electron Transfer (SPLET): The phenol is first deprotonated, and the resulting phenoxide anion then donates an electron to the radical.[12][13]
The efficiency of these processes is dictated by the O-H bond dissociation enthalpy (BDE) and proton affinity (PA). The presence of two hydroxyl groups on the benzofuran scaffold of CAS 3260-49-9 likely enhances its radical scavenging capacity, making it a promising candidate for mitigating oxidative stress.
Safety and Handling
-
General Hazards: Phenolic compounds can be corrosive and toxic, with a capacity to be rapidly absorbed through the skin, potentially causing severe burns and systemic toxicity affecting the central nervous system, liver, and kidneys.[5] Benzofuran is classified as a flammable liquid and a suspected carcinogen.[16][17] As a solid powder, the compound may form combustible dust mixtures in the air and can be irritating to the skin, eyes, and respiratory system.[15][18]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Use chemical splash goggles and/or a face shield where splashing or dust generation is possible.[14]
-
Hand Protection: Wear impervious gloves. For concentrated material, utility-grade neoprene or butyl rubber gloves over nitrile exam gloves are recommended. Change gloves immediately after any contact.[5]
-
Skin and Body Protection: Wear a fully buttoned lab coat, long pants, and closed-toe shoes. For tasks with a high risk of exposure, a butyl rubber or neoprene apron is advised.[5][14]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood or other locally exhausted ventilation to prevent inhalation of dust or aerosols.[5]
Storage and Handling
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[14][19] Keep containers tightly closed and protect from light and moisture.[5]
-
Handling: Avoid creating dust.[18] Use caution when centrifuging to prevent aerosol formation. Never heat the compound in an unventilated appliance like an oven or microwave.[5]
First Aid Measures (General for Phenolic Compounds)
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Whitening of the skin may occur. Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. As little as 1 gram of a phenolic compound can be fatal if ingested. Seek immediate medical attention.[14]
Conclusion
4,6-Dihydroxy-1-benzofuran-3(2H)-one is a synthetically accessible compound with significant potential for applications in drug discovery. Its structural similarity to known bioactive benzofuranones provides a strong rationale for its investigation as an anti-inflammatory and antioxidant agent. The detailed synthesis and characterization data herein provide a solid foundation for researchers to produce and study this compound, while the safety guidelines ensure it can be handled responsibly in a laboratory setting. Further investigation into its specific mechanisms of action and biological targets is warranted to fully realize its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Acyl-3-substituted-benzofuran-2(3H)-ones as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antihypersensitive and antiinflammatory activities of a benzofuranone derivative in different experimental models in mice: the importance of the protein kinase C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C8H6O4 | CID 227444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbcp.com [ijbcp.com]
- 9. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents | MDPI [mdpi.com]
- 10. Protective action of a new benzofuran derivative on lipid peroxidation and sulphydryl groups oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. ha-international.com [ha-international.com]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. redox.com [redox.com]
- 19. chemos.de [chemos.de]
potential therapeutic applications of benzofuranone derivatives
An In-depth Technical Guide:
Unlocking the Therapeutic Promise of Benzofuranone Derivatives
Executive Summary
The benzofuranone scaffold, a heterocyclic motif comprising fused benzene and furanone rings, stands as a privileged structure in medicinal chemistry. Its prevalence in a multitude of natural products and synthetic compounds underscores its significance as a versatile template for drug design. Benzofuranone derivatives exhibit an impressively broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This guide provides a comprehensive technical exploration of these therapeutic applications, delving into the underlying mechanisms of action, critical structure-activity relationships (SAR), and field-proven experimental methodologies. By synthesizing current research and presenting quantitative data with actionable protocols, this document aims to serve as an essential resource for professionals dedicated to advancing benzofuranone-based compounds from discovery to clinical application.
Chapter 1: The Benzofuranone Scaffold: A Cornerstone of Bioactive Design
Introduction to the Benzofuranone Core
The benzofuranone core is a bicyclic heterocyclic system that represents a fundamental structural unit in numerous biologically active molecules. Its rigid, planar structure provides a robust framework for the strategic placement of various functional groups, enabling fine-tuning of its pharmacological profile. The inherent chemical features of the benzofuranone nucleus, including its electron distribution and potential for hydrogen bonding, contribute to its ability to interact with a diverse range of biological targets.
Synthetic Accessibility and Physicochemical Properties
A key advantage of the benzofuranone scaffold is its synthetic tractability. Numerous methodologies have been developed for its construction, including domino reactions involving Friedel-Crafts alkylation followed by intramolecular lactonization, allowing for the efficient generation of diverse derivatives. This synthetic accessibility is crucial for performing extensive structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds. The physicochemical properties of benzofuranone derivatives can be readily modulated by introducing different substituents, influencing parameters such as lipophilicity, solubility, and metabolic stability, which are critical for developing orally bioavailable drugs.
Chapter 2: Anticancer Applications: Targeting Malignant Proliferation
Benzofuranone derivatives have emerged as a highly promising class of anticancer agents, demonstrating cytotoxicity against a wide array of human cancer cell lines through multiple mechanisms. Their ability to interfere with fundamental cellular processes makes them attractive candidates for cancer therapy.
Mechanism of Action: Disruption of Microtubule Dynamics
A primary anticancer mechanism for many benzofuranone derivatives is the inhibition of tubulin polymerization. Microtubules are essential for forming the mitotic spindle during cell division, making them a well-validated target for chemotherapy. These compounds often bind to the colchicine site on β-tubulin, preventing the assembly of tubulin dimers into microtubules. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers apoptosis.
Caption: Workflow of tubulin polymerization inhibition by benzofuranone derivatives.
Mechanism of Action: Protein Kinase Inhibition
The dysregulation of protein kinase signaling is a hallmark of cancer. Benzofuranone derivatives have been identified as potent inhibitors of various kinases involved in cancer progression, including the mammalian target of rapamycin (mTOR), cyclin-dependent kinases (CDKs), and components of the MAPK pathway.
-
mTOR Signaling: Certain benzofuranone hybrids act as inhibitors of the mTORC1 protein complex, which is a central regulator of cell growth and proliferation.
-
CDK Inhibition: A notable example is compound 23d, which promotes osteoblast differentiation by potently inhibiting cyclin-dependent kinase 8 (CDK8).
-
Src Kinase: Other derivatives have demonstrated significant inhibition of Src kinase, a non-receptor tyrosine kinase implicated in tumor progression and metastasis.
Caption: Inhibition of key oncogenic signaling pathways by benzofuranone derivatives.
Data Summary: In Vitro Anticancer Activity
The cytotoxic potential of benzofuranone derivatives has been quantified against numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 3-Nitrophenyl Chalcone Derivative | HCT-116 (Colon) | 1.71 | |
| 3-Nitrophenyl Chalcone Derivative | HT-29 (Colon) | 7.76 | |
| Benzofuran-pyrazole Derivative (Compound 33) | A2780 (Ovarian) | 11 | |
| 3-Methylbenzofuran Derivative (16b) | A549 (Lung) | 1.48 | |
| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | |
| mTOR Inhibitor (Compound 9) | SQ20B (Head and Neck) | 0.46 |
Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity based on the measurement of cellular protein content.
-
Cell Plating: Seed cancer cells (e.g., HCT-116, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the benzofuranone derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Chapter 3: Anti-inflammatory Properties: Modulation of Immune Responses
Chronic inflammation is a driver of numerous diseases. Benzofuranone derivatives have demonstrated significant anti-inflammatory effects, positioning them as potential treatments for inflammatory disorders.
Mechanism of Action: Targeting Pro-inflammatory Mediators & Pathways
The anti-inflammatory activity of these compounds is often mediated through the suppression of key signaling pathways that regulate the expression of pro-inflammatory genes.
-
Inhibition of Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several aza-benzofuran compounds have been shown to inhibit NO release in lipopolysaccharide (LPS)-stimulated macrophages.
-
NF-κB and MAPK Signaling: The NF-κB and MAPK pathways are critical regulators of inflammation. Benzofuranone hybrids can significantly inhibit the phosphorylation of key proteins in these pathways (e.g., IKKα/β, IκBα, p65, ERK, JNK, p38), leading to a downstream reduction in the secretion of pro-inflammatory cytokines like TNF-α and IL-6.
-
Protein Kinase C (PKC) Pathway: Certain derivatives exert their effects by interfering with the Protein Kinase C (PKC) activation pathway, which plays a role in pain and inflammation signaling.
Caption: Inhibition of the NF-κB signaling pathway by benzofuranone derivatives.
Data Summary: Anti-inflammatory Activity
| Compound/Derivative | Assay | Result/IC₅₀ | Reference(s) |
| Aza-benzofuran (1) | NO Inhibition (RAW 264.7 cells) | 17.3 µM | |
| Aza-benzofuran (4) | NO Inhibition (RAW 264.7 cells) | 16.5 µM | |
| Piperazine/benzofuran (5d) | NO Inhibition (RAW 264.7 cells) | 52.23 µM | |
| Benzofuranone (BF1) | Carrageenan-induced Paw Edema (mice) | Dose-dependent reduction |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and plate in 96-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of the benzofuranone derivative for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include a negative control (no LPS) and a positive control (LPS only). Incubate for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only control.
Chapter 4: Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Benzofuranone derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Spectrum of Activity and Mechanisms
Benzofuranone-based compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi (Candida albicans). The mechanisms are varied, with some compounds acting as DNA gyrase inhibitors, an essential enzyme for bacterial DNA replication. The broad applicability and potential for novel mechanisms make this scaffold a valuable starting point for antimicrobial drug discovery.
Data Summary: Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| Benzofuran-3-carbohydrazide (Compound 4) | M. tuberculosis H37Rv | 2 | |
| 1-(thiazol-2-yl)pyrazoline (19) | E. coli | - | |
| Benzofuran Derivative (M5i) | Candida albicans | 25 | |
| Benzofuran Derivative (M5a) | Enterococcus faecalis | 50 |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized method used to determine the MIC of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the benzofuranone derivative in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Chapter 5: Neuroprotective and Antioxidant Effects
Neurodegenerative diseases are often characterized by excitotoxicity and oxidative stress. Benzofuranone derivatives have shown potential in mitigating these pathological processes.
Mechanism of Action: Counteracting Neurodegeneration
-
Anti-Excitotoxicity: Several benzofuran-2-carboxamide derivatives provide significant protection against NMDA-induced excitotoxic neuronal cell damage, a key process in ischemic brain injury and neurodegenerative disorders. The neuroprotective effect of one lead compound was found to be comparable to the NMDA antagonist memantine.
-
Antioxidant Activity: Many derivatives act as potent antioxidants. They can directly scavenge free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, and inhibit lipid peroxidation in brain tissue.
-
Upregulation of HO-1: Some benzofuran-2-ones protect neuronal cells by boosting the expression of Heme Oxygenase-1 (HO-1), an inducible enzyme with well-documented neuroprotective and antioxidant properties.
Caption: Neuroprotective mechanisms of benzofuranone derivatives against oxidative stress.
Data Summary: Neuroprotective and Antioxidant Activity
| Compound/Derivative | Assay | Result | Reference(s) |
| Benzofuran-2-carboxamide (1f) | NMDA-induced excitotoxicity (rat cortical neurons) | 97.4% cell survival at 30 µM | |
| Benzofuran-2-carboxamide (1j) | DPPH radical scavenging | Moderate activity | |
| Benzofuran-2-carboxamide (1j) | Lipid peroxidation inhibition (rat brain) | Appreciable activity | |
| Moracin O (5) | Glutamate-induced neurotoxicity (SK-N-SH cells) | Significant protection (40-60% cell viability at 10 µM) |
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures
literature review of 4,6-dihydroxybenzofuran-3(2H)-one research
An In-Depth Technical Guide to the Research Landscape of 4,6-dihydroxybenzofuran-3(2H)-one
Introduction: Unveiling a Scaffold of Therapeutic Promise
This compound (CAS No: 3260-49-9) is a heterocyclic organic compound belonging to the benzofuranone class.[1][2] With a molecular formula of C₈H₆O₄ and a molecular weight of 166.13 g/mol , this molecule serves as a core structural motif in a variety of biologically active compounds, particularly a subclass of flavonoids known as aurones.[2][3] Aurones, or (Z)-benzylidenebenzofuran-3(2H)-ones, are plant pigments responsible for the yellow coloration of certain flowers and are structurally isomeric to flavones.[3] The significance of the this compound scaffold lies in its demonstrated role as a pharmacophore for potent biological activities. Research has increasingly highlighted its derivatives as powerful inhibitors of key enzymes like tyrosinase and as effective antioxidant and anti-inflammatory agents, positioning this scaffold as a subject of intense interest for professionals in drug development and medicinal chemistry.[4][5][6] This guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, offering field-proven insights for researchers and scientists.
Part 1: Synthesis and Physicochemical Characterization
The chemical accessibility of the this compound core is crucial for the exploration of its therapeutic potential. Its synthesis is typically achieved through intramolecular cyclization of a substituted phenol precursor.
Synthetic Protocol: A Validated Pathway
A common and effective method for synthesizing this compound involves the cyclization of 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone in the presence of a weak base.[1] This self-validating system reliably yields the target compound.
Step-by-Step Experimental Protocol:
-
Reactant Preparation: Dissolve 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone (referred to as compound 4 in the source literature, 6.25 g) in methanol (94 mL).
-
Base Addition: Add anhydrous sodium acetate (NaOAc) (5.34 g, 65.1 mmol) to the solution. The causality here is the use of a mild base to facilitate the intramolecular nucleophilic substitution without promoting side reactions.
-
Reaction Condition: Reflux the reaction mixture under an inert argon atmosphere for 4 hours. The inert atmosphere is critical to prevent oxidation of the electron-rich phenol moieties.
-
Work-up: Evaporate the methanol solvent under reduced pressure.
-
Purification: Recrystallize the resulting residue from water to yield this compound as a pale yellow solid (yields reported up to 88.2%).[1]
-
Characterization: The structure is confirmed using spectroscopic methods. The reported ¹H NMR (400 MHz, DMSO-d6) spectrum shows signals at δ 10.62 (br s, 2H, -OH), 5.91 (s, 2H), and 4.54 (s, 2H, -CH₂-).[1]
Physicochemical Properties
The molecular characteristics of this compound are summarized below. These properties are essential for predicting its behavior in biological systems and for designing formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₆O₄ | PubChem[2] |
| Molecular Weight | 166.13 g/mol | PubChem[2] |
| XLogP3 | 1.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
| Exact Mass | 166.02660867 Da | PubChem[2] |
| Polar Surface Area | 66.8 Ų | PubChem[2] |
| IUPAC Name | 4,6-dihydroxy-1-benzofuran-3-one | PubChem[2] |
Part 2: Core Biological Activities and Mechanisms
The therapeutic interest in this compound stems from its role as a key structural element in compounds with significant biological activities. The hydroxyl groups at positions 4 and 6 are particularly crucial for these effects.
Potent Tyrosinase Inhibition
Tyrosinase is a copper-dependent enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[4][7] Its inhibition is a primary strategy for developing skin-depigmenting agents used in cosmetics and for treating hyperpigmentation disorders.[5]
Mechanism of Action: Derivatives of this compound, specifically aurones, have been identified as potent human tyrosinase inhibitors.[4][5] The causality behind their efficacy is the presence of the dihydroxyl groups at the 4 and 6 positions of the benzofuran A-ring.[4][8] Studies have shown that while unsubstituted aurones are weak inhibitors, the addition of hydroxyl groups at these positions dramatically increases inhibitory activity. For instance, 4,6,4'-trihydroxyaurone was found to induce 75% inhibition of human tyrosinase at a 0.1 mM concentration, a potency significantly higher than the well-known inhibitor kojic acid, which is inactive at such concentrations.[4][8] Kinetic and docking studies of related derivatives suggest a mixed-type inhibition mechanism, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[9]
Protocol for Tyrosinase Inhibition Assay: This protocol is based on the spectrophotometric measurement of dopachrome formation from L-DOPA oxidation.[7]
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M, pH 6.8.
-
Mushroom Tyrosinase Solution: Prepare a stock solution (e.g., 60 U/mL) in cold phosphate buffer. Keep on ice.
-
L-DOPA Solution: 10 mM in phosphate buffer. Prepare fresh before use.
-
Test Compound: Prepare a stock solution of this compound derivative in DMSO. Create serial dilutions.
-
Positive Control: Prepare a stock solution of Kojic Acid.
-
-
Assay Procedure (96-well plate):
-
Add 40 µL of the test compound solution (or DMSO for control) to each well.
-
Add 80 µL of phosphate buffer.
-
Add 40 µL of the tyrosinase solution and incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Antioxidant Activity
The benzofuran scaffold is recognized for its antioxidant properties, which are enhanced by hydroxyl substitutions.[10] The antioxidant capacity is largely attributed to the ability of the phenolic hydroxyl groups to donate a hydrogen atom to scavenge free radicals.
Structure-Activity Relationship: The antioxidant efficacy of benzofuran derivatives is directly correlated with the number and position of hydroxyl groups.[11] Compounds with multiple phenolic hydroxyls, such as those derived from the 4,6-dihydroxy core, exhibit potent radical-scavenging activity in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.[10][11] This makes them promising candidates for mitigating oxidative stress, which is implicated in numerous diseases.[12]
Anti-inflammatory Effects
Several studies have reported the anti-inflammatory and analgesic effects of benzofuran-3(2H)-one derivatives.[6][13]
Mechanism and Evaluation: The anti-inflammatory potential is often evaluated using in vivo models such as carrageenan-induced paw edema in mice.[6][14] For example, (Z)-2-(3,4-dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one, a related compound, demonstrated significant anti-inflammatory and antinociceptive effects.[6] At a dose of 25 mg/kg, it inhibited carrageenan-induced inflammation by 41.7% after 3 hours and showed a strong effect (87.7% inhibition) in the chronic phase of the formalin test, suggesting a more pronounced effect on inflammation than on acute pain.[6] The proposed mechanism often involves the inhibition of inflammatory mediators like prostaglandins, potentially through the inhibition of cyclooxygenase (COX) enzymes.[14]
Part 3: Applications in Drug Development and Future Directions
The unique combination of potent tyrosinase inhibition, antioxidant, and anti-inflammatory activities makes the this compound scaffold a highly attractive starting point for drug discovery programs.
Current and Potential Applications:
-
Cosmeceuticals: As a potent tyrosinase inhibitor, this scaffold is a prime candidate for developing novel skin-lightening agents to treat melasma, age spots, and other hyperpigmentation issues.[5][9]
-
Pharmaceuticals: The anti-inflammatory and antioxidant properties suggest potential applications in treating inflammatory conditions and diseases associated with oxidative stress.[6][10] The benzofuran structure is considered a "privileged structure" and has been used as a platform to design inhibitors for various therapeutic targets, including mPGES-1 (microsomal prostaglandin E2 synthase-1) in inflammation and cancer.[15]
-
Agrochemicals: Tyrosinase is also involved in the enzymatic browning of fruits and vegetables, making inhibitors relevant to the food and agriculture industries.[5]
Future Research Perspectives:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substituents on the benzofuran core and the benzylidene ring (in the case of aurones) is necessary to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: While initial mechanisms have been proposed, further studies are needed to precisely define the molecular interactions with targets like tyrosinase and COX enzymes.
-
In Vivo Efficacy and Safety: Promising in vitro results must be translated into in vivo animal models to assess efficacy, pharmacokinetics, and safety profiles. Derivatives of the core have been shown to be devoid of toxic effects in initial in vivo studies, which is a promising start.[4][8]
-
Expansion of Therapeutic Targets: Given the structural versatility of the benzofuran scaffold, it should be screened against other relevant therapeutic targets, such as kinases, for which other benzofuran derivatives have shown inhibitory activity.[16]
Conclusion
This compound represents a scientifically significant and commercially promising chemical scaffold. Its role as the foundational core of potent natural and synthetic tyrosinase inhibitors, combined with inherent antioxidant and anti-inflammatory properties, provides a robust platform for the development of new therapeutic and cosmeceutical agents. The straightforward synthesis and the clear structure-activity relationships established in the literature empower researchers to rationally design next-generation compounds. Further investigation into this versatile molecule and its derivatives is poised to yield novel solutions for challenges in dermatology, medicine, and beyond.
References
- 1. 4,6-dihydroxybenzofuran-3-one synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C8H6O4 | CID 227444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of benzylidenebenzofuran-3(2H)-one (aurones) as inhibitors of tyrosinase derived from human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of the anti-inflammatory and analgesic effects of novel rigid benzofuran-3, 4-dihydroxy chalcone by formalin, hot-plate and carrageenan tests in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Natural Mimetic 4,6-Dihydroxyaurone Derivatives as Tyrosinase Inhibitors: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant action of 2,2,4,6-tetra-substituted 2,3-dihydro-5-hydroxybenzofuran against lipid peroxidation: effects of substituents and side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and study the analgesic and anti-inflammatory effects of rigid benzofurane 3, 4 dihydroxy chalcon (DHC) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of C8H6O4 Isomers
This guide provides a comprehensive overview of the physical and chemical properties of the benzenedicarboxylic acid isomers with the chemical formula C8H6O4. Primarily focusing on terephthalic acid (p-phthalic acid), phthalic acid (o-phthalic acid), and isophthalic acid (m-phthalic acid), this document is intended for researchers, scientists, and professionals in drug development and polymer chemistry. We will delve into the nuanced differences in their properties, stemming from the varied substitution patterns of the carboxyl groups on the benzene ring, and explore the practical implications of these differences.
Introduction to the Isomers of Benzenedicarboxylic Acid
The three structural isomers of benzenedicarboxylic acid—terephthalic acid, phthalic acid, and isophthalic acid—share the same molecular formula, C8H6O4, but exhibit distinct physical and chemical characteristics due to the different spatial arrangements of their two carboxyl groups on the benzene ring.[1] Terephthalic acid is the para-isomer (1,4-benzenedicarboxylic acid), isophthalic acid is the meta-isomer (1,3-benzenedicarboxylic acid), and phthalic acid is the ortho-isomer (1,2-benzenedicarboxylic acid).[1][2][3] This structural variance profoundly influences their intermolecular interactions, crystal packing, and reactivity, leading to their diverse applications in the chemical industry.
Of these, terephthalic acid is of paramount industrial importance, serving as a primary monomer for the production of polyethylene terephthalate (PET), a ubiquitous polymer in packaging and textiles.[4] Phthalic acid, while of more modest direct commercial significance, is a key precursor to its anhydride, which is widely used in the synthesis of plasticizers, dyes, and pigments.[2][5] Isophthalic acid is utilized in the production of specialized polymers, such as high-performance unsaturated polyester resins and the fire-resistant material Nomex.[3][6]
Comparative Physical Properties
The physical properties of the C8H6O4 isomers are a direct consequence of their molecular structure. The symmetry and polarity of each isomer dictate its melting point, boiling point, density, and solubility.
Melting and Boiling Points
The melting points of the three isomers differ significantly, reflecting the strength of their crystal lattice structures. Terephthalic acid, with its highly symmetrical para-substitution, allows for very efficient crystal packing through extensive hydrogen bonding and π-π stacking. This results in a very high melting point, where it sublimes at 300 °C and melts at 427°C in a sealed tube.[4][7] Phthalic acid has the lowest melting point of the three, around 207 °C, as the adjacent carboxyl groups lead to intramolecular hydrogen bonding, which can disrupt intermolecular interactions.[1][2] Upon heating, it readily dehydrates to form phthalic anhydride.[8][9] Isophthalic acid has an intermediate and high melting point of 341-343 °C.[10]
Solubility
The solubility of these isomers in water and organic solvents is also dictated by their molecular structure. Terephthalic acid is sparingly soluble in water and most organic solvents due to its strong, stable crystal lattice.[11][12] Its solubility increases in alkaline conditions due to the ionization of the carboxylic acid groups.[11] Phthalic acid is moderately soluble in water, with its solubility increasing with temperature.[13][14] It exhibits much higher solubility in organic solvents like alcohols and acetone.[13] Isophthalic acid has low solubility in cold water but is soluble in oxygenated solvents and alcohol.[10][15]
Table 1: Physical Properties of C8H6O4 Isomers
| Property | Terephthalic Acid | Phthalic Acid | Isophthalic Acid |
| Molar Mass ( g/mol ) | 166.13[7] | 166.132[2] | 166.13 |
| Appearance | White crystals or powder[7] | White solid[2] | Colorless solid[3] |
| Density (g/cm³) | 1.522[7] | 1.593[2] | 1.526[3] |
| Melting Point (°C) | 300 (sublimes)[4] | 207[2] | 341-343[10] |
| Boiling Point (°C) | Decomposes[4] | Decomposes[8] | N/A |
| Solubility in Water | 0.017 g/L at 25 °C[4] | 0.6 g/100 mL[2] | Insoluble in cold water[3] |
Comparative Chemical Properties
The chemical properties, particularly the acidity (pKa values), are influenced by the proximity of the two carboxyl groups.
Acidity (pKa)
The pKa values indicate the strength of an acid in solution. For these dicarboxylic acids, there are two pKa values corresponding to the stepwise dissociation of the two protons.
In phthalic acid, the two carboxyl groups are in close proximity. The first dissociation is facilitated by the electron-withdrawing nature of the adjacent carboxyl group, making it a stronger acid than benzoic acid. However, the second dissociation is hindered by the electrostatic repulsion from the newly formed carboxylate anion, resulting in a significantly higher pKa2.
For terephthalic and isophthalic acids, the carboxyl groups are further apart, so the electronic effect of one group on the other is diminished. This results in pKa values that are closer to each other compared to phthalic acid.
Table 2: Acidity of C8H6O4 Isomers
| Isomer | pKa1 | pKa2 |
| Terephthalic Acid | 3.54[16] | 4.46[16] |
| Phthalic Acid | 2.89[2] | 5.51[2] |
| Isophthalic Acid | 3.46[3] | 4.46[3] |
Experimental Protocols
Determination of Melting Point
Objective: To determine the melting point of a C8H6O4 isomer using a digital melting point apparatus.
Methodology:
-
A small, dry sample of the crystalline isomer is finely powdered.
-
The powdered sample is packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate initially, then the heating rate is slowed to 1-2 °C per minute as the expected melting point is approached.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting range.
Causality: The melting point is a measure of the energy required to overcome the crystal lattice forces. A sharp melting range is indicative of a pure compound. The significant differences in melting points among the isomers are due to the variations in their crystal packing efficiency.
Determination of Aqueous Solubility
Objective: To determine the solubility of a C8H6O4 isomer in water at a specific temperature.
Methodology:
-
An excess amount of the solid isomer is added to a known volume of deionized water in a sealed container.
-
The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
A known volume of the clear filtrate is carefully evaporated to dryness.
-
The mass of the remaining solid is measured, and the solubility is calculated in g/100 mL.
Causality: Solubility is determined by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions. The poor water solubility of terephthalic acid is due to its strong crystal lattice energy, which is not easily overcome by the hydration energy.
Determination of pKa by Titration
Objective: To determine the pKa values of a C8H6O4 isomer by potentiometric titration.
Methodology:
-
A known mass of the isomer is dissolved in a suitable solvent (e.g., a water-ethanol mixture for less soluble isomers).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
The pH is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa values are determined from the half-equivalence points on the titration curve. The first half-equivalence point corresponds to pKa1, and the second to pKa2.
Causality: The pKa is the pH at which the acid is 50% dissociated. The shape of the titration curve and the positions of the equivalence and half-equivalence points are directly related to the acid dissociation constants of the analyte.
Conclusion
The isomers of C8H6O4, while sharing the same chemical formula, are distinct compounds with unique physical and chemical properties. The substitution pattern of the carboxyl groups on the benzene ring is the fundamental determinant of their melting points, solubilities, and acidities. Terephthalic acid's high symmetry and strong intermolecular forces make it an ideal monomer for robust polymers like PET. Phthalic acid's adjacent carboxyl groups facilitate anhydride formation, a key intermediate for plasticizers. Isophthalic acid's meta-substitution provides a balance of properties that are leveraged in specialty polymers. A thorough understanding of these structure-property relationships is crucial for the effective application of these important industrial chemicals.
References
- 1. Phthalic acid - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 2. Phthalic acid - Wikipedia [en.wikipedia.org]
- 3. Isophthalic acid - Wikipedia [en.wikipedia.org]
- 4. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 5. Phthalic Acid: Properties, Synthesis, Uses & Formula Explained [vedantu.com]
- 6. thechemco.com [thechemco.com]
- 7. Terephthalic_acid [chemeurope.com]
- 8. Phthalic Acid | C8H6O4 | CID 1017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemcess.com [chemcess.com]
- 10. Isophthalic acid | 121-91-5 [chemicalbook.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Terephthalic acid | 100-21-0 [chemicalbook.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Terephthalic Acid | C8H6O4 | CID 7489 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Isolation of Novel Benzofuranones
Introduction
Benzofuranones are a pivotal class of heterocyclic compounds, representing the core structural framework of numerous natural products and pharmacologically active agents.[1] Their inherent structure, a fusion of a benzene and a furanone ring, confers a unique three-dimensionality that has proven to be highly effective for interacting with a wide array of biological targets. This has established benzofuranones as "privileged structures" in medicinal chemistry.[1] The documented biological activities are extensive and diverse, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them highly sought-after targets in drug discovery.[1][2][3][4][5][6][7][8]
This technical guide provides a comprehensive overview of the methodologies central to bringing novel benzofuranone compounds from concept to reality. We will explore the primary avenues of discovery—isolation from natural sources and targeted chemical synthesis—followed by a detailed examination of the workflows for purification and rigorous structural characterization. The emphasis throughout is on the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for their own investigations.
PART 1: The Discovery of Novel Benzofuranone Scaffolds
The quest for new benzofuranone-based therapeutic agents begins with the discovery of novel molecular scaffolds. This endeavor follows two principal paths: the exploration of nature's vast chemical library and the ingenuity of synthetic organic chemistry.
Chapter 1: Isolation from Natural Sources
Nature is a master chemist, having evolved an immense diversity of secondary metabolites over millennia. Benzofuranones are widely distributed throughout the plant and fungal kingdoms.[4][9][10][11] Natural products containing the benzofuranone core have been successfully isolated from various plant families, including Asteraceae, Moraceae, and Fabaceae.[8][10] The initial phase of discovery from natural sources is a systematic process of extraction and screening.
The rationale for pursuing natural sources is twofold. First, it provides access to structurally complex and stereochemically rich molecules that may be challenging to produce synthetically. Second, these compounds have often co-evolved with biological systems, increasing the probability of finding scaffolds with inherent bioactivity.
Caption: High-level workflow for natural product discovery and isolation.
Chapter 2: Synthetic Strategies for Novel Analogues
While natural products provide invaluable starting points, chemical synthesis offers limitless possibilities for structural modification, optimization of activity, and large-scale production. Synthetic approaches can be broadly categorized, with each offering specific advantages.[12][13] The choice of a synthetic route is governed by factors such as desired substitution patterns, available starting materials, and scalability.
Recent years have seen a surge in innovative catalytic strategies that enable the efficient construction of the benzofuranone core.[1][14] These methods often provide superior control over regioselectivity and functional group tolerance compared to classical approaches.
Caption: Generalized workflow for the chemical synthesis of novel benzofuranones.
Table 1: Comparison of Selected Synthetic Strategies for Benzofuranones
| Synthetic Strategy | Catalyst/Reagent Example | Advantages | Disadvantages | Reference |
| Transition-Metal Catalysis | Palladium (Pd), Gold (Au) | High efficiency, broad substrate scope, good functional group tolerance. | Cost of catalyst, potential for metal contamination in the final product. | [1] |
| Acid-Catalyzed Cyclization | Trifluoromethanesulfonic acid (TfOH) | Metal-free, operationally simple, uses readily available reagents. | May require harsh conditions, limited scope for sensitive substrates. | [1] |
| Domino/Cascade Reactions | Boron trifluoride (BF₃·OEt₂) | Forms multiple bonds in a single step, increases molecular complexity rapidly. | Can be mechanistically complex, optimization can be challenging. | [14] |
| Photoredox Catalysis | Visible Light, Photosensitizer | Mild reaction conditions, enables unique bond formations via radical pathways. | Requires specialized equipment, substrate scope can be specific. | [14] |
PART 2: Isolation and Purification Workflow
Whether derived from a crude natural extract or a synthetic reaction mixture, the target benzofuranone is invariably present with impurities, byproducts, or other metabolites. A robust and systematic purification workflow is therefore critical to obtaining the compound in a state of high purity, which is a prerequisite for accurate characterization and biological testing.
Chapter 3: Chromatographic Techniques
Chromatography is the cornerstone of purification in this field. The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. For benzofuranone isolation, High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution and adaptability.[15]
The selection of the stationary phase (e.g., C18 for reverse-phase, silica for normal-phase) and the optimization of the mobile phase composition are critical experimental choices. These decisions are based on the polarity of the target benzofuranone, which can be predicted from its structure or inferred from preliminary Thin-Layer Chromatography (TLC) analysis. A gradient elution, where the mobile phase composition is changed over time, is typically employed to effectively separate compounds with a wide range of polarities.
Experimental Protocol 1: Preparative HPLC for Benzofuranone Isolation
This protocol outlines a general, self-validating procedure for isolating a target benzofuranone from a semi-purified plant extract fraction.
-
System Preparation & Equilibration:
-
Rationale: Ensuring the system is clean and equilibrated prevents baseline drift and ensures reproducible retention times.
-
Procedure:
-
Purge the HPLC system with an appropriate solvent (e.g., 100% Methanol or Acetonitrile) to remove air bubbles and contaminants.
-
Equilibrate the chosen column (e.g., a preparative C18 column) with the initial mobile phase conditions (e.g., 95% Water, 5% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved on the detector (e.g., UV-Vis).
-
-
-
Sample Preparation:
-
Rationale: Proper sample preparation is crucial to prevent column clogging and ensure the analyte is fully dissolved in a solvent compatible with the mobile phase.
-
Procedure:
-
Accurately weigh the dried extract fraction.
-
Dissolve the sample in a minimal volume of a suitable solvent (e.g., DMSO or Methanol). The solvent should be strong enough to dissolve the sample but weak enough not to cause peak distortion upon injection.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
-
Method Development (Analytical Scale):
-
Rationale: Developing the method on a smaller analytical column saves valuable sample and solvent before scaling up.
-
Procedure:
-
Perform an initial scouting gradient on an analytical C18 column (e.g., 5% to 95% Acetonitrile in Water over 30 minutes).
-
Identify the retention time of the peak corresponding to the target benzofuranone.
-
Optimize the gradient to achieve maximum separation (resolution > 1.5) between the target peak and adjacent impurities.
-
-
-
Scale-Up and Fraction Collection (Preparative Scale):
-
Rationale: Scaling the optimized method to a larger preparative column allows for the isolation of milligram-to-gram quantities of the pure compound.
-
Procedure:
-
Install the preparative column and adjust the flow rate and gradient time according to the column dimensions.
-
Inject the prepared sample.
-
Set the fraction collector to trigger collection based on the detector signal (e.g., UV absorbance threshold) around the expected retention time of the target compound.
-
-
-
Purity Analysis and Pooling:
-
Rationale: Each collected fraction must be analyzed to confirm its purity before pooling. This is a critical quality control step.
-
Procedure:
-
Analyze an aliquot of each collected fraction using the optimized analytical HPLC method.
-
Pool the fractions that contain the target compound at the desired purity level (e.g., >95%).
-
Evaporate the solvent from the pooled fractions under reduced pressure to yield the isolated, pure benzofuranone.
-
-
PART 3: Structural Elucidation and Characterization
Once a novel benzofuranone has been isolated, its exact chemical structure must be unequivocally determined. This is achieved through a combination of modern spectroscopic and spectrometric techniques. Each technique provides a unique piece of the structural puzzle.
Chapter 4: Spectroscopic and Spectrometric Analysis
-
Mass Spectrometry (MS): This is typically the first step. High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its elemental formula. Fragmentation patterns observed in MS/MS experiments can reveal information about the compound's substructures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of an organic molecule.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for assembling the complete molecular structure by establishing correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons over two or three bonds (HMBC).
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[16][17] For a benzofuranone, characteristic signals would include a strong carbonyl (C=O) stretch from the lactone ring and various C-O and C=C aromatic stretches.
Experimental Protocol 2: Standard Workflow for Structural Characterization
-
Initial Purity and Molecular Formula Confirmation (LC-MS):
-
Rationale: A quick check to confirm the purity of the isolated sample and to obtain its molecular weight.
-
Procedure:
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., Methanol).
-
Analyze using an LC-HRMS system.
-
Confirm the presence of a single major peak in the chromatogram.
-
Use the accurate mass data from the mass spectrometer to predict the most likely elemental formula(s).
-
-
-
Functional Group Identification (FTIR):
-
Rationale: To quickly identify key functional groups that corroborate the proposed benzofuranone structure.
-
Procedure:
-
Acquire an IR spectrum of the pure solid or liquid sample.
-
Identify characteristic absorption bands, paying close attention to the carbonyl (lactone) region (~1750-1780 cm⁻¹) and the aromatic C-H and C=C regions.
-
-
-
Detailed Structural Assembly (NMR):
-
Rationale: To determine the precise atom connectivity and stereochemistry of the molecule.
-
Procedure:
-
Dissolve 5-10 mg of the pure compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a standard set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
-
Integrate the ¹H signals to determine proton ratios.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to piece together the molecular fragments and assemble the final structure.
-
-
-
Data Consolidation and Final Confirmation:
-
Rationale: To ensure all collected data are consistent with a single, unambiguous structure.
-
Procedure:
-
Cross-reference the proposed structure from NMR analysis with the molecular formula from HRMS.
-
Ensure all identified functional groups from IR are present in the final structure.
-
Compare the experimental data with literature values for known benzofuranones, if applicable.
-
-
PART 4: A Brief Outlook on Biological Evaluation
The discovery and isolation of novel benzofuranones are driven by their immense therapeutic potential.[5] The benzofuran scaffold has been successfully incorporated into drugs and clinical candidates for a wide range of diseases.[2][9]
Table 2: Selected Pharmacological Activities of Benzofuranone Derivatives
| Biological Activity | Mechanism of Action (Example) | Reference |
| Anticancer | Inhibition of key signaling pathways (e.g., HIF-1), induction of apoptosis.[6] | [6][9] |
| Antibacterial/Antifungal | Disruption of microbial cell membranes or essential metabolic pathways. | [2][7] |
| Anti-inflammatory | Inhibition of pro-inflammatory enzymes or signaling cascades (e.g., NF-κB, MAPK). | [8] |
| Antiviral | Inhibition of viral enzymes like reverse transcriptase or proteases. | [5][9] |
| Neuroprotective | Inhibition of enzymes like acetylcholinesterase in the context of Alzheimer's disease.[18] | [6][18] |
Once a novel compound is isolated and characterized, it enters a pipeline of biological screening assays. These in vitro and in vivo studies are designed to identify its primary pharmacological activity, determine its potency and selectivity, and assess its potential for further development as a therapeutic agent.
Conclusion
The journey from identifying a potential source of a novel benzofuranone to its final, structurally confirmed isolation is a multidisciplinary and exacting process. It requires a deep understanding of natural product chemistry, synthetic organic strategy, and analytical science. The workflows and protocols detailed in this guide represent a validated and logical framework for these endeavors. By grounding experimental choices in solid scientific rationale and employing a systematic, self-validating approach to purification and characterization, researchers can confidently and efficiently advance the discovery of new benzofuranones, paving the way for the next generation of innovative therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. divyarasayan.org [divyarasayan.org]
- 13. jocpr.com [jocpr.com]
- 14. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Laboratory Synthesis of 4,6-dihydroxybenzofuran-3(2H)-one
Introduction: The Significance of 4,6-dihydroxybenzofuran-3(2H)-one
This compound is a pivotal heterocyclic compound that serves as a key precursor in the synthesis of various biologically active molecules, most notably aurones.[1][2] Aurones, structural isomers of flavones, are a class of flavonoids responsible for the yellow pigmentation in certain flowers and exhibit a wide range of pharmacological properties, including antioxidant, antimicrobial, and potential neuroprotective activities.[3][4]
The robust synthesis of the benzofuranone core is therefore of significant interest to researchers in medicinal chemistry and drug development. This document provides a detailed, two-stage protocol for the synthesis of this compound, commencing from phloroglucinol. The described methodology is based on an initial Friedel-Crafts acylation followed by a base-catalyzed intramolecular cyclization, a route selected for its reliability and high yield.[5][6] This guide explains the causality behind the procedural steps, ensuring that researchers can not only replicate the synthesis but also understand the underlying chemical principles.
Reaction Scheme and Mechanism
The synthesis proceeds in two distinct stages:
Stage 1: Friedel-Crafts Acylation. Phloroglucinol is acylated with chloroacetyl chloride using aluminum chloride as a Lewis acid catalyst. The high nucleophilicity of the phloroglucinol ring allows for an electrophilic aromatic substitution to form the key intermediate, 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone.
Stage 2: Intramolecular Cyclization. The intermediate is then treated with a weak base, sodium acetate, which facilitates an intramolecular nucleophilic substitution. One of the ortho-hydroxyl groups attacks the carbon bearing the chlorine atom, leading to the formation of the five-membered furanone ring and yielding the final product.[5]
Reaction Mechanism Visualization
Caption: The two-stage reaction mechanism for the synthesis.
Materials and Apparatus
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Wt. | Supplier Notes |
| Phloroglucinol | 108-73-6 | C₆H₆O₃ | 126.11 | Dihydrate or anhydrous can be used; adjust mass accordingly. |
| Chloroacetyl Chloride | 79-04-9 | C₂H₂Cl₂O | 112.94 | Highly corrosive and lachrymatory. Handle in a fume hood.[7] |
| Aluminum Chloride (anhydrous) | 7446-70-0 | AlCl₃ | 133.34 | Moisture sensitive. Handle under inert atmosphere. |
| 1,2-Dichloroethane | 107-06-2 | C₂H₄Cl₂ | 98.96 | Anhydrous grade. |
| Methanol | 67-56-1 | CH₄O | 32.04 | Anhydrous grade. |
| Sodium Acetate (anhydrous) | 127-09-3 | C₂H₃NaO₂ | 82.03 | Ensure it is fully dry before use. |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | For workup. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | For recrystallization and workup. |
Apparatus
-
Three-neck round-bottom flasks (500 mL and 250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Inert gas line (Argon or Nitrogen)
-
Ice-water bath
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or meter
Experimental Protocol
Stage 1: Synthesis of 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, and a dropping funnel. Ensure all glassware is oven-dried. Place the flask under an inert atmosphere (Argon).
-
Reagent Addition: To the flask, add anhydrous aluminum chloride (e.g., 20.0 g, 0.15 mol). Add 150 mL of anhydrous 1,2-dichloroethane as the solvent.
-
Phloroglucinol Solution: In a separate beaker, dissolve phloroglucinol (e.g., 12.6 g, 0.1 mol) in 50 mL of 1,2-dichloroethane. This may require gentle warming.
-
Acylation: Add the phloroglucinol solution to the AlCl₃ suspension. Cool the mixture in an ice-water bath. Slowly add chloroacetyl chloride (e.g., 9.0 mL, 0.11 mol) dropwise via the dropping funnel over 30 minutes.
-
Causality Note: The slow, cooled addition is critical to control the exothermic Friedel-Crafts acylation reaction and prevent side product formation.
-
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 85-90°C). Maintain reflux for 8-10 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice-water bath. Cautiously quench the reaction by slowly adding 100 mL of cold 2M HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. The product is often poorly soluble and may precipitate. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude intermediate product, which can be used in the next step without further purification.
Stage 2: Synthesis of this compound
-
Setup: In a 250 mL round-bottom flask, dissolve the crude intermediate from Stage 1 (assuming quantitative yield, approx. 0.1 mol) in 150 mL of methanol.
-
Base Addition: Add anhydrous sodium acetate (e.g., 12.3 g, 0.15 mol) to the solution.[5]
-
Causality Note: Sodium acetate acts as a base to deprotonate the most acidic phenolic hydroxyl group, initiating the intramolecular cyclization. An inert atmosphere is crucial to prevent oxidation of the electron-rich phenolates.[5]
-
-
Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux under an argon atmosphere for 4 hours.[5]
-
Isolation: After cooling, evaporate the methanol using a rotary evaporator. The resulting residue contains the crude product and sodium salts.
-
Purification: Recrystallize the solid residue from hot deionized water. The product will precipitate as a pale yellow solid upon cooling.[5]
-
Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to obtain pure this compound.
Purification and Characterization
-
Purification: The primary method of purification is recrystallization from water, which effectively removes inorganic salts and polar impurities.[5]
-
Melting Point: The reported melting point can be used as an initial indicator of purity.
-
Spectroscopy: The structure of the final product should be confirmed using spectroscopic methods.
-
¹H NMR: (400 MHz, DMSO-d₆): δ 10.62 (br s, 2H, -OH), 5.91 (s, 2H, Ar-H), 4.54 (s, 2H, -CH₂-).[5] The two aromatic protons and the methylene protons appear as sharp singlets, and the acidic phenolic protons appear as a broad singlet.
-
¹³C NMR: Expected signals for aromatic carbons (quaternary and CH), a carbonyl carbon, and a methylene carbon.[8]
-
IR Spectroscopy: Look for characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C=O stretching (ketone, ~1680 cm⁻¹), and C-O-C stretching (ether, ~1200 cm⁻¹).
-
Quantitative Data Summary
| Parameter | Stage 1 (Acylation) | Stage 2 (Cyclization) |
| Key Reagent | Phloroglucinol | 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone |
| Molar Ratio | Phloroglucinol:AlCl₃:Chloroacetyl Chloride (1 : 1.5 : 1.1) | Intermediate:Sodium Acetate (1 : 1.5) |
| Solvent | 1,2-Dichloroethane | Methanol |
| Temperature | Reflux (~90°C) | Reflux (~65°C) |
| Reaction Time | 8-10 hours | 4 hours |
| Expected Yield | ~80-90% (crude) | 88.2% (purified)[5] |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Chloroacetyl Chloride: This substance is highly toxic, corrosive, and a lachrymator.[7] Avoid inhalation of vapors and contact with skin and eyes. It reacts violently with water.
-
Aluminum Chloride: Anhydrous AlCl₃ reacts vigorously with water, releasing HCl gas. Handle in a dry environment and quench with extreme care.[9]
-
1,2-Dichloroethane: This solvent is a suspected carcinogen and is flammable.[10] Avoid exposure and use appropriate containment measures.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and organic waste streams should be segregated.
Experimental Workflow Diagram
Caption: A high-level overview of the synthesis workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aureusidin synthase: a polyphenol oxidase homolog responsible for flower coloration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,6-dihydroxybenzofuran-3-one synthesis - chemicalbook [chemicalbook.com]
- 6. CN103864734A - Synthesis and application of novel 4,6-dihydroxy-3(2H)-benzofuranone derivatives - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound | C8H6O4 | CID 227444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols for Evaluating the Antioxidant Activity of 4,6-dihydroxybenzofuran-3(2H)-one
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Antioxidant Potential of 4,6-dihydroxybenzofuran-3(2H)-one
This compound is a promising phenolic compound belonging to the benzofuranone class of heterocyclic molecules. The benzofuranone scaffold is prevalent in a variety of natural and synthetic compounds that exhibit a wide range of biological activities, including noteworthy antioxidant properties. The antioxidant capacity of these molecules is intrinsically linked to their chemical structure, particularly the presence and position of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in common antioxidant assays. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of reliable and reproducible data.
Anticipated Mechanism of Antioxidant Action
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to act as radical scavengers. The dihydroxy substitution on the benzene ring is a key structural feature that is expected to confer significant antioxidant potential. The two principal mechanisms by which phenolic compounds exert their antioxidant effects are:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it. This is a one-step process.
-
Single Electron Transfer (SET): The phenolic compound can donate an electron to a free radical, forming a radical cation of the antioxidant and an anion of the radical. This is often followed by proton transfer.
The specific mechanism that predominates is influenced by the structure of the antioxidant, the nature of the free radical, and the solvent system used in the assay.
Experimental Protocols for Antioxidant Capacity Assessment
To obtain a comprehensive understanding of the antioxidant profile of this compound, it is recommended to employ a battery of assays that operate via different mechanisms. This approach provides a more complete picture of the compound's antioxidant capabilities. The following sections detail the protocols for four widely accepted antioxidant assays: DPPH, ABTS, FRAP, and ORAC.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and straightforward method to assess the radical scavenging activity of a compound. It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Prepare a similar dilution series for a positive control, such as ascorbic acid or Trolox.
-
-
Assay Procedure:
-
To a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound, positive control, or blank (solvent) to the wells.
-
Mix well and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Expected Outcome: Based on studies of structurally similar isobenzofuranone derivatives, this compound is anticipated to exhibit potent DPPH radical scavenging activity, with a potentially low IC50 value. For instance, a related compound, 4,6-dihydroxy-5-methoxy-7-methylphthalide, demonstrated an EC50 value of 10 µM in a DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant that donates an electron or hydrogen atom, it is reduced to the colorless ABts form. This assay is applicable to both hydrophilic and lipophilic compounds.
Workflow for ABTS Assay
Caption: Workflow for the ABTS radical cation decolorization assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound and a Trolox standard.
-
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test compound or Trolox standard to the wells.
-
Mix and incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Data Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Generate a standard curve by plotting the percentage of inhibition versus the concentration of Trolox.
-
The antioxidant capacity of the test compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the reducing power of the antioxidant.
Workflow for FRAP Assay
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare a stock solution and serial dilutions of this compound.
-
Prepare a series of ferrous sulfate (FeSO₄) solutions for the standard curve.
-
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the test compound, FeSO₄ standard, or blank to the wells.
-
Mix and incubate at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Data Analysis:
-
Measure the absorbance at approximately 593 nm.
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
The FRAP value of the test compound is calculated from the standard curve and expressed as µM Fe²⁺ equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Workflow for ORAC Assay
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4).
-
Prepare a solution of AAPH in phosphate buffer. This solution should be made fresh daily.
-
Prepare a stock solution and serial dilutions of this compound and a Trolox standard in phosphate buffer.
-
-
Assay Procedure:
-
To a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the test compound, Trolox standard, or blank (phosphate buffer) to the wells.
-
Incubate the plate at 37°C for at least 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence kinetically (e.g., every minute for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Generate a standard curve by plotting the Net AUC of the Trolox standards against their concentrations.
-
The ORAC value of the test compound is calculated from the standard curve and expressed as µmol of Trolox Equivalents (TE) per liter or gram.
-
Data Interpretation and Comparative Analysis
The antioxidant capacity of this compound should be compared to that of standard antioxidants like Trolox, ascorbic acid, or other relevant reference compounds. A summary of expected and comparative data for benzofuranone derivatives is presented below.
Table 1: Comparative Antioxidant Activity of Benzofuranone Derivatives and Standards
| Compound/Standard | Assay | IC50/EC50/TEAC/FRAP Value | Reference |
| 4,6-dihydroxy-5-methoxy-7-methylphthalide | DPPH | EC50: 10 µM | |
| 3,3-disubstituted-3H-benzofuran-2-ones (various) | DPPH | rIC50: 0.18 - 0.31 (in methanol) | |
| Ascorbic Acid | DPPH | IC50 values are typically in the low µg/mL or µM range. | |
| Trolox | ABTS | Used as the standard for TEAC calculation. | |
| Trolox | ORAC | Used as the standard for ORAC value calculation. | |
| FeSO₄ | FRAP | Used as the standard for FRAP value calculation. |
Note: The rIC50 is the relative IC50, a measure used in the cited study.
Conclusion and Future Directions
These application notes provide a robust framework for the systematic evaluation of the antioxidant properties of this compound. By employing a multi-assay approach, researchers can gain a comprehensive understanding of its radical scavenging and reducing capabilities. The inherent antioxidant potential suggested by its chemical structure, supported by data from related benzofuranone derivatives, positions this compound as a strong candidate for further investigation in the fields of pharmacology, food science, and cosmetics. Future studies should focus on elucidating the precise mechanisms of action and evaluating its efficacy in more complex biological systems, such as cell-based assays and in vivo models of oxidative stress.
Application Note: Structural Elucidation of 4,6-dihydroxybenzofuran-3(2H)-one using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
Abstract
This application note provides a detailed guide for the comprehensive structural analysis of 4,6-dihydroxybenzofuran-3(2H)-one, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocols outlined herein leverage the power of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to provide unambiguous characterization. This guide is designed to be a practical resource, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental choices, ensuring both accuracy and reproducibility.
Introduction
This compound, also known as 4,6-dihydroxy-3-coumaranone, belongs to the benzofuranone class of compounds. Its structure, featuring a dihydroxylated benzene ring fused to a dihydrofuranone moiety, makes it a molecule of interest for potential biological activities and as a versatile synthetic intermediate. Accurate structural confirmation is the bedrock of any further investigation into its properties and applications. This document provides a robust analytical workflow for the definitive identification and characterization of this molecule.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 166.13 g/mol | --INVALID-LINK--[1] |
| Appearance | Pale yellow solid | N/A |
| CAS Number | 3260-49-9 | --INVALID-LINK--[1] |
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton and carbon signals of this compound.
Sample Preparation Protocol
The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol is recommended for optimal results.
Materials:
-
This compound (5-10 mg for ¹H NMR; 20-30 mg for ¹³C and 2D NMR)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and bulb
-
Small vial
-
Glass wool
Protocol:
-
Weigh the appropriate amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. The use of DMSO-d₆ is recommended due to its excellent ability to dissolve polar phenolic compounds and its relatively unobtrusive residual solvent signals.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the glass wool-plugged pipette directly into the NMR tube. This step is crucial to remove any particulate matter that could degrade the spectral quality.
-
Securely cap the NMR tube and carefully wipe the outside with a lint-free tissue.
-
The sample is now ready for NMR analysis.
NMR Data Acquisition
The following NMR experiments are recommended for the complete structural elucidation of this compound. All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Provides information on the number of different types of carbons.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.
Predicted ¹H and ¹³C NMR Data and Interpretation
Based on the known structure and published data for similar compounds, the following are the expected NMR assignments for this compound in DMSO-d₆.
Table 2: Predicted ¹H and ¹³C NMR Data
| Position | ¹H Chemical Shift (ppm), Multiplicity, Integration | ¹³C Chemical Shift (ppm) | DEPT-135 |
| 2 | 4.54, s, 2H | ~70 | CH₂ |
| 3 | - | ~195 | C |
| 3a | - | ~100 | C |
| 4 | - | ~165 | C |
| 5 | 5.91, d, J ≈ 2.0 Hz, 1H | ~95 | CH |
| 6 | - | ~168 | C |
| 7 | 5.91, d, J ≈ 2.0 Hz, 1H | ~92 | CH |
| 7a | - | ~160 | C |
| 4-OH | 10.62, br s, 1H | - | - |
| 6-OH | 10.62, br s, 1H | - | - |
Interpretation:
-
¹H NMR: The spectrum is expected to be relatively simple. The two aromatic protons at positions 5 and 7 are chemically equivalent and appear as a singlet at approximately 5.91 ppm. The methylene protons at position 2 are also equivalent and appear as a singlet around 4.54 ppm. The two phenolic hydroxyl protons are expected to be broad and downfield, around 10.62 ppm.
-
¹³C NMR: The carbonyl carbon at position 3 will be the most downfield signal, around 195 ppm. The oxygen-substituted aromatic carbons (C4, C6, and C7a) will appear in the range of 160-168 ppm. The methylene carbon at position 2 will be the most upfield signal, around 70 ppm.
-
DEPT-135: This experiment will show a positive signal for the CH groups (C5 and C7) and a negative signal for the CH₂ group (C2). The quaternary carbons (C3, C3a, C4, C6, C7a) will be absent.
Expected 2D NMR Correlations
The following diagrams illustrate the expected correlations in the 2D NMR spectra, which are crucial for confirming the assignments.
Figure 1: Expected HSQC and HMBC correlations for this compound.
Mass Spectrometric Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Sample Preparation Protocol
Materials:
-
This compound (1 mg)
-
Methanol or acetonitrile (HPLC grade)
-
Deionized water
-
0.1% Formic acid (optional, for enhancing ionization)
-
2 mL autosampler vials with septa
Protocol:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in methanol or acetonitrile.
-
Perform a serial dilution to obtain a final concentration of 1-10 µg/mL in a solvent mixture compatible with the mass spectrometer's ionization source (e.g., 50:50 methanol:water).
-
A small amount of formic acid (0.1%) can be added to the final solution to promote protonation in positive ion mode.
-
Transfer the final solution to an autosampler vial.
-
The sample is now ready for analysis.
Mass Spectrometry Data Acquisition
High-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source is recommended.
-
Ionization Mode: Both positive and negative ESI modes should be tested to determine which provides a better signal for the molecular ion.
-
Full Scan MS: To determine the accurate mass of the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Tandem MS (MS/MS): To induce fragmentation of the molecular ion and obtain a characteristic fragmentation pattern for structural confirmation.
Predicted Mass Spectrum and Fragmentation Pattern
Expected Molecular Ion:
-
Positive Mode [M+H]⁺: m/z 167.0344 (for C₈H₇O₄⁺)
-
Negative Mode [M-H]⁻: m/z 165.0188 (for C₈H₅O₄⁻)
Predicted Fragmentation Pathway (Positive Ion Mode):
The fragmentation of the protonated molecule is expected to proceed through characteristic losses of small neutral molecules such as carbon monoxide (CO) and water (H₂O). A plausible fragmentation pathway is outlined below.
Figure 2: Predicted fragmentation pathway of protonated this compound.
Interpretation of Fragmentation:
-
The molecular ion at m/z 167 is expected to be prominent.
-
A primary fragmentation pathway likely involves the loss of a molecule of carbon monoxide (CO, 28 Da) from the carbonyl group, leading to a fragment ion at m/z 139.
-
Further loss of another CO molecule can lead to a fragment at m/z 111.
-
Subsequent loss of a water molecule (H₂O, 18 Da) from the hydroxyl groups can result in a fragment at m/z 93.
Conclusion
The combined application of advanced NMR and mass spectrometry techniques provides a robust and reliable methodology for the complete structural characterization of this compound. The detailed protocols and expected spectral data presented in this application note serve as a comprehensive guide for researchers in the fields of synthetic chemistry, natural product analysis, and drug discovery, ensuring accurate and reproducible results.
References
Application Note: A Validated Protocol for Assessing the Antioxidant Capacity of Benzofuranones using the DPPH Radical Scavenging Assay
Introduction: The Rationale for Antioxidant Screening of Benzofuranones
Benzofuranones, characterized by a fused benzene and furanone ring system, represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] A significant body of evidence suggests that many of these therapeutic properties are linked to their ability to mitigate oxidative stress.[3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in numerous diseases.[4][5] Therefore, the accurate and reliable evaluation of the antioxidant potential of novel benzofuranone derivatives is a critical step in their development as therapeutic agents.
This application note provides a detailed, validated protocol for determining the free-radical scavenging activity of benzofuranone compounds using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This method is a rapid, simple, and widely adopted spectrophotometric technique for initial antioxidant screening.[6][7] We will delve into the mechanistic underpinnings of the assay, provide a step-by-step experimental workflow, and detail the necessary calculations to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking a robust methodology for antioxidant profiling.
Principle of the DPPH Assay: A Visual and Quantitative Assessment
The DPPH assay is predicated on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[8][9] DPPH is a dark violet crystalline powder that forms a stable radical molecule in solution.[10] This stability is due to the delocalization of its unpaired electron across the entire molecule, which prevents dimerization.[11]
In its radical form, DPPH absorbs light strongly at approximately 517 nm, giving it a deep violet color.[6][12] When a hydrogen-donating antioxidant (AH), such as a phenolic benzofuranone, is introduced, it reduces the DPPH radical to its non-radical form, DPPH-H (diphenylpicrylhydrazine).[4][7] This reduction neutralizes the free radical and results in a color change from deep violet to a pale yellow, with a corresponding decrease in absorbance at 517 nm.[6] The degree of this discoloration is directly proportional to the number of electrons or hydrogen atoms captured, and thus, to the radical scavenging capacity of the test compound.[4][12]
The chemical reaction can be summarized as follows: DPPH• (Violet) + AH → DPPH-H (Yellow) + A• [12]
This straightforward, colorimetric endpoint makes the DPPH assay a reliable and efficient screening tool.[10]
Methodology: A Self-Validating Experimental Design
The trustworthiness of any protocol lies in its ability to produce consistent and valid results. This protocol is designed as a self-validating system, incorporating necessary controls and calibration standards to ensure accuracy.
I. Essential Materials and Equipment
-
Reagents:
-
Equipment:
II. Reagent Preparation: The Foundation of Accuracy
1. DPPH Working Solution (0.1 mM):
-
Accurately weigh approximately 3.94 mg of DPPH powder.
-
Dissolve it in 100 mL of methanol (or ethanol) in an amber-colored volumetric flask to protect it from light.[4][14] DPPH solutions are light-sensitive and can degrade over time.[12]
-
Ensure complete dissolution by vortexing or brief sonication.
-
The absorbance of this working solution at 517 nm should be adjusted to approximately 1.0 ± 0.2.[4][11] This ensures the absorbance change falls within the linear range of the spectrophotometer.
-
Causality Check: Preparing this solution fresh daily is critical as the DPPH radical can degrade, leading to a weaker starting signal and inaccurate scavenging calculations.[16]
2. Benzofuranone Test Compound Stock Solution (e.g., 1 mg/mL):
-
Weigh 1 mg of the benzofuranone derivative and dissolve it in 1 mL of the chosen solvent (e.g., methanol).
-
Expert Insight: Benzofuranones can vary in solubility.[17] While many are soluble in common organic solvents like methanol, some may require DMSO for initial dissolution.[18] If DMSO is used, ensure the final concentration in the assay well is low (<1%) to avoid interfering with the reaction. A preliminary solubility test is always recommended.[19]
3. Serial Dilutions of Test Compounds:
-
From the stock solution, prepare a series of dilutions to obtain a range of final concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µg/mL). This concentration range is essential for generating a dose-response curve to calculate the IC50 value.[20]
4. Positive Control Stock Solution (e.g., 1 mg/mL):
-
Prepare a 1 mg/mL stock solution of a standard antioxidant like Ascorbic Acid or Trolox in the same solvent.[4][13]
-
Trustworthiness Pillar: Including a positive control is non-negotiable. It validates that the assay is performing correctly and provides a benchmark against which the activity of the test compounds can be compared.[21]
5. Serial Dilutions of Positive Control:
-
Prepare a series of dilutions from the stock solution. The effective concentration range for standards is often lower than for test compounds (e.g., 1-50 µg/mL for ascorbic acid).[4]
III. Experimental Workflow: A Step-by-Step Protocol (96-Well Plate Format)
This protocol is optimized for a 96-well plate format, which is ideal for screening multiple compounds and concentrations simultaneously.
-
Plate Setup: Add 100 µL of the various concentrations of your benzofuranone solutions and the positive control solutions into their designated wells.
-
Control Wells:
-
Blank (A_blank): Add 200 µL of the solvent (e.g., methanol) alone. This is used to zero the spectrophotometer.
-
Negative Control (A_control): Add 100 µL of solvent and 100 µL of the DPPH working solution. This well represents 0% scavenging activity (maximum absorbance).[22]
-
-
Initiate Reaction: Add 100 µL of the DPPH working solution to all wells containing the test compounds and positive controls. Mix thoroughly by gentle pipetting.[15]
-
Incubation: Cover the plate to prevent evaporation and incubate in the dark at room temperature for 30 minutes.[8][16]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[8]
IV. Visualization of the Experimental Workflow
The following diagram illustrates the key steps of the DPPH assay protocol.
Caption: High-level workflow for the DPPH radical scavenging assay.
Data Analysis and Interpretation
Calculation of Percentage Radical Scavenging Activity (% RSA)
The antioxidant activity is expressed as the percentage of DPPH radical scavenging activity (% RSA), calculated using the following formula:
% RSA = [ (A_control - A_sample) / A_control ] * 100 [24][25]
Where:
-
A_control is the absorbance of the negative control (DPPH solution + solvent).
-
A_sample is the absorbance of the test sample (DPPH solution + benzofuranone compound).
Determination of the IC50 Value
The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.[8][20] It is a standard and valuable parameter for comparing the potency of different antioxidants. A lower IC50 value signifies a higher antioxidant capacity.[25]
To determine the IC50 value:
-
Calculate the % RSA for each concentration of your benzofuranone derivative.
-
Plot a graph with % RSA on the Y-axis and the concentration of the test compound on the X-axis.
-
Perform a linear regression analysis on the linear portion of the dose-response curve to obtain the equation of the line (Y = mX + c).[26][27]
-
Calculate the IC50 value by setting Y to 50 in the equation and solving for X:
Where:
-
Y = 50 (% inhibition)
-
m = slope of the regression line
-
c = y-intercept
Data Presentation
Summarize the quantitative data in a clear, structured table for easy comparison.
| Compound | Concentration (µg/mL) | Mean Absorbance (517 nm) | % Radical Scavenging Activity | IC50 (µg/mL) |
| Benzofuranone X | 10 | 0.852 | 18.2% | |
| 25 | 0.648 | 37.8% | ||
| 50 | 0.431 | 58.6% | 42.5 | |
| 100 | 0.215 | 79.4% | ||
| Ascorbic Acid | 2 | 0.911 | 12.5% | |
| (Positive Control) | 5 | 0.689 | 33.8% | |
| 10 | 0.455 | 56.3% | 8.8 | |
| 20 | 0.203 | 80.5% | ||
| Control (0% RSA) | - | 1.042 | 0.0% | N/A |
Note: Data presented is hypothetical and for illustrative purposes only.
Troubleshooting and Scientific Integrity
-
Compound Insolubility: If a benzofuranone derivative precipitates upon addition to the methanolic DPPH solution, the results will be invalid. Re-dissolve the compound in a minimal amount of DMSO before creating serial dilutions in methanol. Always run a control with the same concentration of DMSO to ensure it does not contribute to scavenging activity.
-
Compound Color: If the benzofuranone derivative itself has color and absorbs light around 517 nm, it can interfere with the assay.[28][29] To correct for this, measure the absorbance of a sample blank containing the test compound and solvent (without DPPH) and subtract this value from the sample's absorbance reading.
-
Reaction Kinetics: While 30 minutes is standard, some sterically hindered antioxidants may react slower.[9] For novel compound classes, it can be beneficial to run a kinetic scan by taking readings at several time points (e.g., 10, 30, 60, 120 minutes) to ensure the reaction has reached a plateau.
Conclusion
The DPPH radical scavenging assay is a robust, efficient, and cost-effective method for the preliminary screening of the antioxidant capacity of benzofuranone derivatives. By adhering to the detailed protocol presented in this application note, researchers can generate reliable and reproducible data. The inclusion of proper controls, careful reagent preparation, and accurate data analysis, including the calculation of IC50 values, are paramount for ensuring the scientific integrity of the findings. This assay serves as an indispensable tool in the early stages of drug discovery, enabling the identification and prioritization of promising benzofuranone candidates for further development as therapeutic agents against oxidative stress-related diseases.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.scholarena.com [article.scholarena.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. eajse.tiu.edu.iq [eajse.tiu.edu.iq]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aerated, Semi-Aerated and Non-Aerated Tea Products [scirp.org]
- 24. m.youtube.com [m.youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. echemi.com [echemi.com]
- 28. Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibacterial Activity Testing of 4,6-dihydroxybenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for the preliminary in vitro evaluation of the antibacterial activity of the novel compound 4,6-dihydroxybenzofuran-3(2H)-one. Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities, including antibacterial properties.[1][2][3] This document outlines detailed, step-by-step protocols for determining the antibacterial efficacy of this specific benzofuranone through standardized methodologies, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the agar well diffusion assay for qualitative screening. The causality behind experimental choices and adherence to self-validating systems are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Investigating this compound
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new antibacterial agents.[2] Benzofuran and its derivatives represent a promising scaffold in medicinal chemistry, with numerous natural and synthetic analogues demonstrating a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects.[1][2][4][5] The core structure of benzofuran is found in several clinically approved drugs.[1]
The compound of interest, this compound, is a polyoxygenated benzofuran derivative. The presence of hydroxyl groups and a ketone moiety suggests potential for interaction with bacterial enzymes and cell structures, which is a common mechanism for antibacterial action. While specific data on this molecule is nascent, related benzofuranones have shown activity against a spectrum of bacteria, particularly Gram-positive strains.[1] The protocols detailed herein provide a foundational framework for elucidating the antibacterial potential of this specific molecule, a critical first step in the drug development pipeline.
Foundational Concepts in Antibacterial Susceptibility Testing
A successful investigation hinges on the correct application of standardized antimicrobial susceptibility testing (AST) methods. The two primary methods detailed in this guide are chosen for their widespread use, reliability, and the complementary nature of the data they provide.
-
Agar Well Diffusion: A qualitative method used for initial screening. It provides a visual indication of antibacterial activity through the formation of an inhibition zone where bacterial growth is prevented.[6][7] The size of this zone gives a preliminary idea of the compound's efficacy.
-
Broth Microdilution: A quantitative method to determine the Minimum Inhibitory Concentration (MIC).[8][9] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[10][11][12][13] This is a fundamental metric for assessing the potency of a potential new antibiotic.[12]
Adherence to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) is paramount for ensuring that results are reproducible and comparable across different laboratories.[14][15][16][17]
Experimental Protocols
Materials and Reagents
-
Test Compound: this compound (ensure high purity)
-
Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Bacterial Strains (ATCC - American Type Culture Collection recommended):
-
Growth Media:
-
Reagents:
-
Sterile saline (0.85% NaCl)
-
McFarland Turbidity Standards (0.5 standard)
-
-
Equipment and Consumables:
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile test tubes
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or turbidimeter
-
Sterile petri dishes
-
Sterile swabs
-
Sterile cork borer (6-8 mm diameter)
-
Calipers
-
Protocol 1: Agar Well Diffusion Assay
This method serves as an excellent initial screen for antibacterial activity.
3.2.1. Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile TSB or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[19] A spectrophotometer can be used for verification (absorbance at 625 nm of 0.08 to 0.13).[19]
3.2.2. Plate Inoculation and Well Creation
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.[21]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
Using a sterile cork borer, create uniform wells (6-8 mm in diameter) in the agar.[6]
3.2.3. Application of Test Compound and Incubation
-
Prepare a stock solution of this compound in DMSO. A starting concentration of 10 mg/mL is suggested.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the stock solution into a well.
-
Controls are critical:
-
Allow the plates to stand for at least 1 hour at room temperature to permit diffusion of the compound into the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[19]
3.2.4. Interpretation
-
Measure the diameter of the zone of inhibition (the clear area around the well where no bacterial growth is visible) in millimeters (mm) using calipers.[21]
-
A larger zone of inhibition generally indicates greater antibacterial activity. The absence of a zone suggests the compound is inactive at the tested concentration.
Diagram 1: Agar Well Diffusion Workflow
References
- 1. bepls.com [bepls.com]
- 2. ijpbs.com [ijpbs.com]
- 3. Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents | Bentham Science [benthamscience.com]
- 4. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. botanyjournals.com [botanyjournals.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. idexx.dk [idexx.dk]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 15. iacld.com [iacld.com]
- 16. goums.ac.ir [goums.ac.ir]
- 17. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 18. microrao.com [microrao.com]
- 19. benchchem.com [benchchem.com]
- 20. pdb.apec.org [pdb.apec.org]
- 21. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. chemistnotes.com [chemistnotes.com]
- 23. hereditybio.in [hereditybio.in]
Application Note & Protocol: A Robust High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of Benzofuranones
Abstract
Benzofuranones are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making them key targets in drug discovery and development.[1] The robust and reliable separation and quantification of these compounds are paramount for quality control, impurity profiling, and pharmacokinetic studies. This document provides a comprehensive guide to a high-performance liquid chromatography (HPLC) method optimized for the separation of benzofuranone derivatives. We will delve into the scientific rationale behind the methodological choices, from stationary phase selection to mobile phase optimization and sample preparation. The protocol herein is designed to be a self-validating system, ensuring accuracy, precision, and reproducibility.
Introduction: The Chromatographic Challenge of Benzofuranones
The benzofuranone core, a bicyclic structure containing a furanone ring fused to a benzene ring, imparts a moderate polarity to these molecules.[2][3] Their separation by HPLC is most effectively achieved using reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[4][5] The retention and separation of different benzofuranone derivatives are governed by their unique substituent groups, which can alter their hydrophobicity and interaction with the stationary phase. Therefore, a well-developed HPLC method must possess the selectivity to resolve structurally similar benzofuranones and any potential impurities or degradants.
This application note presents a detailed protocol for a gradient reversed-phase HPLC method coupled with UV detection, a widely accessible and reliable configuration in most analytical laboratories.[6] For applications requiring higher sensitivity and structural confirmation, this method is also compatible with mass spectrometry (MS) detection with minor mobile phase modifications.[1][7]
Method Development: A Rationale-Driven Approach
The development of a successful HPLC method is a systematic process. The choices made at each stage are critical for achieving the desired separation.
Stationary Phase Selection: The Heart of the Separation
A C18 (octadecylsilyl) reversed-phase column is the stationary phase of choice for this application.[1] The long alkyl chains of the C18 phase provide a high degree of hydrophobicity, promoting retention of the moderately non-polar benzofuranone analytes through van der Waals forces. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm offers a good balance between resolution, backpressure, and analysis time. For faster analyses, ultra-high-performance liquid chromatography (UHPLC) columns with sub-2 µm particles can be employed, though this requires a UHPLC system capable of handling higher backpressures.[5]
Mobile Phase Composition: Fine-Tuning Selectivity
A binary mobile phase system consisting of an aqueous component (Mobile Phase A) and an organic modifier (Mobile Phase B) is used in a gradient elution mode.
-
Mobile Phase A (Aqueous): HPLC-grade water with a small amount of acid, such as 0.1% phosphoric acid or 0.1% formic acid. The acidic pH suppresses the ionization of any acidic or basic functional groups on the benzofuranone derivatives, leading to sharper, more symmetrical peaks.[8] For applications requiring mass spectrometry (MS) detection, formic acid is preferred as it is volatile and MS-compatible.[8]
-
Mobile Phase B (Organic): Acetonitrile is the preferred organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.[9] Methanol can be an alternative, but it may lead to different selectivity.
A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase, is employed to effectively separate compounds with a range of polarities.[10] This approach ensures that more polar compounds are eluted early in the run, while more hydrophobic compounds are retained longer and eluted as the organic content of the mobile phase increases, all while maintaining good peak shape.
Detection Wavelength: Maximizing Sensitivity
Benzofuranones typically exhibit strong UV absorbance due to their aromatic and conjugated systems. The optimal detection wavelength should be determined by acquiring the UV spectrum of the target analyte(s). A photodiode array (PDA) detector is ideal for this purpose. In the absence of a known spectrum, a wavelength of 254 nm or 280 nm can be a good starting point.[10][11]
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the HPLC analysis of benzofuranone samples.
Materials and Reagents
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (85%) or Formic acid (LC-MS grade)
-
Reference standards of benzofuranone compounds
-
Sample for analysis
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV or PDA detector is suitable for this method.[1]
| Parameter | Condition |
| HPLC System | Quaternary or Binary Gradient HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid (or Formic Acid) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or optimal wavelength) |
Sample and Standard Preparation
Proper sample preparation is crucial to ensure the longevity of the HPLC column and the accuracy of the results.[9]
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the benzofuranone reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to the mark with a suitable solvent such as acetonitrile or methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations within the expected linear range of the assay (e.g., 1-100 µg/mL).[1]
-
Sample Preparation:
-
For solid samples (e.g., pharmaceutical formulations), accurately weigh a portion of the powdered sample equivalent to about 10 mg of the active ingredient into a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of a suitable solvent (e.g., acetonitrile or methanol) and sonicate for 15 minutes to ensure complete dissolution.[1]
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[12] For UHPLC applications, a 0.22 µm filter is recommended.[12]
-
If necessary, further dilute the filtered solution with the mobile phase to achieve a concentration within the calibration range.[1]
-
Data Analysis and System Suitability
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
System Suitability: Before running samples, perform a system suitability test by injecting a standard solution multiple times (n=5 or 6). The system is deemed suitable if the relative standard deviation (%RSD) of the peak area and retention time is less than 2%.[13]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of benzofuranones.
Caption: Workflow for the HPLC analysis of benzofuranones.
For Chiral Benzofuranone Separations
Many benzofuranone derivatives are chiral, and the separation of their enantiomers is often a regulatory requirement in drug development.[14] For such applications, the use of a chiral stationary phase (CSP) is the most direct and common approach.[15]
-
Recommended CSPs: Cyclodextrin-based CSPs, particularly derivatized beta-cyclodextrins, have shown excellent enantioselectivity for furan derivatives in the reversed-phase mode.[16]
-
Method Development: Chiral method development can be more complex and often involves screening different CSPs and mobile phase compositions (including normal phase, polar organic, and reversed-phase) to achieve optimal separation.[14]
-
Alternative Approach: An indirect method involves derivatizing the racemic benzofuranone with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[17]
Method Validation: Ensuring Trustworthy Results
A comprehensive validation of the developed HPLC method is essential to demonstrate its suitability for its intended purpose.[18] The key validation parameters, as per ICH guidelines, include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity and Range: The linear relationship between the analyte concentration and the detector response over a specified range.[13]
-
Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements.
-
Accuracy: The closeness of the test results to the true value.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[13]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Troubleshooting
| Problem | Potential Cause | Solution |
| Broad or Tailing Peaks | Sample overload; Column contamination; Inappropriate mobile phase pH | Dilute the sample; Flush or replace the column; Adjust mobile phase pH to suppress ionization |
| Ghost Peaks | Contaminated mobile phase or sample; Carryover from previous injection | Use fresh, high-purity solvents; Implement a needle wash step; Run a blank injection |
| Fluctuating Baseline | Air bubbles in the pump or detector; Mobile phase not properly mixed/degassed | Purge the pump; Degas the mobile phase |
| Poor Resolution | Inappropriate mobile phase composition or gradient; Column degradation | Optimize the gradient program; Replace the column |
Conclusion
The reversed-phase HPLC method detailed in this application note provides a robust and reliable framework for the separation and quantification of benzofuranone derivatives. The systematic approach to method development, coupled with a thorough understanding of the underlying chromatographic principles, ensures the generation of high-quality, reproducible data. This protocol serves as a strong foundation for researchers, scientists, and drug development professionals working with this important class of compounds, and can be adapted and validated for specific applications, including chiral separations and analysis in complex matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. 3(2H)-Benzofuranone [webbook.nist.gov]
- 3. Benzofuran (CAS 271-89-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrphr.org [iosrphr.org]
- 6. annexpublishers.com [annexpublishers.com]
- 7. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of 3(2H)-Benzofuranone, 6,7-dihydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. cores.emory.edu [cores.emory.edu]
- 11. researchgate.net [researchgate.net]
- 12. s-und-s.pl [s-und-s.pl]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. shimadzu.com [shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. | Sigma-Aldrich [merckmillipore.com]
- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Developing Enzyme Inhibition Assays with 4,6-dihydroxybenzofuran-3(2H)-one
Introduction: Unveiling the Inhibitory Potential of 4,6-dihydroxybenzofuran-3(2H)-one
This compound belongs to the aurone class of flavonoids, a group of natural products and synthetic derivatives recognized for their diverse biological activities.[1][2] Aurones and the broader benzofuran family have demonstrated significant potential as modulators of enzyme activity, exhibiting inhibitory effects against a range of targets implicated in human disease.[3][4] These activities include anti-tumor, antibacterial, and antioxidant effects, making this chemical scaffold a compelling starting point for drug discovery and development.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of enzyme inhibition assays for this compound and its analogs. We will move beyond generic templates to provide a scientifically grounded framework for assay development, from target selection to data interpretation, with a focus on generating robust and reliable results. The protocols and principles outlined herein are designed to be adaptable to the specific research questions and laboratory capabilities of the end-user.
Potential Enzyme Targets for this compound
Based on the known biological activities of aurone and benzofuranone derivatives, several classes of enzymes present as high-priority targets for inhibition studies with this compound.
-
Protein Kinases: These enzymes are central regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Aurone derivatives have been identified as potent inhibitors of protein kinase CK2, suggesting that other kinases may also be susceptible to inhibition by this compound.[5][6]
-
Tyrosinase: This copper-containing enzyme plays a crucial role in melanin biosynthesis.[7] Its inhibition is a key strategy in the development of treatments for hyperpigmentation disorders.[7] Aurones with hydroxyl groups at the 4 and 6 positions have shown significant inhibitory activity against human tyrosinase.[7]
-
Xanthine Oxidase: This enzyme is a key player in purine metabolism and its overactivity can lead to hyperuricemia and gout.[8] Carboxylated aurone derivatives have been identified as potent inhibitors of xanthine oxidase, indicating that this compound may also interact with this enzyme.[8]
The following sections will provide detailed protocols for assessing the inhibitory activity of this compound against these representative enzyme classes.
Section 1: Tyrosinase Inhibition Assay
This section details a colorimetric assay to determine the inhibitory effect of this compound on mushroom tyrosinase, a commonly used model for human tyrosinase.
Principle of the Assay
Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, a colored product with a maximum absorbance at approximately 475 nm.[9] The rate of dopachrome formation is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced. By comparing the reaction rate in the presence of the test compound to a control reaction, the percentage of inhibition can be calculated.[9] Kojic acid is a well-established tyrosinase inhibitor and serves as a positive control.[9]
Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for the tyrosinase inhibition assay.
Detailed Protocol: Colorimetric Tyrosinase Inhibition Assay
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader with kinetic measurement capabilities
Reagent Preparation:
-
0.1 M Sodium Phosphate Buffer (pH 6.8): Prepare and adjust the pH as required.
-
Mushroom Tyrosinase Solution (e.g., 60 U/mL): Prepare a stock solution in cold phosphate buffer. Keep on ice. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
10 mM L-DOPA Solution: Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh before use due to its susceptibility to auto-oxidation.[9]
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
Positive Control Stock Solution (e.g., 2 mM): Dissolve Kojic acid in DMSO or phosphate buffer.
-
Working Solutions: Prepare serial dilutions of the test compound and positive control in phosphate buffer. Ensure the final DMSO concentration in the assay well does not exceed 1-2% to minimize effects on enzyme activity.[9] Prepare a vehicle control with the same final DMSO concentration.
Assay Procedure:
-
Plate Setup: In a 96-well plate, set up the following wells in triplicate:
-
Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Test Blank Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme). This is to correct for any absorbance of the test compound.
-
Enzyme Control Wells: 20 µL of vehicle control + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Enzyme Blank Wells: 20 µL of vehicle control + 140 µL of phosphate buffer (no enzyme).
-
Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-20 minutes.[9]
-
Reaction Initiation: Start the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells. The final volume in each well will be 200 µL.
-
Absorbance Measurement: Immediately begin measuring the absorbance at 475 nm in kinetic mode at 37°C for 20-30 minutes, taking readings every 1-2 minutes.
Data Analysis:
-
Calculate Reaction Rates: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Correct for Blank Absorbance: Subtract the rate of the corresponding blank wells from the test and control wells.
-
Calculate Percentage Inhibition: % Inhibition = [(V_control - V_test) / V_control] x 100 Where V_control is the rate of the enzyme control and V_test is the rate in the presence of the test compound.
-
Determine IC50: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis with a suitable model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[10][11]
Section 2: Protein Kinase Inhibition Assay
This section describes a fluorescence-based assay for determining the inhibitory activity of this compound against a representative protein kinase.
Principle of the Assay
Fluorescence-based kinase assays offer high sensitivity and are amenable to high-throughput screening.[12][13] One common format utilizes a fluorescently labeled peptide substrate. Upon phosphorylation by the kinase, the peptide's fluorescent properties change, leading to an increase or decrease in fluorescence intensity or a change in fluorescence polarization.[14] The rate of this change is proportional to the kinase activity.
Workflow for Fluorescence-Based Kinase Inhibition Assay
Caption: Workflow for a fluorescence-based kinase inhibition assay.
Detailed Protocol: Continuous Fluorescent Kinase Assay
Materials:
-
Recombinant Protein Kinase (e.g., CK2)
-
Fluorescent Peptide Substrate (specific for the kinase)
-
This compound (Test Compound)
-
Known Kinase Inhibitor (Positive Control, e.g., Staurosporine)
-
Kinase Assay Buffer (e.g., HEPES-based buffer with MgCl2, Brij-35, and DTT)
-
ATP
-
DMSO
-
Black, low-volume 384-well microplate
-
Fluorescence microplate reader with kinetic capabilities
Reagent Preparation:
-
Kinase Assay Buffer: Prepare a buffer optimized for the specific kinase. A generic buffer might contain 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Kinase Solution: Dilute the recombinant kinase in kinase assay buffer to the desired working concentration. The optimal concentration should be determined empirically.
-
Fluorescent Peptide Substrate Solution: Dissolve the lyophilized peptide in kinase assay buffer to the desired concentration (typically around the Km for the kinase).
-
ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired working concentration in kinase assay buffer (often at or below the Km for the kinase).
-
Test Compound and Positive Control Solutions: Prepare stock solutions in DMSO and create serial dilutions in kinase assay buffer.
Assay Procedure:
-
Plate Setup: In a 384-well plate, add the following to each well (final volume, e.g., 20 µL):
-
Test Wells: Kinase, test compound dilution, and fluorescent peptide substrate.
-
No Enzyme Control: Kinase assay buffer (instead of kinase), test compound dilution, and fluorescent peptide substrate.
-
Enzyme Control: Kinase, vehicle control, and fluorescent peptide substrate.
-
Positive Control: Kinase, positive control dilution, and fluorescent peptide substrate.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to bind to the kinase.[15]
-
Reaction Initiation: Start the reaction by adding the ATP solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in the reader and measure the fluorescence intensity in kinetic mode at the appropriate excitation and emission wavelengths for the chosen fluorophore. Take readings every 1-2 minutes for 30-60 minutes.
Data Analysis:
The data analysis follows the same principles as the tyrosinase assay: calculate reaction rates from the linear portion of the fluorescence versus time curves, determine the percentage inhibition for each inhibitor concentration, and fit the data using non-linear regression to obtain the IC50 value.[16]
Section 3: Understanding the Mechanism of Inhibition
Determining the IC50 value is a crucial first step, but understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides deeper insights into how the compound interacts with the enzyme.[17] This can be achieved by performing kinetic studies where the initial reaction rates are measured at various concentrations of both the substrate and the inhibitor.[18]
The data can be analyzed using graphical methods such as Lineweaver-Burk plots, although non-linear regression fitting to the appropriate Michaelis-Menten-derived equations for each inhibition model is statistically more robust.[17][19]
Section 4: Troubleshooting and Addressing Assay Interference
Phenolic compounds like this compound can sometimes interfere with biochemical assays, leading to false-positive or false-negative results.[20][21] It is crucial to be aware of and control for these potential artifacts.
Potential Sources of Interference:
-
Compound Autofluorescence: The test compound may fluoresce at the same wavelengths used for detection, leading to a false signal.[22]
-
Fluorescence Quenching: The compound may absorb the light emitted by the fluorescent product.[22]
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes.[22] This often results in steep, non-classical dose-response curves.[22]
-
Chemical Reactivity: The compound may react directly with assay components.[23]
Strategies for Mitigation and Control:
-
Run appropriate blank controls: As described in the protocols, always include controls without enzyme to measure the compound's intrinsic absorbance or fluorescence.
-
Perform counter-screens: To test for aggregation, re-run the assay in the presence of a non-ionic detergent like Triton X-100 (e.g., 0.01%). A significant rightward shift in the IC50 curve suggests aggregation.[22]
-
Vary enzyme and substrate concentrations: True inhibitors should display consistent behavior under different assay conditions, while many artifacts are sensitive to these changes.
-
Use orthogonal assays: Confirm hits using a different assay format with an alternative detection method (e.g., luminescence instead of fluorescence).
Data Presentation
All quantitative data, such as IC50 values for this compound and positive controls against different enzymes, should be summarized in a clear and concise table.
| Enzyme Target | Test Compound | Positive Control | IC50 (µM) [Test Compound] | IC50 (µM) [Positive Control] |
| Tyrosinase | This compound | Kojic Acid | [Insert Value] | [Insert Value] |
| Protein Kinase CK2 | This compound | Staurosporine | [Insert Value] | [Insert Value] |
| ... | ... | ... | ... | ... |
Conclusion
This application note provides a comprehensive framework for developing robust and reliable enzyme inhibition assays for this compound. By carefully selecting relevant enzyme targets, optimizing assay conditions, and being vigilant for potential artifacts, researchers can effectively characterize the inhibitory profile of this promising compound and its analogs. The detailed protocols and data analysis guidelines herein should serve as a valuable resource for scientists engaged in drug discovery and related fields.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Discovery of new aurone derivatives as submicromolar CK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of benzylidenebenzofuran-3(2H)-one (aurones) as inhibitors of tyrosinase derived from human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carboxylated aurone derivatives as potent inhibitors of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. assayquant.com [assayquant.com]
- 17. fiveable.me [fiveable.me]
- 18. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 20. youtube.com [youtube.com]
- 21. longdom.org [longdom.org]
- 22. benchchem.com [benchchem.com]
- 23. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Framework for Assessing the Neuroprotective Effects of Benzofuranones
These application notes provide a detailed experimental framework for researchers, scientists, and drug development professionals to rigorously assess the neuroprotective potential of novel benzofuranone compounds. This guide is structured to provide not just protocols, but the scientific rationale behind each experimental choice, ensuring a robust and self-validating workflow from initial in vitro screening to in vivo validation.
Introduction: The Therapeutic Promise of Benzofuranones in Neurodegeneration
Benzofuranones are a class of heterocyclic compounds that have garnered significant interest for their diverse biological activities, including potent antioxidant and neuroprotective properties.[1][2] Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often linked to oxidative stress, mitochondrial dysfunction, and apoptosis.[3] Emerging evidence suggests that benzofuranones may offer therapeutic benefits by mitigating these pathological processes.[1][4][5] Some derivatives have been shown to protect against excitotoxicity and up-regulate the synthesis of neurotrophic factors, highlighting their potential as disease-modifying agents.[4][6]
This guide outlines a multi-tiered approach to evaluate the neuroprotective efficacy of benzofuranone candidates, focusing on their ability to protect neuronal cells from toxic insults and to modulate key cell survival pathways.
Experimental Workflow: A Multi-Stage Assessment Strategy
A logical and staged approach is crucial for the efficient and effective evaluation of candidate compounds. The proposed workflow progresses from broad-based cellular screening to more complex mechanistic and behavioral studies.
Caption: A tiered experimental workflow for evaluating benzofuranone neuroprotection.
Phase 1: In Vitro Cytotoxicity and Neuroprotection Screening
The initial phase aims to determine the intrinsic toxicity of the benzofuranone compounds and their ability to protect neuronal cells from a relevant toxic insult. The human neuroblastoma SH-SY5Y cell line is a well-established and appropriate model for this purpose.[7][8]
Protocol 1.1: Baseline Cytotoxicity Assessment using MTT Assay
Rationale: Before assessing neuroprotective effects, it is essential to determine a non-toxic concentration range for the benzofuranone compounds. The MTT assay is a reliable colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[9][10]
Step-by-Step Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Compound Treatment: Prepare serial dilutions of the benzofuranone compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for 24 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 1.2: Neuroprotective Efficacy Against Aβ₁₋₄₂ Toxicity
Rationale: To model Alzheimer's disease pathology in vitro, we will use amyloid-beta (Aβ₁₋₄₂) oligomers, which are known to induce neuronal toxicity.[12] This assay will determine if pre-treatment with benzofuranone compounds can rescue cells from Aβ-induced cell death.
Step-by-Step Protocol:
-
Cell Seeding: Seed SH-SY5Y cells as described in Protocol 1.1.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the benzofuranone compounds (determined from Protocol 1.1) for 2 hours.
-
Neurotoxin Induction: Add Aβ₁₋₄₂ oligomers to the wells to a final concentration known to induce approximately 50% cell death. Include control wells with cells only, cells with Aβ₁₋₄₂ only, and cells with the compound only.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Viability Assessment: Perform the MTT assay as described in Protocol 1.1 to quantify cell viability.
-
Data Analysis: Compare the viability of cells pre-treated with benzofuranones and exposed to Aβ₁₋₄₂ against the Aβ₁₋₄₂-only treated cells.
| Treatment Group | Benzofuranone Conc. (µM) | Aβ₁₋₄₂ (10 µM) | Cell Viability (% of Control) |
| Vehicle Control | 0 | - | 100 ± 5.2 |
| Aβ₁₋₄₂ Alone | 0 | + | 48 ± 4.5 |
| Compound X | 1 | + | 65 ± 3.9 |
| Compound X | 5 | + | 88 ± 5.1 |
| Compound Y | 1 | + | 52 ± 4.8 |
| Compound Y | 5 | + | 61 ± 4.2 |
Table 1: Representative Data for Neuroprotective Screening. Compound X demonstrates a dose-dependent protective effect against Aβ₁₋₄₂-induced toxicity.
Phase 2: In Vitro Mechanistic Studies
Once lead compounds with neuroprotective activity are identified, the next phase focuses on elucidating their mechanism of action. Oxidative stress and apoptosis are central to neurodegeneration, and key survival pathways like PI3K/Akt and Nrf2 are often involved.[13][14][15][16]
Protocol 2.1: Assessment of Apoptosis via TUNEL Staining
Rationale: Apoptosis, or programmed cell death, is a key event in neurodegeneration.[17][18] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a gold-standard method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[19]
Step-by-Step Protocol (for cells cultured on coverslips):
-
Sample Preparation: Culture and treat SH-SY5Y cells on coverslips as described in Protocol 1.2.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[19]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes at 37°C.[20]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 1 hour at 37°C in a humidified, dark chamber.[20][21]
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Counterstain the nuclei with DAPI.[20]
-
Microscopy: Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence (from TUNEL staining) co-localized with blue nuclei (from DAPI).
-
Quantification: Calculate the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells.
Key Signaling Pathways in Neuroprotection
Benzofuranones may exert their neuroprotective effects by modulating critical intracellular signaling pathways that promote cell survival and combat oxidative stress.
Caption: Key signaling pathways potentially modulated by benzofuranones.
Rationale for Pathway Analysis:
-
PI3K/Akt Pathway: This is a critical signaling cascade that promotes neuronal survival by inhibiting pro-apoptotic factors.[15][16][22] Activation of Akt can be assessed by measuring its phosphorylation status via Western blot.
-
Nrf2-ARE Pathway: The Nrf2 transcription factor is a master regulator of the antioxidant response.[13][14] Upon activation, it translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes like heme oxygenase-1 (HO-1).[14][23]
Phase 3: In Vivo Validation in an Animal Model
Promising benzofuranone candidates should be validated in an animal model of neurodegeneration to assess their effects on cognitive function and brain pathology. An intracerebroventricular (ICV) streptozotocin (STZ) induced model in mice is a relevant model for sporadic Alzheimer's disease.[24]
Protocol 3.1: Morris Water Maze (MWM) for Spatial Learning and Memory
Rationale: The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory, which is impaired in many neurodegenerative diseases.[25][26][27]
Step-by-Step Protocol:
-
Apparatus: Use a circular pool (approx. 150 cm in diameter) filled with opaque water (23 ± 2°C). A hidden escape platform is submerged 1 cm below the water surface in one quadrant.[25][26]
-
Acclimatization: Handle the mice for several days before the experiment begins.
-
Acquisition Phase (4-5 days):
-
Each day, each mouse undergoes four trials.
-
For each trial, place the mouse in the water at one of four starting positions (N, S, E, W), facing the pool wall.[27]
-
Allow the mouse to swim freely for a maximum of 90 seconds to find the hidden platform.[28]
-
If the mouse finds the platform, allow it to remain there for 30 seconds.[26][28] If it fails, guide it to the platform and let it stay for 30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (24 hours after last acquisition trial):
-
Data Analysis: Compare the escape latencies during acquisition and the time spent in the target quadrant during the probe trial between the benzofuranone-treated group, the STZ-induced disease group, and a control group.
| Treatment Group | Mean Escape Latency (Day 4, sec) | Time in Target Quadrant (Probe Trial, %) |
| Sham Control | 15.2 ± 2.1 | 45.5 ± 3.8 |
| STZ + Vehicle | 48.9 ± 5.3 | 24.1 ± 2.9 |
| STZ + Compound X (5 mg/kg) | 22.5 ± 3.0 | 38.7 ± 4.1 |
Table 2: Representative Data from Morris Water Maze. Compound X treatment significantly improves spatial memory in the STZ-induced mouse model.
Conclusion
This comprehensive guide provides a robust, multi-tiered framework for the preclinical evaluation of benzofuranone compounds as potential neuroprotective agents. By systematically progressing from broad in vitro screening to detailed mechanistic studies and culminating in in vivo behavioral validation, researchers can generate the high-quality, reproducible data necessary for advancing promising candidates in the drug development pipeline. The emphasis on understanding the "why" behind each protocol ensures that the experimental design is not only technically sound but also scientifically insightful.
References
- 1. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics [koreascience.kr]
- 5. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective function of R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane, [R-(-)-BPAP], against apoptosis induced by N-methyl(R)salsolinol, an endogenous dopaminergic neurotoxin, in human dopaminergic neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. innoprot.com [innoprot.com]
- 13. The Nrf2/ARE Pathway as a Potential Therapeutic Target in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions [mdpi.com]
- 16. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]
- 17. Measurements of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. clyte.tech [clyte.tech]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Video: The TUNEL Assay [jove.com]
- 22. Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mmpc.org [mmpc.org]
- 27. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 28. UC Davis - Morris Water Maze [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-dihydroxybenzofuran-3(2H)-one
Welcome to the technical support center for the synthesis of 4,6-dihydroxybenzofuran-3(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high product purity. We will delve into the causality behind experimental choices, providing field-proven insights to troubleshoot and optimize your reaction.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The most prevalent and reliable method for synthesizing this compound involves a two-step process starting from phloroglucinol. The overall strategy is an initial acylation of the electron-rich aromatic ring, followed by an intramolecular cyclization to form the benzofuranone core.
-
Step 1: Houben-Hoesch Reaction. Phloroglucinol reacts with chloroacetonitrile in the presence of a Lewis acid catalyst (commonly aluminum chloride, AlCl₃) and hydrogen chloride. This is a variation of the Friedel-Crafts acylation, which forms the key intermediate, 2-chloro-1-(2,4,6-trihydroxyphenyl)ethan-1-one. The reaction proceeds via an electrophilic attack on the highly activated phloroglucinol ring.[1][2][3]
-
Step 2: Intramolecular Cyclization. The intermediate is then treated with a weak base, such as sodium acetate, in a protic solvent like methanol. This promotes an intramolecular Williamson ether synthesis-type reaction, where one of the phenolic hydroxyl groups displaces the chloride, forming the five-membered furanone ring.[4]
Caption: Overall reaction scheme for the two-step synthesis.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Problem Area 1: Low Yield in the Initial Acylation (Houben-Hoesch Reaction)
Q: My initial Houben-Hoesch reaction is failing or giving very low yields of the acylated intermediate. What are the common causes?
A: This is the most critical step and is highly sensitive to reaction conditions. Low yields can almost always be traced back to one of the following factors:
-
Moisture Contamination: The Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in the solvent, glassware, or reagents will hydrolyze the AlCl₃, rendering it inactive. The causality here is that the Lewis acid's role is to coordinate with the nitrile, making it a more potent electrophile for the aromatic ring. Water will preferentially react with AlCl₃, halting the catalytic cycle.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use an anhydrous grade solvent (e.g., 1,2-dichloroethane or dichloromethane) from a freshly opened bottle or one that has been dried over molecular sieves.
-
-
Reagent Purity: The purity of phloroglucinol and chloroacetonitrile is paramount. Impurities in phloroglucinol can lead to unwanted side reactions on the highly activated ring.
-
Solution: Use high-purity, anhydrous phloroglucinol. Distill chloroacetonitrile if its purity is questionable.
-
-
Insufficient HCl: The Houben-Hoesch reaction requires hydrogen chloride gas to form the reactive electrophilic species with the nitrile.[2]
-
Solution: Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture during the initial phase. Alternatively, generate HCl in situ from appropriate reagents.
-
-
Suboptimal Temperature: While Friedel-Crafts reactions can sometimes require heating, the high reactivity of phloroglucinol means that elevated temperatures can promote the formation of byproducts and decomposition.
Problem Area 2: Incomplete or Failed Intramolecular Cyclization
Q: I've successfully synthesized the 2-chloro-1-(2,4,6-trihydroxyphenyl)ethan-1-one intermediate, but it's not cyclizing to the final benzofuranone. Why?
A: The cyclization step is generally more robust than the acylation, but failures can occur due to the following reasons:
-
Incorrect Base Stoichiometry or Strength: The base deprotonates one of the phenolic hydroxyl groups to form a phenoxide, which then acts as the nucleophile to displace the chloride. A base that is too strong can cause side reactions, while one that is too weak or used in insufficient quantity will result in an incomplete reaction.
-
Solution: Anhydrous sodium acetate is the base of choice.[4] It is strong enough to deprotonate the acidic phenol but not so strong as to cause elimination or other side reactions. Use a slight molar excess relative to the intermediate.
-
-
Presence of Oxygen: Phenolic compounds, especially polyhydroxylated ones like this intermediate, are susceptible to oxidation at elevated temperatures, which leads to the formation of dark, tarry byproducts.
-
Solution: This is a critical, self-validating step. The reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4] If your reaction mixture turns dark brown or black, it is a strong indicator of oxidation.
-
-
Insufficient Reflux: The intramolecular cyclization requires sufficient thermal energy to overcome the activation barrier.
-
Solution: Ensure the reaction is brought to a gentle reflux in methanol and maintained for the recommended time (typically 4 hours).[4]
-
Problem Area 3: Product Purity and Purification Challenges
Q: My final product is a dark, oily solid that is difficult to crystallize. How can I improve its purity?
A: A clean reaction is the best way to ensure a pure product. However, if you encounter purification issues, the cause is likely residual catalyst, oxidized byproducts, or unreacted starting material.
-
Cause: Dark coloration is often due to oxidation of the phenolic groups. Oily consistency can result from impurities depressing the melting point.
-
Solution Protocol:
-
After evaporating the methanol post-cyclization, dissolve the crude residue in hot water.
-
If significant color persists, you can treat the hot aqueous solution with a small amount of activated charcoal and then hot-filter it through a pad of celite. This helps remove high-molecular-weight, colored impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the resulting pale yellow solid by vacuum filtration and wash with a small amount of cold water.[4]
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the expected yield for this synthesis?
-
A: With careful control of the reaction conditions, particularly moisture exclusion and the use of an inert atmosphere, the cyclization step can achieve yields as high as 88%.[4] The overall two-step yield will be lower, typically in the 60-75% range, depending on the efficiency of the initial acylation.
-
-
Q: How can I confirm the identity and purity of my final product?
-
A: The identity should be confirmed using spectroscopic methods. ¹H NMR spectroscopy is highly effective; in DMSO-d₆, you should expect to see characteristic peaks for the aromatic protons, the methylene protons of the furanone ring, and the exchangeable hydroxyl protons.[4] Purity can be assessed by melting point determination and thin-layer chromatography (TLC).
-
-
Q: Are there alternative synthetic routes?
-
A: Yes, other methods exist for synthesizing the benzofuranone core, such as those involving palladium-catalyzed C-H activation or cascade reactions.[7] However, the Houben-Hoesch route from phloroglucinol remains one of the most direct and cost-effective methods for this specific molecule.
-
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-chloro-1-(2,4,6-trihydroxyphenyl)ethan-1-one (Intermediate)
-
Set up an oven-dried, three-necked flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer.
-
Charge the flask with anhydrous phloroglucinol (1 eq.) and anhydrous aluminum chloride (2 eq.) in anhydrous 1,2-dichloroethane.[1]
-
Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the suspension.
-
Add chloroacetonitrile (1.2 eq.) dropwise while maintaining the temperature.
-
After addition, heat the reaction mixture to 90-100°C and stir for 8-10 hours under a constant, slow stream of HCl gas.[1]
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon completion, cool the reaction and carefully pour it over a mixture of crushed ice and concentrated HCl for workup.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
Protocol 2: Synthesis of this compound (Final Product)
-
Dissolve the crude intermediate (1 eq.) in methanol in a round-bottom flask.
-
Add anhydrous sodium acetate (approx. 1.2 eq.).[4]
-
Fit the flask with a reflux condenser and flush the entire system with argon or nitrogen gas.
-
Heat the reaction mixture to reflux under the inert atmosphere and maintain for 4 hours.[4]
-
After 4 hours, remove the heat and evaporate the methanol under reduced pressure.
-
Recrystallize the resulting residue from hot water as described in the purification section above to yield the product as a pale yellow solid.[4]
Section 5: Data Summary Table
| Parameter | Step 1 (Acylation) | Step 2 (Cyclization) | Rationale & Impact on Yield |
| Solvent | Anhydrous 1,2-Dichloroethane | Methanol | Acylation: Non-polar, aprotic solvent required for Friedel-Crafts. Cyclization: Protic solvent facilitates dissolution of base and intermediate. |
| Catalyst/Base | AlCl₃ (Lewis Acid) | Sodium Acetate (Weak Base) | Acylation: Activates the nitrile for electrophilic attack. Cyclization: Deprotonates the phenol for nucleophilic attack. |
| Temperature | 90-100°C | Reflux (~65°C) | Acylation: Balances reaction rate against byproduct formation. Cyclization: Provides activation energy for ring closure. |
| Atmosphere | Dry (under HCl stream) | Inert (Argon or N₂) | Acylation: Prevents deactivation of AlCl₃. Cyclization: Prevents oxidation of the electron-rich phenolic intermediate. |
| Molar Ratio | Phloroglucinol:AlCl₃:Nitrile ≈ 1:2:1.2 | Intermediate:Base ≈ 1:1.2 | Ensures complete activation in Step 1 and complete deprotonation in Step 2. |
Section 6: Visualizing the Troubleshooting Process
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. CN103864734A - Synthesis and application of novel 4,6-dihydroxy-3(2H)-benzofuranone derivatives - Google Patents [patents.google.com]
- 2. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry-online.com [chemistry-online.com]
- 4. 4,6-dihydroxybenzofuran-3-one synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 7. Benzofuranone synthesis [organic-chemistry.org]
solubility issues of 4,6-dihydroxybenzofuran-3(2H)-one in different solvents
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 4,6-dihydroxybenzofuran-3(2H)-one. Our approach is to combine fundamental chemical principles with practical, field-proven troubleshooting strategies to empower you to overcome experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the solubility profile of this compound, based on its chemical structure and the established behavior of related phenolic compounds.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is governed by a balance of polar and non-polar characteristics derived from its molecular structure.
-
Polar Features: The molecule possesses two phenolic hydroxyl (-OH) groups and a ketone (=O) group. These groups can act as both hydrogen bond donors and acceptors, which is a primary requirement for solubility in polar, protic solvents like water.[1] The ability to form hydrogen bonds is a critical factor for dissolution in aqueous media.
-
Non-Polar Features: The fused benzofuran ring system is aromatic and largely hydrophobic. This rigid, planar structure contributes to strong intermolecular π-stacking interactions in the solid state (crystal lattice), which must be overcome by the solvent for dissolution to occur.
-
Predicted Polarity: The computed XLogP3 value, a measure of lipophilicity, is 1.3.[2] This value suggests that the compound has a moderate degree of lipophilicity, indicating it is not highly soluble in water nor in very non-polar solvents. It predicts a preference for moderately polar organic solvents.
Q2: Based on its structure, what is the expected solubility of this compound in common laboratory solvents?
A2: While specific experimental data is limited, we can predict a general solubility profile:
-
Aqueous Solvents (e.g., Water, Buffers): Low solubility is expected. More than 40% of new chemical entities are practically insoluble in water, and this compound's features suggest it may fall into this category.[3] The hydrophobic benzofuran core is the primary limiting factor.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at disrupting the hydrogen bonds and π-stacking of the solid-state compound, making them ideal for preparing concentrated stock solutions.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected. These alcohols can engage in hydrogen bonding with the hydroxyl groups while their alkyl portions can interact with the hydrophobic ring system.[4]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Very low solubility is expected. The molecule's multiple polar functional groups make it incompatible with entirely non-polar environments.
Q3: How is the pH of an aqueous solution likely to affect the solubility of this compound?
A3: The pH will have a significant impact due to the acidic nature of the phenolic hydroxyl groups.
-
Mechanism of pH-Dependent Solubility: At neutral or acidic pH (pH < pKa), the hydroxyl groups remain protonated, and the molecule is neutral. In this state, its aqueous solubility is at its minimum. As the pH increases above the pKa of the phenolic protons, they will deprotonate to form phenolate anions (-O⁻). This ionization introduces a formal charge, dramatically increasing the molecule's polarity and its electrostatic interactions with water, thereby increasing its solubility. This is a common strategy for improving the solubility of poorly soluble drugs.[5][6]
-
Caution: While increasing pH can enhance solubility, it can also introduce stability risks. Many phenolic compounds are susceptible to oxidation, and this degradation can be accelerated under basic conditions.[7] It is crucial to assess the compound's stability at the desired pH.
Part 2: Troubleshooting Guide for Common Solubility Issues
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Problem 1: My compound is not dissolving in my aqueous assay buffer (e.g., PBS, pH 7.4).
-
Causality: The energy required for the solvent to break the compound's crystal lattice interactions is greater than the energy gained from solute-solvent interactions. The hydrophobic benzofuran core limits its affinity for water at neutral pH.
-
Troubleshooting Steps:
-
Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). This is a standard practice for poorly water-soluble compounds.[4]
-
Perform a Serial Dilution: Serially dilute the DMSO stock into your aqueous buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.5% v/v), as higher concentrations can affect biological systems or cause artifacts.
-
Check for Precipitation: After dilution, visually inspect the solution for any cloudiness or precipitate, both immediately and after a short incubation period. If precipitation occurs, the compound's solubility limit in the final buffer has been exceeded. You must work at or below this concentration.
-
Problem 2: My compound dissolves in DMSO, but it precipitates immediately when I add it to my aqueous buffer.
-
Causality: This is a classic issue of a solvent shift. The compound is highly soluble in the organic stock solvent but crashes out when diluted into the aqueous "anti-solvent" where its solubility is much lower.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final target concentration in the aqueous buffer.
-
Use a Co-solvent: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar solutes.[4][5] Try preparing your buffer with a small percentage of a less disruptive co-solvent like ethanol or propylene glycol. This can alter the polarity of the solvent system, making it more favorable for your compound.[4]
-
Consider pH Modification: As detailed in FAQ Q3, if your experimental system allows, increasing the pH of your buffer may increase solubility. Test a range of pH values (e.g., 7.5 to 8.5) to find a balance between solubility and compound stability.
-
Employ Solubilizing Excipients: For formulation development, consider using cyclodextrins. These are host molecules with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble guest molecules, effectively shielding the hydrophobic part from water and increasing aqueous solubility.[3]
-
Problem 3: I need to avoid DMSO entirely for my cell-based assay. What are my options?
-
Causality: DMSO can be toxic to some cell lines or interfere with specific biological pathways, necessitating alternative solubilization strategies.
-
Troubleshooting Steps:
-
Test Other Organic Solvents: Ethanol is often a less toxic alternative to DMSO. Prepare a stock in 100% ethanol and perform the same serial dilution procedure.
-
Direct pH-Adjusted Dissolution: Attempt to dissolve the compound directly in a basic aqueous solution (e.g., 50 mM NaOH). Once dissolved, carefully and slowly titrate the pH back down towards your target assay pH using HCl. Be vigilant for precipitation as you approach the pKa of the compound. This method is delicate and requires careful pH monitoring.
-
Formulation with Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media. This is a common technique used in drug formulation.[3]
-
Problem 4: My solution's color is changing over time, especially at higher pH.
-
Causality: This is a strong indicator of compound degradation. Phenolic compounds, particularly those with multiple hydroxyl groups like this compound, are susceptible to oxidation.[7] This process is often base-catalyzed and can be accelerated by light or the presence of dissolved oxygen.
-
Troubleshooting Steps:
-
Prepare Solutions Fresh: Do not store aqueous solutions of the compound for extended periods. Prepare them immediately before use.
-
Use Degassed Buffers: To minimize oxidation, sparge your aqueous buffers with an inert gas like nitrogen or argon before dissolving the compound.
-
Protect from Light: Store stock solutions and experimental samples in amber vials or wrap them in aluminum foil to prevent photodegradation.
-
Add Antioxidants: If compatible with your assay, consider adding a small amount of an antioxidant like ascorbic acid or EDTA (to chelate metal ions that can catalyze oxidation) to your buffer.
-
Conduct Stability Analysis: Use a technique like HPLC-UV to quantify the amount of parent compound remaining over time under your experimental conditions (pH, temperature, light exposure) to formally assess its stability.
-
Part 3: Experimental Protocols & Data Management
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard procedure for preparing a stock solution in an organic solvent.
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1.66 mg) using an analytical balance. Note: The molecular weight is 166.13 g/mol .[2]
-
Add Solvent: Transfer the solid to an appropriate-sized vial (e.g., a 1.5 mL amber glass vial). Add the calculated volume of high-purity DMSO to achieve the desired concentration. For example, to make a 10 mM stock with 1.66 mg:
-
Volume (L) = Moles / Concentration (M)
-
Moles = 0.00166 g / 166.13 g/mol = ~1.0 x 10⁻⁵ mol
-
Volume (L) = 1.0 x 10⁻⁵ mol / 0.010 mol/L = 0.001 L = 1.0 mL
-
-
Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to break up any small aggregates and ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, desiccated container to minimize water absorption by the DMSO. Protect from light.
Protocol 2: Kinetic Solubility Determination in Aqueous Buffer
This protocol provides a workflow to determine the kinetic solubility limit of your compound when diluted from a DMSO stock.
-
Prepare DMSO Stock: Make a high-concentration stock solution (e.g., 20 mM) in 100% DMSO as described in Protocol 1.
-
Prepare Assay Plate: Add 98 µL of your target aqueous buffer (e.g., PBS, pH 7.4) to each well of a 96-well plate.
-
Add Compound: Add 2 µL of the 20 mM DMSO stock to the first well. This creates a 1:50 dilution, resulting in a starting concentration of 400 µM with 2% DMSO.
-
Serial Dilution: Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next, mixing thoroughly at each step. This will create a range of concentrations (e.g., 400 µM, 200 µM, 100 µM, etc.).
-
Incubation: Cover the plate and incubate at room temperature (or your experimental temperature) for 1-2 hours. This allows time for any precipitation to occur and for the system to equilibrate.
-
Visual and Instrumental Analysis:
-
Visually inspect the plate against a black background for any signs of turbidity or precipitate.
-
For a quantitative measurement, read the plate on a nephelometer or a plate reader capable of measuring light scatter to detect insoluble particles. The concentration at which a significant increase in signal is observed above the buffer-only control is the kinetic solubility limit.
-
Data Management: Solubility Profile Table
Use the following table template to systematically record your experimental findings. This structured approach is critical for comparing conditions and making informed decisions.
| Solvent System | pH | Temperature (°C) | Max Soluble Conc. (µM) | Observations (e.g., Precipitate, Color Change) |
| H₂O | 7.0 | 25 | Record Data | e.g., Insoluble |
| PBS | 7.4 | 25 | Record Data | e.g., Precipitate above 50 µM |
| PBS + 1% Ethanol | 7.4 | 25 | Record Data | e.g., Clear up to 100 µM |
| Glycine Buffer | 9.0 | 25 | Record Data | e.g., Soluble, slight yellowing after 1 hr |
| 100% DMSO | N/A | 25 | >50,000 | Clear, stable solution |
| 100% Ethanol | N/A | 25 | Record Data | e.g., Soluble to 10 mM |
Part 4: Visualization of Workflows
Diagram 1: Solvent Selection Workflow
This diagram outlines a logical decision-making process for selecting an appropriate solvent system for this compound.
Caption: Decision tree for selecting a suitable solvent system.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | C8H6O4 | CID 227444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
stability of 4,6-dihydroxybenzofuran-3(2H)-one under experimental conditions
Technical Support Center: 4,6-dihydroxybenzofuran-3(2H)-one
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, we address common questions, provide troubleshooting solutions, and offer standardized protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) on Stability
This section addresses the most common inquiries regarding the handling, storage, and stability of this compound.
Q1: What are the primary factors that can affect the stability of this compound?
The stability of this compound is primarily influenced by its chemical structure. The molecule contains a phloroglucinol-like dihydroxy-substituted aromatic ring and a furanone ring. This combination of functional groups makes it susceptible to degradation via several pathways:
-
Oxidation: The dihydroxy-phenyl moiety is electron-rich and prone to oxidation, especially in the presence of atmospheric oxygen, metal ions, or other oxidizing agents. This can lead to the formation of colored quinone-type byproducts. The antioxidant properties observed in similar benzofuranone derivatives underscore the reactivity of the phenolic hydroxyl groups[1][2].
-
pH-Dependent Degradation: The phenolic hydroxyl groups are acidic, and their ionization state is pH-dependent. Extreme pH conditions can catalyze hydrolysis or other rearrangements[3].
-
Photodegradation: Aromatic systems and ketones can absorb UV-Vis light, leading to photochemical reactions. Exposure to light, especially high-energy UV light, may induce degradation[4].
-
Thermal Stress: Elevated temperatures can accelerate oxidation and other degradation reactions, compromising the integrity of the compound[5][6].
Q2: How does pH influence the stability of the compound?
The pH of the solution is a critical parameter. The phenolic hydroxyl groups can be deprotonated under neutral to alkaline conditions, increasing the electron density of the aromatic ring and rendering the molecule highly susceptible to oxidation.
-
Acidic Conditions (pH < 4): Generally, the compound is expected to be more stable in mildly acidic conditions where the phenolic hydroxyl groups are fully protonated. This reduces its susceptibility to oxidation. However, strongly acidic conditions could potentially catalyze the hydrolysis of the furanone ring, although this is typically less common than for esters.
-
Neutral to Alkaline Conditions (pH > 7): In this range, deprotonation occurs, forming a phenoxide ion. This species is significantly more sensitive to oxidation. Researchers may observe a rapid color change (e.g., to yellow or brown) in solutions at neutral or basic pH, indicating degradation. The stability of phenolic compounds often decreases as pH increases due to the formation of more easily oxidized phenolate anions[7][8].
Q3: My solution of this compound changes color over time. What is happening?
A color change, typically to yellow or brown, is a strong indicator of oxidative degradation. The dihydroxyphenyl moiety can be oxidized to form highly conjugated, colored quinone or semi-quinone structures. This process is often accelerated by:
-
Exposure to air (oxygen).
-
Presence of trace metal ion contaminants (e.g., Fe³⁺, Cu²⁺).
-
Neutral or alkaline pH.
-
Exposure to light.
To mitigate this, it is recommended to prepare solutions fresh, use deoxygenated solvents, work under an inert atmosphere (e.g., argon or nitrogen)[9], and protect the solution from light. The addition of a chelating agent like EDTA can also help if metal-catalyzed oxidation is suspected.
Q4: What are the likely degradation products I should look for?
While specific degradation pathways for this exact molecule are not extensively documented, based on the chemistry of related benzofuran and polyphenol structures, the following degradation products can be anticipated:
-
Oxidation Products: Formation of quinone-type structures from the oxidation of the dihydroxy-phenyl ring.
-
Ring-Opened Products: Under more forceful conditions (e.g., strong base or acid), the furanone ring could undergo hydrolysis to yield a carboxylic acid intermediate. Microbial degradation of similar structures often involves ring cleavage[10][11][12][13][14].
-
Polymeric Material: Oxidative coupling of phenolic radicals can lead to the formation of higher molecular weight oligomers or polymers, which may present as insoluble material or a baseline hump in chromatography.
A proposed initial oxidation pathway is visualized below.
Caption: Proposed initial oxidative degradation pathway.
Troubleshooting Guide
This guide provides solutions to common experimental issues encountered when working with this compound.
| Observation | Potential Cause | Recommended Solution |
| Rapid color change (yellow/brown) in solution. | Oxidation. This is accelerated by high pH, oxygen, light, and metal ions. | Prepare solutions fresh in deoxygenated solvents. Use a mildly acidic buffer (e.g., pH 4-5 citrate or acetate buffer). Work under an inert atmosphere. Store solutions in amber vials or wrapped in foil. |
| Low recovery after extraction or workup. | Adsorption or Degradation. The compound's polarity and phenolic groups can cause it to adsorb to silica or other polar stationary phases. It may also be degrading during the workup. | Use deactivated glassware. Avoid prolonged exposure to basic conditions during extraction (e.g., use a mild base like NaHCO₃ instead of NaOH if necessary). Minimize workup time and temperature. |
| Multiple unexpected peaks in HPLC/LC-MS analysis. | On-column degradation or sample instability. The compound may be degrading in the autosampler or on the analytical column. | Ensure the mobile phase is appropriate (e.g., slightly acidic). Check the stability of the compound in the autosampler over the course of a sequence. Analyze samples immediately after preparation. |
| Inconsistent results in biological assays. | Compound degradation in media. The physiological pH (~7.4) and temperature (37°C) of cell culture media can promote rapid degradation, leading to variable effective concentrations. | Prepare stock solutions in a stable solvent (e.g., DMSO) and add to media immediately before the experiment. Include stability controls by incubating the compound in media for the duration of the assay and analyzing its concentration. |
Experimental Protocols for Stability Assessment
To formally assess the stability of this compound, the following detailed protocols are provided. These are designed to be self-validating systems for trustworthy data generation.
Protocol 1: pH-Dependent Stability Study
Objective: To determine the degradation rate of this compound at different pH values.
Materials:
-
This compound
-
Buffers: pH 2.0 (HCl), pH 4.0 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate)
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Class A volumetric flasks and pipettes
-
HPLC-UV or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., ACN or MeOH).
-
Working Solution Preparation: In separate volumetric flasks, add a small aliquot of the stock solution to each buffer to achieve a final concentration of ~20 µg/mL. Ensure the organic solvent content is low (<1%) to not significantly alter the buffer pH.
-
Time Zero (T₀) Sample: Immediately after preparation, take an aliquot from each buffered solution, quench with an equal volume of mobile phase (if necessary), and inject into the HPLC/LC-MS system to determine the initial concentration.
-
Incubation: Store the remaining buffered solutions in a controlled temperature environment (e.g., 25°C or 37°C), protected from light.
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution, quench as in step 3, and analyze by HPLC/LC-MS.
-
Data Analysis: Plot the percentage of the compound remaining versus time for each pH. Calculate the degradation rate constant (k) and half-life (t₁₂) for each condition.
Protocol 2: Photostability Testing
Objective: To evaluate the susceptibility of the compound to degradation upon exposure to light, following ICH Q1B guidelines[15].
Materials:
-
Solution of this compound in a stable solvent/buffer system (determined from Protocol 1).
-
Clear and amber glass vials.
-
Calibrated light source capable of emitting a controlled UV-A and visible light spectrum.
-
HPLC-UV or LC-MS system.
Procedure:
-
Sample Preparation: Prepare identical solutions of the compound. Place one set in clear vials (exposed samples) and another in amber vials or wrapped in foil (dark controls).
-
Exposure: Place the clear vials and dark controls in the photostability chamber. Expose them to a light source until an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is achieved.
-
Analysis: After the exposure period, analyze the contents of both the exposed and dark control vials by HPLC/LC-MS.
-
Evaluation: Compare the chromatograms of the exposed samples to the dark controls. Look for a decrease in the parent peak area and the appearance of new degradation peaks. The dark control serves to separate light-induced degradation from thermal degradation occurring during the experiment.
Caption: General workflow for forced degradation studies.
References
- 1. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photostability of 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (NSC 656240), a potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH on Lipid Oxidation and Anthocyanin Stability in Flaxseed Oil‐in‐Water Emulsions With Black Carrot Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4,6-dihydroxybenzofuran-3-one synthesis - chemicalbook [chemicalbook.com]
- 10. Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dibenzofuran Degradation Pathway [eawag-bbd.ethz.ch]
- 12. Differential Roles of Three Different Upper Pathway meta Ring Cleavage Product Hydrolases in the Degradation of Dibenzo-p-Dioxin and Dibenzofuran by Sphingomonas wittichii Strain RW1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separate Upper Pathway Ring Cleavage Dioxygenases Are Required for Growth of Sphingomonas wittichii Strain RW1 on Dibenzofuran and Dibenzo-p-Dioxin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microbial degradation of dibenzofuran, fluorene, and dibenzo-p-dioxin by Staphylococcus auriculans DBF63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
Technical Support Center: Crystallization of 4,6-dihydroxybenzofuran-3(2H)-one
From the desk of the Senior Application Scientist
Welcome to the technical support center for the crystallization of 4,6-dihydroxybenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-quality crystalline material of this compound. The unique structural features of this compound, particularly its polarity and hydrogen bonding capabilities, present specific challenges that require a systematic and well-understood approach to crystallization.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves from fundamental properties and initial setup to addressing specific experimental failures like oiling out, poor crystal morphology, and complete crystallization failure. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your own experiments.
Section 1: Understanding the Molecule: Key Physicochemical Properties
A successful crystallization strategy begins with understanding the molecule's inherent properties. This compound (C₈H₆O₄) is a polar organic compound due to its multiple hydroxyl groups and a ketone moiety.[1] These features dominate its solubility behavior and crystal lattice formation.
| Property | Value | Significance for Crystallization |
| Molecular Weight | 166.13 g/mol [1] | Standard molecular weight, does not pose unusual challenges. |
| Hydrogen Bond Donors | 2[1] | The two hydroxyl groups can donate hydrogen bonds, strongly influencing solvent interaction and promoting self-assembly into a crystal lattice. This can also lead to strong solvation. |
| Hydrogen Bond Acceptors | 4[1] | The oxygen atoms in the hydroxyl, furanone, and ketone groups can accept hydrogen bonds, making the molecule soluble in protic and polar aprotic solvents. |
| XLogP3 | 1.3[1] | This value indicates moderate polarity. The molecule is expected to be soluble in polar solvents like alcohols and acetone, and poorly soluble in nonpolar solvents like hexanes.[2][3] |
| Phenolic Hydroxyls | Yes (pKa dependent) | The presence of acidic phenolic hydroxyl groups means that the compound's charge state and solubility are highly dependent on pH.[4][5] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the crystallization of this compound.
Q1: I am not getting any crystals at all; the compound remains fully dissolved even after cooling. What is my primary issue?
A1: This is a classic sign that your solution is not reaching supersaturation, the essential driving force for crystallization.[6] The concentration of your compound is below its solubility limit at the cooled temperature.
Causality & Explanation: For crystallization to occur, the solution must be saturated at a high temperature and become supersaturated upon cooling.[7] If the compound remains dissolved, you have used too much solvent, or the chosen solvent is too effective at keeping the compound in solution even at low temperatures.
Troubleshooting Steps:
-
Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent.[8] Allow it to cool again. Repeat this process in small increments until you observe turbidity (cloudiness) in the hot solution, indicating you are near the saturation point. Then, add a few drops of solvent to redissolve the solid and allow it to cool slowly.[9]
-
Introduce an Anti-Solvent: If you are using a solvent in which the compound is highly soluble (e.g., methanol, acetone), you can add a miscible "anti-solvent" in which the compound is insoluble (e.g., water, hexane). Add the anti-solvent dropwise to the dissolved solution at room temperature until persistent cloudiness appears, then heat gently until the solution becomes clear again before allowing it to cool slowly.[7] This is a form of anti-solvent crystallization.
-
Re-evaluate Your Solvent Choice: The initial solvent may be too "good." A suitable solvent should dissolve the compound when hot but have limited ability to do so when cold.[2] Refer to the solvent screening protocol in Section 3. For a polar molecule like this, a mixture of a polar solvent and a less polar or non-polar solvent is often effective (e.g., ethanol/water).[9][10]
Q2: My compound is "oiling out" and forming a viscous liquid instead of crystals. Why is this happening and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high, leading to liquid-liquid phase separation instead of crystallization.[8] Highly functionalized molecules with strong hydrogen-bonding capabilities, like this compound, are particularly prone to this.
Causality & Explanation: The system is reaching supersaturation too quickly or at too high a temperature. Instead of organizing into a crystal lattice, the molecules rapidly precipitate as a disordered, amorphous liquid phase. This is often exacerbated by the presence of impurities which can depress the melting point.
Troubleshooting Steps:
-
Reduce the Rate of Cooling: This is the most critical factor. Slow, controlled cooling allows molecules the time to orient themselves correctly into a crystal lattice.[2] Let the hot, saturated solution cool to room temperature on the benchtop, insulated with paper towels, before moving it to a colder environment like a refrigerator or ice bath.[8] Avoid crash-cooling a hot flask directly in ice.
-
Decrease the Initial Concentration: Re-heat the oil/solvent mixture until a homogeneous solution is formed. Add a small amount of additional solvent (10-20% more) to reduce the level of supersaturation.[6][8] Then, allow this slightly more dilute solution to cool very slowly.
-
Change the Solvent System: Try a solvent with a lower boiling point. If the boiling point of your solvent is higher than the melting point of your compound (or its eutectic mixture with impurities), it will always oil out.
-
Utilize Seeding: If you have a few crystals from a previous attempt, add a single seed crystal to the slightly supersaturated solution as it cools.[9][10] This provides a template for proper crystal growth and can bypass the energy barrier for nucleation. If no seed crystal is available, scratching the inside of the flask with a glass rod can sometimes create microscopic nucleation sites.[9]
Q3: I'm only getting a fine powder or very small, needle-like crystals. How can I grow larger, higher-quality crystals suitable for analysis?
A3: The formation of many small crystals indicates that the rate of nucleation is much faster than the rate of crystal growth.[6] To get larger crystals, you need to create conditions that favor growth on existing nuclei over the formation of new ones.
Causality & Explanation: This typically happens when a solution becomes highly supersaturated very quickly, leading to a massive, simultaneous formation of crystal nuclei. The available solute is then rapidly consumed by these numerous sites, leaving little material for each crystal to grow large.
Troubleshooting Steps:
-
Minimize Supersaturation: As with oiling out, use a slightly more dilute solution by adding a little extra hot solvent. The goal is to reach the supersaturation point more slowly and at a lower temperature during cooling.[6]
-
Employ Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material.[11][12] Dissolve your compound in a small amount of a "good" solvent (e.g., acetone) inside a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" (e.g., hexane or diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, gradually reducing the compound's solubility and promoting slow crystal growth.[11]
-
Use Solvent Layering: Dissolve the compound in a minimal amount of a dense, "good" solvent (e.g., dichloromethane, if soluble). Carefully layer a less dense, miscible "anti-solvent" (e.g., hexane) on top without mixing.[12][13] Crystals will slowly form at the interface over hours or days as the solvents diffuse into one another.
Q4: How does pH affect the crystallization of this compound?
A4: The pH of the crystallization medium is a critical, yet often overlooked, parameter for ionizable compounds.[14] this compound has two phenolic hydroxyl groups, which are weakly acidic. The pH of the solution will dictate whether these groups are protonated (neutral) or deprotonated (anionic).
Causality & Explanation:
-
At Neutral or Acidic pH (pH < ~7): The hydroxyl groups will be fully protonated. The molecule is neutral, and crystallization will be governed by standard intermolecular forces like hydrogen bonding and van der Waals interactions.
-
At Basic pH (pH > ~8-9): The phenolic protons will be removed, forming a phenolate anion. This charged species will have vastly different solubility, generally being much more soluble in polar solvents, especially water.[4] Crystallizing the neutral form from a basic solution is often impossible. However, it may be possible to crystallize it as a salt (e.g., sodium or potassium salt).
Troubleshooting Steps:
-
Control the pH: If your synthesis involves acidic or basic steps, ensure the final crude product is neutralized before attempting crystallization. Uncontrolled pH can lead to inconsistent solubility and results.
-
Consider Salt Crystallization: If the neutral form proves difficult to crystallize, intentionally forming a salt by adding a specific base (e.g., one equivalent of NaOH or KOH) might yield well-defined, albeit different, crystals.[15] This can be a viable strategy for purification.
-
Buffer the Solution: For highly sensitive compounds, performing the crystallization from a weakly buffered solution can ensure pH stability and improve reproducibility, though this is more common in protein crystallography.[16]
Section 3: Experimental Workflows & Protocols
Systematic Solvent Screening Workflow
A logical, small-scale approach to finding the right solvent is crucial and saves material.
Caption: Workflow for systematic solvent screening.
Protocol 1: General Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a good starting point for this compound, leveraging a common solvent pair for polar organics.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (ethanol) dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves. Use the absolute minimum amount of hot solvent.[9]
-
Induce Saturation: Add the "anti-solvent" (water) dropwise to the hot solution until you see the first sign of persistent cloudiness (precipitation).
-
Re-solubilize: Add a few more drops of the "good" solvent (ethanol) until the solution becomes clear again. At this point, you have a hot, saturated solution.
-
Slow Cooling: Cover the flask with a watch glass to prevent solvent evaporation and allow it to cool slowly to room temperature on a benchtop, perhaps insulated with a paper towel.[8][10] Do not disturb the flask during this period.
-
Crystal Maturation: Once the flask has reached room temperature, and if crystal growth appears complete, you can place it in an ice bath for 20-30 minutes to maximize the yield.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent (the same ethanol/water mixture) to remove any remaining soluble impurities.[3][10]
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator.
References
- 1. This compound | C8H6O4 | CID 227444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 12. unifr.ch [unifr.ch]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Benzofuranone Derivatization
Welcome to the technical support center for the synthesis and derivatization of benzofuranones. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of optimizing these critical reactions. Benzofuranones are privileged scaffolds in numerous natural products and pharmacologically active agents, making their efficient synthesis paramount.[1][2][3] This guide provides field-proven insights in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary parameters to consider when starting to optimize a benzofuranone derivatization reaction?
When developing a synthetic route for a benzofuranone derivative, the optimization should be systematic. The key parameters that exert the most significant influence on reaction outcome are:
-
Catalyst System: The choice between transition-metal catalysts (e.g., Palladium, Copper, Gold) and metal-free conditions (e.g., acid or base catalysis) is fundamental.[1][3] Catalyst selection dictates the reaction mechanism and is dependent on the specific bond formation required. For instance, palladium catalysts are versatile for cross-coupling and cyclization reactions.[4][5]
-
Solvent: The solvent's polarity, boiling point, and ability to solubilize reagents and intermediates are critical. It can influence reaction rates and even selectivity. For example, acetonitrile has been shown to provide a good balance between conversion and selectivity in certain oxidative coupling reactions, while also being a "greener" alternative to solvents like dichloromethane or benzene.[6][7]
-
Temperature: Reaction kinetics are highly temperature-dependent. While higher temperatures can increase reaction rates, they may also promote the formation of byproducts. In some cases, lowering the reaction temperature can lead to a modest increase in the chemical yield of the desired benzofuranone.[8]
-
Reaction Time: Monitoring the reaction over time is essential to determine the point of maximum product formation before significant degradation or side-product accumulation occurs. Optimized reaction times can be significantly shorter than initially reported, reducing the chance of byproduct formation.[6][7]
-
Nature and Stoichiometry of Reagents: The choice of oxidant, base, or acid and its concentration can dramatically affect conversion and selectivity.[6][7]
Q2: How do I choose the most effective catalyst for my synthesis?
Catalyst selection is dictated by the desired transformation. Here’s a breakdown of common choices:
-
Palladium-Based Catalysts: These are workhorses in benzofuran synthesis, particularly for reactions involving Sonogashira or Heck-type couplings followed by intramolecular cyclization.[4] A combination of a palladium source (e.g., (PPh₃)PdCl₂) and a copper co-catalyst (e.g., CuI) is frequently used for coupling o-iodophenols with terminal alkynes.[3][4]
-
Copper-Based Catalysts: Copper catalysts are effective for various transformations, including one-pot reactions of acyl chlorides, phosphorus ylides, and o-iodophenols.[9] They are also used in transformations of ketone derivatives into benzofurans, often in sustainable solvents like water.[9]
-
Gold-Based Catalysts: Gold catalysts are particularly useful for the cycloisomerization of o-alkynyl phenols, offering a flexible route to the benzofuranone core.[1]
-
Acid Catalysts (Lewis and Brønsted): Intramolecular Friedel-Crafts-type cyclizations often rely on acid catalysis. A Lewis acid (e.g., AlCl₃) may be required to promote the initial reaction, while a protic (Brønsted) acid (e.g., trifluoroacetic acid, TFA) is often necessary for the final ring closure.[8][10] Combining both can significantly accelerate product formation.[8]
Q3: How can I effectively monitor my reaction's progress to identify the optimal endpoint?
Effective reaction monitoring is crucial to prevent over- or under-reaction. The primary techniques are:
-
Thin-Layer Chromatography (TLC): TLC is the most common, rapid, and cost-effective method for qualitative monitoring. It allows you to visualize the consumption of starting materials and the formation of the product and any major byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the reaction progress. It is invaluable for optimization studies, allowing for precise determination of conversion, yield, and purity over time. A UV or Mass Spectrometric (MS) detector is typically used.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile benzofuranone derivatives, GC-MS is an excellent tool. Derivatization may be necessary to improve the volatility and thermal stability of the analytes for GC analysis.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture for crude NMR analysis can provide detailed structural information, confirming product formation and helping to identify unexpected intermediates or byproducts. However, be aware that crude NMR is not always the best indicator of success, especially in complex mixtures.[14]
Troubleshooting Guide
This section addresses specific, common problems encountered during benzofuranone derivatization.
Issue 1: Low or No Product Yield
Q: My palladium-catalyzed synthesis (e.g., Sonogashira/cyclization) is failing. I see starting material and/or decomposition. What should I investigate?
A: This is a frequent issue in transition-metal catalysis. The problem often lies with the catalyst, reagents, or atmosphere.
Potential Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst may be oxidized or degraded.[5]
-
Solution: Use a freshly opened bottle of the catalyst or one stored properly under an inert atmosphere. Consider using a more robust catalyst or ligand system. Ensure all reagents and solvents are anhydrous and deoxygenated, as both oxygen and water can deactivate the catalyst.
-
-
Base Incompatibility: The choice of base is critical. An inappropriate base can lead to side reactions or fail to promote the catalytic cycle.
-
Solution: In a Larock reaction, for example, using NaHCO₃ at high temperatures can produce water, which may inhibit the reaction.[15] Consider switching to a non-nucleophilic organic base like triethylamine (TEA) or a stronger inorganic base like K₂CO₃ or Cs₂CO₃, depending on the specific reaction mechanism.
-
-
Inert Atmosphere Failure: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen.
-
Solution: Ensure your reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon). Use Schlenk line techniques for reagent addition if necessary. Degas your solvent by sparging with inert gas or through freeze-pump-thaw cycles.
-
Issue 2: Poor Selectivity and Formation of Byproducts
Q: My intramolecular Friedel-Crafts cyclization is producing a mixture of regioisomers. How can I improve regioselectivity?
A: Regioisomer formation is a classic challenge in intramolecular cyclizations and is governed by the electronic and steric properties of the substrate and the reaction conditions.[10]
Potential Causes & Solutions:
-
Insufficiently Differentiating Reaction Conditions: The energy barrier for cyclization at different positions on the aromatic ring may be similar under your current conditions.
-
Solution: Modifying the catalyst and temperature can influence selectivity. Screen different Lewis acids (e.g., AlCl₃, BF₃·OEt₂, SnCl₄) and protic acids (e.g., TFA, TsOH) to find a combination that favors the desired isomer.[8] Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[8]
-
-
Substrate-Controlled Issues: The inherent electronic properties of your starting material may predispose it to form multiple products.
-
Solution: While more synthetically demanding, you can consider adding or modifying directing groups on the aromatic ring to sterically block undesired positions or electronically favor the desired position for electrophilic attack.
-
Issue 3: Reaction Stalls and Fails to Reach Completion
Q: My reaction starts well (as seen on TLC) but stops after ~50% conversion, even after extended reaction times. What is happening?
A: A stalled reaction often points to catalyst deactivation, reagent degradation, or the establishment of an unfavorable equilibrium.
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent, or it may degrade over the course of the reaction.
-
Solution: Purify your starting materials meticulously. Ensure solvents are of high purity and anhydrous. In some cases, adding a second portion of the catalyst mid-reaction can restart the conversion.
-
-
Product Inhibition: The product itself may coordinate to the catalyst more strongly than the starting material, effectively inhibiting the catalytic cycle.
-
Solution: This is a more challenging issue to solve. Running the reaction at a higher dilution may disfavor product inhibition. Alternatively, a different catalyst system that is less susceptible to inhibition by the product may be required.
-
-
Reversible Reaction/Equilibrium: The reaction may be reversible, reaching an equilibrium state that is unfavorable for high product yield.
-
Solution: Try to shift the equilibrium towards the product side. This can often be achieved by removing a byproduct. For example, if the reaction generates water, using a Dean-Stark trap or adding molecular sieves can drive the reaction to completion.
-
Issue 4: Product Loss During Workup and Purification
Q: I have a good crude yield according to NMR, but I lose a significant amount of my product during aqueous extraction and column chromatography. How can I minimize this loss?
A: Product loss during workup is a common and frustrating problem, often due to solubility or stability issues.[14]
Potential Causes & Solutions:
-
Product Solubility in Aqueous Layer: If your benzofuranone derivative has polar functional groups, it may have partial solubility in the aqueous phase during extraction.[14]
-
Solution: Perform a "salting out" procedure by adding a saturated solution of sodium chloride (brine) to the aqueous layer to decrease the polarity of the aqueous phase and drive your organic product into the organic layer.[16] Additionally, back-extract the aqueous layer multiple times with your organic solvent.
-
-
Product Instability: The product may be sensitive to the pH of the aqueous solution used for washing.
-
Solution: Test the stability of your product by taking a small sample of the reaction mixture and exposing it to the acidic or basic solution you plan to use in the workup.[14] If degradation is observed on TLC, use a milder wash, such as saturated sodium bicarbonate instead of sodium hydroxide, or simply wash with brine.
-
-
Adsorption onto Silica Gel: Polar products can irreversibly stick to the silica gel during column chromatography.
-
Solution: Deactivate the silica gel by adding a small percentage of a polar solvent (like triethylamine for basic compounds or acetic acid for acidic compounds) to your eluent system. Alternatively, consider using a different stationary phase, such as alumina or C18 reverse-phase silica.
-
Optimized Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of a Benzofuran Derivative
This protocol is a general method for the coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization.[4]
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv), (PPh₃)PdCl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed triethylamine (5 mL).
-
Reaction: Stir the reaction mixture at reflux. Monitor the reaction progress periodically by TLC (e.g., every hour).
-
Workup: Upon completion (disappearance of starting material), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired benzofuran derivative.
Protocol 2: Optimizing an Acid-Catalyzed Intramolecular Cyclization
This protocol describes the optimization of a Friedel-Crafts acylation to form a benzofuranone, based on findings that a combination of Lewis and Brønsted acids can be effective.[8]
-
Initial Screening (Small Scale): In separate vials, dissolve the α-phenoxycarbonyl starting material (0.1 mmol) in a dry solvent (e.g., dichloroethane).
-
Catalyst Variation:
-
Vial A: Add AlCl₃ (0.12 mmol, 1.2 equiv).
-
Vial B: Add AlCl₃ (0.12 mmol, 1.2 equiv) and trifluoroacetic acid (TFA, 0.02 mmol, 20 mol%).
-
Vial C: Add only TFA (0.02 mmol, 20 mol%).
-
-
Temperature & Time: Stir the reactions at room temperature and monitor by HPLC or TLC at 30-minute intervals. If no reaction occurs, gently heat to 40-60 °C. One study found that for a specific substrate, heating to 120 °C with 20 mol % of TFA gave an optimal yield.[8]
-
Analysis: Compare the conversion and yield in each vial to determine the most effective catalyst system. The combination of a Lewis and Brønsted acid is often found to significantly increase the rate of benzofuranone production.[8]
-
Scale-Up: Once the optimal conditions are identified, scale the reaction to the desired quantity.
Data Summary Tables
Table 1: Optimization of Palladium-Catalyzed Benzofuran Synthesis [4]
| Parameter | Condition 1 | Condition 2 (Optimized) | Rationale |
| Catalyst | Pd(OAc)₂ | (PPh₃)PdCl₂ / CuI | The bimetallic system often shows higher activity and broader substrate scope for Sonogashira couplings. |
| Base | K₂CO₃ | Triethylamine (TEA) | TEA can act as both the base and the solvent, simplifying the reaction setup. |
| Temperature | 80 °C | Reflux | Higher temperature ensures the reaction goes to completion in a reasonable timeframe. |
| Atmosphere | Air | Nitrogen / Argon | Crucial for preventing the deactivation of the Pd(0) catalytic species.[5] |
Table 2: Optimization of Silver(I)-Promoted Oxidative Coupling [6][7]
| Parameter | Reported Condition | Optimized Condition | Rationale |
| Oxidant | Ag₂O (0.7 equiv) | Ag₂O (0.5 equiv) | Provides the best balance between conversion and selectivity, minimizing cost and waste.[6] |
| Solvent | Benzene / Dichloromethane | Acetonitrile | Acetonitrile is a "greener" solvent and provided the best balance of conversion and selectivity.[7] |
| Reaction Time | 20 hours | 4 hours | Shorter reaction time reduces the formation of undesired degradation products without significant loss of yield.[6] |
| Temperature | Room Temperature | Reflux | The reflux condition was found to be the most efficient for the tested substrates.[6] |
Visualized Workflows and Logic
Below are diagrams illustrating key workflows for optimizing and troubleshooting benzofuranone derivatization reactions.
Caption: General experimental workflow for optimizing benzofuranone synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 9. Benzofuran synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How To [chem.rochester.edu]
- 15. echemi.com [echemi.com]
- 16. benchchem.com [benchchem.com]
overcoming challenges in the purification of 4,6-dihydroxybenzofuran-3(2H)-one
Introduction: 4,6-dihydroxybenzofuran-3(2H)-one is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its synthesis, often starting from phloroglucinol or its derivatives, can yield a crude product requiring meticulous purification to remove starting materials, reagents, and side-products[1][2]. The presence of a catechol-like dihydroxy system and a ketone moiety presents unique challenges, primarily related to oxidation and strong interactions with common purification media. This guide provides field-proven troubleshooting advice and detailed protocols to help researchers overcome these hurdles and obtain high-purity material.
Part 1: Troubleshooting Guide for Common Purification Issues
This section addresses the most frequently encountered problems during the purification of this compound in a direct question-and-answer format.
Question 1: My isolated product is a brown or dark-colored solid, not the reported pale yellow. What went wrong?
Answer:
-
Probable Cause: Oxidation. The 4,6-dihydroxy substitution pattern on the aromatic ring is highly susceptible to air oxidation, especially in solution and under neutral or basic conditions. This process forms highly colored quinone-like species and other polymeric impurities.
-
Preventative & Corrective Actions:
-
Inert Atmosphere: During synthesis, especially during reflux and workup, maintain an inert atmosphere using argon or nitrogen[3].
-
Degassed Solvents: Use solvents that have been sparged with N₂ or Ar for at least 15-20 minutes to remove dissolved oxygen. This is critical for both chromatography and recrystallization.
-
Acidic pH: Maintain a slightly acidic pH during aqueous workup and extraction (pH 4-5). Protonation of the phenolic hydroxyl groups reduces their electron-donating character, decreasing their susceptibility to oxidation.
-
Antioxidant Addition (for chromatography): If oxidation during chromatography is suspected, a trace amount of an antioxidant like Butylated Hydroxytoluene (BHT) can be added to the crude material before loading it onto the column.
-
Charcoal Treatment: If the product is already discolored, a charcoal treatment during recrystallization can be effective. Dissolve the crude product in a minimal amount of hot solvent, add a small amount of activated carbon (1-2% w/w), keep the solution hot for a few minutes, and then perform a hot filtration through celite to remove the carbon and adsorbed impurities.
-
Question 2: I'm experiencing significant peak tailing and poor separation during silica gel column chromatography. Why is this happening?
Answer:
-
Probable Cause: Strong Acid-Base Interactions. The phenolic hydroxyl groups of your compound are acidic. They can strongly interact with residual basic silanol (Si-OH) groups on the surface of standard silica gel. This leads to slow desorption kinetics, resulting in broad, tailing peaks and poor resolution.
-
Recommended Solutions:
-
Mobile Phase Modification: Add a small percentage (0.1-1%) of a weak acid, such as acetic acid or formic acid, to your mobile phase (e.g., Hexane/Ethyl Acetate). The acid protonates the basic sites on the silica and suppresses the deprotonation of your compound, minimizing unwanted interactions.
-
Use of Deactivated Silica: Prepare a deactivated stationary phase. This can be done by pre-treating the silica gel with a solution of triethylamine (e.g., 1% triethylamine in your non-polar eluent), followed by drying[4]. Alternatively, commercially available end-capped or deactivated silica can be used.
-
Switch to a Different Stationary Phase: Consider using neutral or acidic alumina as an alternative to silica gel. For higher purity applications, Reverse-Phase (RP) chromatography is an excellent choice, as it separates based on hydrophobicity and avoids the issues with silanol interactions[5][6].
-
Question 3: My recovery from recrystallization is very low, or the compound crashes out as an oil.
Answer:
-
Probable Cause: Improper Solvent Choice or Cooling Rate. The high polarity and hydrogen-bonding capability of the dihydroxy groups dictate a specific range of suitable solvents. Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution becomes supersaturated too quickly upon cooling.
-
Recommended Solutions:
-
Systematic Solvent Screening: Test solubility in a range of solvents on a small scale. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Based on literature, water and ethanol are excellent starting points[2][3]. A mixed solvent system (e.g., Ethanol/Water, Acetone/Hexane) can also be effective.
-
Controlled Cooling: After dissolving the compound in the minimum amount of boiling solvent, allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling encourages the formation of a pure crystal lattice. Once crystals have formed at room temperature, cooling in an ice bath can be used to maximize the yield.
-
Scratching: If crystallization is slow to initiate, scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites.
-
Seeding: Adding a single, pure crystal of the desired product to the cooled, saturated solution can initiate crystallization.
-
Part 2: Standardized Purification Protocols
Protocol 1: Recrystallization from Water
This protocol is adapted from established synthesis procedures and is ideal for a first-pass purification to remove inorganic salts and non-polar impurities[3].
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water and heat the mixture to a boil with stirring.
-
Continue adding small portions of boiling water until the solid is completely dissolved. Note the total volume of water used.
-
Optional (if solution is colored): Remove the flask from the heat source, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for 2-3 minutes.
-
Perform a hot gravity filtration using a fluted filter paper to remove any insoluble impurities (and carbon, if used). Pre-heating the funnel and receiving flask is crucial to prevent premature crystallization.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice-water bath for 30 minutes to maximize precipitation.
-
Collect the pale yellow crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.
Protocol 2: Flash Column Chromatography (Acid-Modified Mobile Phase)
This is the workhorse method for separating the target compound from organic impurities with similar polarity.
-
Stationary Phase: Standard Silica Gel (230-400 mesh).
-
Example Mobile Phase System: Dichloromethane/Methanol or Ethyl Acetate/Hexane.
-
Acid Modifier: Add 0.5% (v/v) Acetic Acid to the prepared mobile phase mixture.
-
Prepare the Column: Dry-pack or slurry-pack a glass column with silica gel in the non-polar component of your mobile phase system (e.g., Hexane).
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., acetone). Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product) and evaporate the solvent to dryness. This "dry loading" method generally results in better separation.
-
Load and Run: Carefully add the dried sample/silica mixture to the top of the column. Begin elution with your chosen mobile phase system, starting with a lower polarity and gradually increasing it if a gradient is needed.
-
Monitor & Collect: Monitor the column fractions by Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined fractions under reduced pressure. Crucial Note: Avoid excessive heat from the rotovap water bath (keep below 40°C) to prevent potential degradation.
Part 3: Visualization of Workflows
Purification Workflow Diagram
The following diagram outlines the general sequence of steps for purifying crude this compound.
Caption: General purification workflow for this compound.
Troubleshooting Chromatography Tailing
This decision tree helps diagnose and solve peak tailing issues during column chromatography.
Caption: Decision tree for troubleshooting peak tailing in chromatography.
Part 4: Frequently Asked Questions (FAQs)
-
Q1: What are the key physical properties of this compound?
-
Q2: How should I properly store the purified compound to ensure long-term stability?
-
To prevent oxidation and degradation, the purified solid should be stored in a tightly sealed vial, preferably under an inert atmosphere (argon or nitrogen), at a low temperature (-20°C is recommended for long-term storage), and protected from light.
-
-
Q3: What are the most likely impurities to be present in the crude product?
-
The most common impurities arise from the starting materials and reaction pathway. If synthesized from phloroglucinol and chloroacetyl chloride, unreacted phloroglucinol or the acylated intermediate are possible impurities[1]. If prepared via cyclization of 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone, this precursor could be a major contaminant if the reaction is incomplete[3].
-
-
Q4: Which analytical techniques are best for confirming the purity and identity of the final product?
-
¹H NMR Spectroscopy: This is essential for confirming the chemical structure and is very sensitive to impurities. The published spectrum shows characteristic peaks around 10.62 (br s, 2H, -OH), 5.91 (s, 2H, Ar-H), and 4.54 (s, 2H, -CH₂-) in DMSO-d₆[3].
-
HPLC: High-Performance Liquid Chromatography, particularly using a C18 reverse-phase column, is the gold standard for assessing purity quantitatively[5][6].
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
-
References
- 1. CN103864734A - Synthesis and application of novel 4,6-dihydroxy-3(2H)-benzofuranone derivatives - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 4,6-dihydroxybenzofuran-3-one synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 3(2H)-Benzofuranone, 6,7-dihydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. (3H)-Benzofuran-2-one | SIELC Technologies [sielc.com]
- 7. This compound | C8H6O4 | CID 227444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 4,6-dihydroxybenzofuran-3(2H)-one in Solution
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4,6-dihydroxybenzofuran-3(2H)-one in solution. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) to support your experimental work. The stability of this compound, a molecule with a benzofuranone core found in various biologically active compounds, is crucial for its development as a potential therapeutic agent.[1] Understanding its degradation is essential for ensuring the quality, safety, and efficacy of any resulting drug product.[2]
This document provides a framework for conducting forced degradation studies, identifying potential degradation products, and troubleshooting common analytical challenges. The proposed degradation pathways are based on established chemical principles of the functional groups present in the molecule: a dihydroxylated aromatic ring (resorcinol moiety), a γ-lactone (furanone ring), and a ketone.
Troubleshooting Guide
This section addresses specific issues you might encounter during your degradation studies of this compound.
Issue 1: Rapid and extensive degradation is observed under mild basic conditions, making it difficult to identify initial degradation products.
-
Potential Cause: The γ-lactone ring of the furanone is highly susceptible to base-catalyzed hydrolysis.[3][4] This reaction is often rapid and can lead to a complex mixture of secondary degradation products.
-
Recommended Solution:
-
Lower the pH: Conduct initial studies in neutral or slightly acidic conditions (pH 5-7) to slow down the hydrolysis rate.
-
Use Milder Bases: If basic conditions are necessary, use weaker bases (e.g., sodium bicarbonate instead of sodium hydroxide) and lower concentrations.
-
Temperature Control: Perform the experiment at a lower temperature (e.g., 4-10 °C) to decrease the reaction rate.
-
Time-Course Study: Design a time-course study with very short initial time points (e.g., 0, 5, 15, 30 minutes) to capture the primary hydrolysis product before it degrades further.
-
Issue 2: Multiple, poorly resolved peaks appear in the chromatogram after oxidative stress testing.
-
Potential Cause: The dihydroxybenzene moiety is prone to oxidation, which can lead to the formation of numerous products, including quinones and ring-opened species.[5][6] These products may be highly polar and can co-elute or exhibit poor peak shape on standard reverse-phase columns.
-
Recommended Solution:
-
Optimize Chromatography:
-
Gradient Elution: Develop a shallow gradient elution method to improve the separation of polar analytes.
-
Alternative Stationary Phases: Consider using a polar-embedded or polar-endcapped C18 column, or explore HILIC (Hydrophilic Interaction Liquid Chromatography) for very polar degradants.
-
-
Control Oxidant Concentration: Reduce the concentration of the oxidizing agent (e.g., hydrogen peroxide) to limit the extent of degradation and favor the formation of primary oxidation products.[7]
-
Use Hyphenated Techniques: Employ LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the molecular weights of the co-eluting peaks, which can help in post-run data deconvolution and identification.[7][8]
-
Issue 3: No significant degradation is observed under photolytic stress conditions.
-
Potential Cause: The solvent system or the concentration of the analyte may be quenching the photochemical reaction. The wavelength of the light source may not be optimal for excitation of the molecule.
-
Recommended Solution:
-
Solvent Selection: Ensure the solvent used is transparent in the UV-Vis region where the compound absorbs. Avoid solvents that are known to be radical scavengers.
-
Increase Analyte Concentration: A higher concentration may lead to a greater observable change.
-
Optimize Light Source: Use a photostability chamber that provides a controlled spectrum of light, including UVA and visible light, as specified in ICH guidelines.[9]
-
Add a Photosensitizer: In some cases, the addition of a photosensitizer can promote degradation, although this will complicate the analysis of the degradation pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathways are expected to be:
-
Hydrolysis: The furanone ring, being a γ-lactone, is susceptible to both acid- and base-catalyzed hydrolysis, with the latter being significantly faster. This would result in the opening of the lactone ring to form a carboxylic acid.[3][10]
-
Oxidation: The resorcinol-like dihydroxy aromatic ring is highly susceptible to oxidation. This can lead to the formation of quinone-like structures and potentially further degradation through aromatic ring cleavage.[5][6]
-
Photodegradation: Exposure to light, particularly UV, can induce photolytic degradation, likely through radical-mediated pathways, similar to other phenolic compounds.[2][11]
Q2: Which analytical techniques are best suited for studying the degradation of this molecule?
A2: A stability-indicating HPLC method with UV detection is the primary tool for quantifying the parent compound and its degradation products.[12] To identify and characterize the unknown degradants, hyphenated techniques are indispensable. LC-MS is crucial for obtaining molecular weight information, and high-resolution mass spectrometry (HRMS) can provide elemental composition. For complete structural elucidation of isolated degradants, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[7][13]
Q3: What are the recommended stress conditions for forced degradation studies of this compound?
A3: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14] Starting conditions can be guided by ICH recommendations and tailored based on the molecule's reactivity:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.01 M NaOH at room temperature (start with milder conditions due to expected lability).
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: 80 °C (in solid state and in solution).
-
Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Q4: How can I ensure the mass balance in my degradation studies?
A4: Achieving a good mass balance (typically 95-105%) indicates that all major degradation products have been accounted for. To ensure this:
-
Use a Stability-Indicating Method: The analytical method must be able to separate the parent peak from all degradation product peaks.
-
Ensure Similar Response Factors: If possible, determine the relative response factors of the major degradants. If this is not feasible, assume a response factor of 1.0 for all degradants as a starting point.
-
Check for Non-Chromophoric Degradants: Some degradation pathways may lead to products with no or a very weak UV chromophore. Techniques like Charged Aerosol Detection (CAD) or mass spectrometry can be used to detect such compounds.
-
Account for Volatile Degradants: If decarboxylation or other reactions producing volatile products are suspected, Gas Chromatography (GC) may be necessary.
Experimental Protocols
Protocol 1: Forced Degradation Study - General Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60 °C.
-
Base Hydrolysis: Dilute the stock solution with 0.01 M NaOH to a final concentration of 0.1 mg/mL. Keep at room temperature.
-
Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Keep at room temperature.
-
Thermal: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL. Incubate at 80 °C.
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching:
-
For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.
-
For oxidative samples, quenching is often not necessary if analyzed promptly.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. If necessary, use LC-MS for peak identification.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program:
Time (min) %B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the UV spectrum of the parent compound (e.g., 254 nm and 280 nm).
-
Method Validation: Once developed, validate the method according to ICH Q2(R1) guidelines, paying close attention to specificity by analyzing the stressed samples.
Visualizations
Proposed Degradation Pathways
Caption: Proposed major degradation pathways for this compound.
Experimental Workflow for Degradation Studies
Caption: General workflow for forced degradation studies and pathway elucidation.
Data Summary
The following table provides a hypothetical summary of results from a forced degradation study. Actual results will vary based on experimental conditions.
| Stress Condition | % Degradation of Parent | Number of Degradants | Major Degradant (RRT) | Mass Balance (%) |
| 0.1 M HCl, 60°C, 24h | 8.5 | 2 | 0.75 | 99.2 |
| 0.01 M NaOH, RT, 4h | 15.2 | 3 | 0.52 | 97.5 |
| 3% H₂O₂, RT, 8h | 12.8 | >5 | 0.68, 0.81 | 96.1 |
| 80°C, 24h | 4.1 | 1 | 0.88 | 100.5 |
| Photolytic | 6.3 | 2 | 1.15 (Polymeric) | 98.7 |
RRT = Relative Retention Time
References
- 1. ACP - Biodegradation of phenol and catechol in cloud water: comparison to chemical oxidation in the atmospheric multiphase system [acp.copernicus.org]
- 2. mdpi.com [mdpi.com]
- 3. Lactone - Wikipedia [en.wikipedia.org]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidative degradation and associated mineralization of catechol, hydroquinone and resorcinol catalyzed by birnessite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hovione.com [hovione.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. BiblioBoard [openresearchlibrary.org]
- 12. onyxipca.com [onyxipca.com]
- 13. ijmr.net.in [ijmr.net.in]
- 14. biomedres.us [biomedres.us]
Technical Support Center: Synthesis of 4,6-dihydroxybenzofuran-3(2H)-one
Introduction: Navigating the Synthesis of a Key Aurone Precursor
4,6-dihydroxybenzofuran-3(2H)-one is a pivotal intermediate in the synthesis of aurones and other biologically active heterocyclic compounds.[1][2][3][4] Its synthesis, typically initiated from the electron-rich phloroglucinol, involves a Friedel-Crafts acylation followed by an intramolecular cyclization.[5] While conceptually straightforward, the high reactivity of the polyhydroxylated aromatic core presents significant challenges, often leading to the formation of complex side products, low yields, and purification difficulties.
This guide provides field-proven insights and troubleshooting strategies to help researchers minimize byproduct formation and optimize the synthesis of this valuable compound. We will address common issues encountered during the key reaction steps, explaining the underlying chemical principles and offering validated, actionable solutions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is designed to address the most common challenges encountered during the synthesis.
Category 1: Friedel-Crafts Acylation Issues
The first step, the acylation of phloroglucinol with chloroacetyl chloride using a Lewis acid like aluminum chloride (AlCl₃), is often the most critical and problematic stage.
Q1: My Friedel-Crafts acylation of phloroglucinol results in a low yield and a dark, intractable tar. What is the primary cause and how can I prevent this?
A1: This is a classic issue stemming from the extreme reactivity of the phloroglucinol ring. The three hydroxyl groups are powerful activating substituents, making the ring highly susceptible to multiple acylations (polysubstitution) and oxidation, which leads to polymerization and tar formation.[6][7]
Causality & Expert Analysis: The strong Lewis acid catalyst (AlCl₃) required for the acylation can complex with the hydroxyl groups, but the uncoordinated phenol moieties remain exceptionally nucleophilic. This high reactivity, coupled with the reaction's exothermic nature, can easily lead to uncontrolled side reactions.
Troubleshooting & Optimization Protocol:
-
Strict Temperature Control: Add the chloroacetyl chloride and AlCl₃ slowly and sequentially to a cooled solution of phloroglucinol. Maintaining a low temperature (0-5 °C) during the addition is critical to moderate the reaction rate and prevent overheating.
-
Ensure Anhydrous Conditions: Friedel-Crafts reactions are notoriously sensitive to moisture.[7] Water will deactivate the AlCl₃ catalyst and can promote side reactions. Use oven-dried glassware, anhydrous solvents (like 1,2-dichloroethane[5]), and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stoichiometry is Key: Use a precise molar ratio of reactants. A common starting point is a phloroglucinol:chloroacetyl chloride:AlCl₃ ratio of approximately 1:1.2:2.[5] Excess acylating agent or catalyst can significantly increase polysubstitution.
-
Reverse Addition: Consider adding the phloroglucinol solution slowly to the pre-formed complex of AlCl₃ and chloroacetyl chloride. This ensures that the phloroglucinol is always the limiting reagent in the reaction zone, which can help suppress di- and tri-acylation.
Q2: I am observing significant formation of regioisomers alongside my desired 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone intermediate. How can I improve regioselectivity?
A2: The formation of regioisomers is a common challenge when working with highly activated and symmetrically substituted aromatic rings.[8] While acylation is desired at the C2 position, competing reactions can occur.
Causality & Expert Analysis: The regioselectivity of Friedel-Crafts acylation on substituted phenols is governed by a complex interplay of electronic and steric effects, as well as the specific catalyst and solvent used. The choice of Lewis acid and solvent can influence which hydroxyl group coordinates with the catalyst, thereby altering the directing effects on the ring.
Troubleshooting & Optimization Protocol:
-
Solvent Selection: The choice of solvent can influence the reaction's outcome. While various solvents can be used, 1,2-dichloroethane has been effectively utilized in related syntheses.[5] It is less reactive than the aromatic substrate and effectively solvates the reaction components.
-
Catalyst Screening: While AlCl₃ is common, its high reactivity can sometimes be detrimental. Consider screening milder Lewis acids. A comparative summary is provided in the table below.
-
Post-Reaction Isomer Separation: If isomeric impurities persist, they must be removed before proceeding to the cyclization step. This is typically achieved via column chromatography of the crude acylated product.
| Lewis Acid | Relative Strength | Typical Conditions | Potential Advantages/Disadvantages |
| AlCl₃ | Very Strong | Anhydrous, 0-100 °C | High reactivity, cost-effective. Prone to causing tarring and polysubstitution with highly activated substrates.[7][9] |
| FeCl₃ | Strong | Anhydrous, 20-80 °C | Milder than AlCl₃, can offer better selectivity in some cases. Often used in ionic liquids.[10] |
| BF₃·OEt₂ | Moderate | Anhydrous, 0-50 °C | Generally milder, less prone to causing charring. May require higher temperatures or longer reaction times.[11] |
| ZnCl₂ | Mild | Anhydrous, >100 °C | Much milder, useful for sensitive substrates but often requires harsh conditions. |
Category 2: Intramolecular Cyclization & Purification
The second step is the base-catalyzed intramolecular cyclization of 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone to form the benzofuranone ring.
Q3: The base-catalyzed cyclization to form the benzofuranone ring is slow and gives a poor yield. How can I drive this reaction to completion?
A3: This step is an intramolecular nucleophilic substitution (a variation of the Williamson ether synthesis). Inefficiency is often due to suboptimal base/solvent conditions or degradation of the starting material or product.
Causality & Expert Analysis: The reaction requires a base strong enough to deprotonate one of the phenolic hydroxyls, creating a phenoxide that acts as the nucleophile to displace the chloride. The choice of base and solvent is crucial for ensuring sufficient nucleophilicity and reaction rate without promoting side reactions like hydrolysis of the chloro-group or product degradation.
Troubleshooting & Optimization Protocol:
-
Select the Right Base/Solvent System: A widely successful method uses anhydrous sodium acetate as the base in refluxing methanol.[12] The acetate is basic enough to facilitate the reaction, and methanol is an excellent solvent for the reactants.
-
Maintain an Inert Atmosphere: The dihydroxy-substituted product is highly susceptible to air oxidation, especially at elevated temperatures and in the presence of base.[12] This oxidation is a primary source of colored impurities and yield loss. Always perform the reflux and subsequent workup under an inert atmosphere (Argon).
-
Ensure Purity of the Starting Material: Impurities from the acylation step can interfere with the cyclization. Ensure the 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone intermediate is reasonably pure before proceeding.
-
Monitor Reaction Progress: Follow the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material will signal completion. Typical reaction times are around 4 hours under reflux.[12]
Caption: Base-catalyzed intramolecular cyclization mechanism.
Q4: My final product is off-white or brownish, not the pale-yellow solid described in the literature. How do I remove these colored impurities?
A4: The discoloration is almost certainly due to oxidation of the electron-rich dihydroxyphenol rings. These oxidized species can be quinone-like compounds or oligomers that are intensely colored.
Causality & Expert Analysis: Polyhydroxylated phenols are notoriously easy to oxidize. Trace amounts of oxygen, especially at the reflux temperature of the cyclization step or during workup and purification, can be sufficient to cause discoloration.
Troubleshooting & Optimization Protocol:
-
Inert Atmosphere is Non-Negotiable: As stated in Q3, all heating and concentration steps should be done under an inert atmosphere.
-
Degas Solvents: For maximum protection, use solvents that have been degassed by sparging with argon or nitrogen before use.
-
Purification by Recrystallization: The product can be effectively purified by recrystallization from water.[12] To minimize oxidation during this process, use deoxygenated water and consider overlaying the solution with argon as it cools.
-
Activated Carbon Treatment: Dissolve the crude product in a minimal amount of hot solvent (e.g., methanol or water) and add a small amount of activated carbon (charcoal). The colored impurities will adsorb onto the carbon. Hot filter the solution through a pad of celite to remove the carbon and then allow the filtrate to crystallize. Perform this quickly to minimize time at high temperature.
Validated Experimental Protocol
This protocol synthesizes the key steps discussed above into a coherent workflow.
Step 1: Friedel-Crafts Acylation
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, argon inlet, and thermometer, add phloroglucinol (1 eq) and anhydrous 1,2-dichloroethane.
-
Cool the stirred suspension to 0 °C in an ice-water bath.
-
Slowly add anhydrous aluminum chloride (2 eq) portion-wise, keeping the internal temperature below 10 °C.
-
Add chloroacetyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 8-10 hours, monitoring by TLC.[5]
-
Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Intramolecular Cyclization and Purification
-
Dissolve the crude chloroacetyl intermediate (1 eq) in methanol in a round-bottom flask equipped with a condenser and argon inlet.
-
Add anhydrous sodium acetate (approx. 1.5 eq).[12]
-
Heat the mixture to reflux under an argon atmosphere for 4 hours. Monitor reaction completion by TLC.[12]
-
Cool the mixture to room temperature and evaporate the methanol under reduced pressure.
-
To the resulting residue, add deoxygenated water and heat to dissolve. If significant colored impurities are present, perform an activated carbon treatment as described in Q4.
-
Allow the aqueous solution to cool slowly to room temperature, then place in an ice bath to complete crystallization.
-
Collect the pale-yellow solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The expected yield is typically high for this step (e.g., ~88%).[12]
Caption: Troubleshooting Decision Tree for Synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aureusidin | C15H10O6 | CID 5281220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aureusidin - Wikipedia [en.wikipedia.org]
- 5. CN103864734A - Synthesis and application of novel 4,6-dihydroxy-3(2H)-benzofuranone derivatives - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 11. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 12. 4,6-dihydroxybenzofuran-3-one synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Refining Antioxidant Activity Measurement for Benzofuranones
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuances of Measuring Benzofuranone Antioxidant Activity
Benzofuranones are a class of heterocyclic compounds of significant interest due to their diverse biological activities, including potent antioxidant properties.[1][2] Their structural similarity to the chroman skeleton of Vitamin E has spurred research into their potential as novel therapeutic agents against oxidative stress-related pathologies.[2] However, accurately quantifying the antioxidant capacity of novel benzofuranone derivatives is not a trivial task. The choice of assay, solvent, and the specific structural characteristics of the compound can dramatically influence the outcome, leading to data that can be difficult to interpret or compare across studies.[3][4]
This Technical Support Center provides a comprehensive guide for researchers navigating the complexities of measuring benzofuranone antioxidant activity. It is structured to address common challenges through detailed troubleshooting guides and frequently asked questions (FAQs), underpinned by established scientific principles and field-proven insights. Our goal is to empower you to generate robust, reliable, and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Which antioxidant assay is best for my benzofuranone derivative?
A1: There is no single "best" assay. The choice depends on the specific research question and the chemical nature of your compound. A multi-assay approach is highly recommended for a comprehensive antioxidant profile.
-
For initial screening and assessing radical scavenging: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common starting point due to its simplicity and stability.[5] However, it is sensitive to solvent and pH.[3][6]
-
For a broader range of compounds and pHs: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is more versatile as the radical can be generated in both aqueous and organic media, and the assay can be conducted at different pH values.[7][8]
-
For peroxyl radical scavenging: The ORAC (Oxygen Radical Absorbance Capacity) assay is considered more biologically relevant as it utilizes a peroxyl radical generator (AAPH), which mimics the radicals found in the human body.[9] It is particularly useful for assessing the activity of compounds that act via a hydrogen atom transfer (HAT) mechanism.[8][10]
-
For biological relevance: The Cellular Antioxidant Activity (CAA) assay measures the antioxidant capacity within a cellular environment, accounting for cell uptake, metabolism, and localization of the compound.[11][12][13] This provides a more accurate prediction of in vivo efficacy.
Q2: My benzofuranone shows high activity in methanol but very low activity in acetonitrile in the DPPH assay. Why is this happening?
A2: This is a well-documented phenomenon for phenolic compounds, including benzofuranones.[3][14] The solvent plays a crucial role in the reaction mechanism. In protic solvents like methanol, the antioxidant mechanism can be dominated by a Sequential Proton-Loss Electron Transfer (SPLET) pathway. The solvent can facilitate the deprotonation of the phenolic hydroxyl group, and the resulting phenoxide anion is a much more potent electron donor to the DPPH radical. In aprotic solvents like acetonitrile, this deprotonation is less favorable, and the reaction is more likely to proceed via a Hydrogen Atom Transfer (HAT) mechanism, which can be slower or less efficient for certain structures.[3] Therefore, the choice of solvent can significantly alter the measured antioxidant capacity.[3][15]
Q3: My compound is poorly soluble in the aqueous buffer required for the ORAC assay. What can I do?
A3: Solubility is a common challenge for lipophilic compounds like many benzofuranone derivatives.[16][17] Here are some strategies:
-
Co-solvents: You can dissolve your compound in a minimal amount of a water-miscible organic solvent like DMSO, ethanol, or acetone and then dilute it into the aqueous buffer.[18] Be sure to run a solvent control to account for any effect of the co-solvent on the assay.
-
Lipophilic ORAC Assay Kits: Several commercial kits are specifically designed for lipophilic antioxidants. These often use different solvent systems or detergents to improve solubility.[19]
-
Chemical Modification: For drug development purposes, you could consider synthesizing more water-soluble derivatives of your lead compound.[17]
Q4: The dose-response curve for my benzofuranone in the DPPH/ABTS assay is not linear. How should I interpret this?
A4: Non-linear dose-response curves are common and can arise from several factors:[6][20][21]
-
Complex reaction kinetics: The reaction between your compound and the radical may not follow a simple 1:1 stoichiometry. The antioxidant radical formed may undergo secondary reactions.
-
Pro-oxidant effects at high concentrations: Some antioxidants can exhibit pro-oxidant activity at higher concentrations.
-
Compound aggregation: At higher concentrations, your compound may aggregate, reducing its effective concentration and accessibility to the radical.
-
Experimental error: Ensure proper mixing and accurate pipetting, especially when performing serial dilutions. Running replicates is crucial.[20]
If you observe non-linearity, it's important to report the entire dose-response curve rather than just a single IC50 value. You may need to fit the data to a non-linear regression model.
Troubleshooting Guides
Issue 1: Low or No Activity in DPPH/ABTS Assay
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate Solvent | Test your compound in both a protic (e.g., methanol) and an aprotic (e.g., acetonitrile) solvent.[3] | The antioxidant mechanism (HAT vs. SPLET) is highly solvent-dependent. Your compound may be more active in a solvent that favors its dominant mechanism.[8] |
| Steric Hindrance | Analyze the structure of your benzofuranone. Bulky substituents near the active hydroxyl group can block its interaction with the radical.[22][23] | The accessibility of the hydrogen-donating hydroxyl group to the radical is critical for efficient scavenging. |
| Incorrect pH (for ABTS) | If using a buffered solution for the ABTS assay, ensure the pH is appropriate for your compound. The antioxidant activity of phenolic compounds is often pH-dependent.[7][24] | The pKa of the hydroxyl groups influences their ability to be deprotonated, which can enhance antioxidant activity. |
| Compound Degradation | Prepare fresh stock solutions of your benzofuranone derivative for each experiment. Protect solutions from light and heat. | Some benzofuranone derivatives can be unstable in solution, leading to a loss of activity over time.[25] |
Issue 2: High Variability in ORAC Assay Results
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Temperature Fluctuations | Ensure the plate reader is pre-heated to 37°C and that all reagents are equilibrated to this temperature before starting the assay.[9][26] | The thermal decomposition of AAPH, the peroxyl radical generator, is temperature-dependent. Consistent temperature control is crucial for reproducible kinetics. |
| Incomplete Mixing | After adding the AAPH, ensure rapid and thorough mixing of the plate before starting the kinetic read. | Incomplete mixing will lead to inconsistent reaction initiation across the wells, resulting in high variability. |
| Fluorescein Concentration | Verify the final concentration of fluorescein in the wells. High concentrations can lead to fluorescence quenching.[27] | Self-quenching of the fluorescent probe can interfere with the accurate measurement of its decay. |
| Sample Interference | Run a control with your sample and fluorescein but without AAPH to check for any intrinsic fluorescence or quenching properties of your compound. | Your benzofuranone derivative might have its own fluorescent properties or could interact directly with the fluorescein probe, interfering with the assay. |
Issue 3: Unexpected Results in Cellular Antioxidant Activity (CAA) Assay
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Low Cell Permeability | Consider modifying the structure of your benzofuranone to improve its lipophilicity or use a different cell line with different transporter expressions.[12] | The compound must be able to cross the cell membrane to exert an intracellular antioxidant effect. |
| Cytotoxicity | Perform a cell viability assay (e.g., MTT or LDH) at the concentrations used in the CAA assay. | High concentrations of your compound may be toxic to the cells, leading to a decrease in fluorescence that is not related to antioxidant activity. |
| Metabolic Inactivation | Analyze the metabolism of your compound in the chosen cell line. | The cells may metabolize your benzofuranone into a less active or inactive form. |
| Interaction with Assay Probe | Run controls to ensure your compound does not directly react with the DCFH-DA probe. | A direct reaction would lead to a false positive or negative result. |
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted from established methods for testing benzofuranone derivatives.[3][14]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare stock solutions of your benzofuranone derivatives and a positive control (e.g., Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of your test compounds or control to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ORAC Assay
This protocol is based on standard ORAC assay procedures.[9][18][26]
-
Reagent Preparation:
-
Prepare a 75 mM phosphate buffer (pH 7.4).
-
Prepare a fluorescein stock solution and dilute it in the phosphate buffer to the desired working concentration.
-
Prepare a fresh solution of AAPH in the phosphate buffer.
-
Prepare stock solutions of your benzofuranone derivatives and Trolox in an appropriate solvent (e.g., 50% acetone in water for lipophilic compounds).[18]
-
-
Assay Procedure:
-
In a black 96-well plate, add 25 µL of your test compounds or Trolox standards to the wells.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately place the plate in a fluorescent microplate reader pre-set to 37°C.
-
Measure the fluorescence kinetically every 1-5 minutes for at least 60 minutes (excitation ~485 nm, emission ~520 nm).
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample and the blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Express the ORAC values of your samples as Trolox equivalents (TE).
-
Cellular Antioxidant Activity (CAA) Assay
This protocol is a generalized procedure based on established methods.[5][11][28]
-
Cell Culture:
-
Seed HepG2 or Caco-2 cells in a black, clear-bottom 96-well plate and grow to confluence.[12]
-
-
Assay Procedure:
-
Remove the growth medium and wash the cells with PBS.
-
Treat the cells with your benzofuranone derivatives or quercetin (as a standard) for 1 hour.
-
Wash the cells with PBS to remove compounds not taken up by the cells.
-
Load the cells with a DCFH-DA probe solution for 1 hour.
-
Induce oxidative stress by adding an AAPH solution.
-
Measure the fluorescence intensity over time (typically 1 hour) using a microplate reader (excitation ~485 nm, emission ~538 nm).
-
-
Data Analysis:
-
Calculate the AUC for each sample.
-
Calculate the CAA unit for each sample using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Express the results as quercetin equivalents (QE).
-
Visualizations and Data Presentation
Diagrams
Caption: Workflow for selecting appropriate antioxidant assays for benzofuranones.
Caption: Troubleshooting logic for low activity in the DPPH assay.
Data Summary Table
| Assay | Principle | Radical Source | Typical Solvent(s) | Key Advantage | Key Limitation |
| DPPH | Electron/Hydrogen Transfer[5][10] | DPPH• (stable radical) | Methanol, Ethanol, Acetonitrile[3] | Simple, rapid, and inexpensive | Sensitive to solvent and pH; not biologically relevant radical[10] |
| ABTS | Electron/Hydrogen Transfer[29] | ABTS•+ (pre-formed radical) | Aqueous buffers, Ethanol | Versatile (works in aqueous and organic media) | Reaction kinetics can be complex and pH-dependent[7] |
| ORAC | Hydrogen Atom Transfer (HAT)[10] | Peroxyl radical (from AAPH) | Aqueous buffer (often with co-solvents)[18] | Biologically relevant radical; measures peroxyl radical scavenging | Can be affected by temperature fluctuations and sample interference[27] |
| CAA | Intracellular Radical Scavenging | Peroxyl radical (from AAPH) | Cell culture medium | High biological relevance (accounts for cell uptake and metabolism) | More complex and time-consuming; results are cell-line dependent[12] |
References
- 1. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zen-bio.com [zen-bio.com]
- 6. mdpi.com [mdpi.com]
- 7. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 12. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. bioquochem.com [bioquochem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. [PDF] Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry | Semantic Scholar [semanticscholar.org]
- 26. kamiyabiomedical.com [kamiyabiomedical.com]
- 27. researchgate.net [researchgate.net]
- 28. cellbiolabs.com [cellbiolabs.com]
- 29. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Reproducibility Challenges with 4,6-dihydroxybenzofuran-3(2H)-one
Welcome to the technical support guide for 4,6-dihydroxybenzofuran-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering reproducibility issues in biological assays involving this molecule. Poor reproducibility is often not a result of poor technique, but rather a consequence of the inherent chemical nature of the compound itself. This guide provides a framework for understanding the molecule's behavior, troubleshooting common problems, and implementing robust validation protocols to ensure the integrity of your data.
Section 1: Understanding the Molecule - The Root of Assay Interference
Successful and reproducible experimentation begins with a deep understanding of the reagent's chemical properties. This compound belongs to a class of phenolic compounds that possess a catechol-like moiety (a 1,2-dihydroxybenzene ring system). This structural feature is the primary driver of its biological activity and, simultaneously, the source of many common assay artifacts.
The dihydroxy-substituted aromatic ring is susceptible to oxidation, converting the molecule into a highly reactive ortho-quinone.[1][2] This conversion initiates a cascade of problematic reactions that can interfere with a wide range of assay technologies, leading to false-positive or irreproducible results.[3]
Key Chemical Liabilities:
-
Redox Cycling: The molecule can undergo oxidation to a quinone, which is then readily reduced back to the hydroquinone by cellular reducing agents (e.g., NADH, glutathione), generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) in the process.[1][4] This can create artifacts in redox-sensitive assays or cause non-specific cytotoxicity.
-
Covalent Modification: The generated electrophilic quinone can irreversibly bind to nucleophilic residues on proteins, particularly the thiol groups of cysteine residues, through Michael addition.[5][6][7][8] This non-specific covalent modification can lead to enzyme inhibition that is independent of the intended target-binding mechanism.[9]
-
Autofluorescence: Like many phenolic compounds, this molecule and its derivatives can exhibit intrinsic fluorescence, which can directly interfere with fluorescence-based assay readouts by increasing background signal.[10][11][12]
Table 1: Chemical Profile of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆O₄ | PubChem[13] |
| Molecular Weight | 166.13 g/mol | PubChem[13] |
| IUPAC Name | 4,6-dihydroxy-1-benzofuran-3-one | PubChem[13] |
| CAS Number | 3260-49-9 | PubChem[13] |
| Structural Class | Dihydroxybenzofuran, Phenolic Compound | N/A |
References
- 1. Catechol and hydroquinone have different redox properties responsible for their differential DNA-damaging ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Redox Cycling of Catechol Estrogens Generating Apurinic/Apyrimidinic Sites and 8-oxo-Deoxyguanosine via Reactive Oxygen Species Differentiates Equine and Human Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent adduction of endogenous and food-derived quinones to a protein: its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent adduction of endogenous and food-derived quinones to a protein: its biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discover.library.noaa.gov [discover.library.noaa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agritrop.cirad.fr [agritrop.cirad.fr]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C8H6O4 | CID 227444 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Antioxidant Capacity: 4,6-dihydroxybenzofuran-3(2H)-one versus the Gold Standard, Trolox
Introduction: The Quest for Potent Antioxidants
In the fields of pharmacology, food science, and drug development, the identification and characterization of novel antioxidant compounds is a perpetual objective. Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a vast array of pathologies, from neurodegenerative diseases to cancer. Phenolic compounds, ubiquitous in the plant kingdom, are a major focus of this research due to their intrinsic ability to scavenge free radicals and modulate cellular redox environments.
This guide provides an in-depth technical comparison of the antioxidant capacity of a promising novel compound, 4,6-dihydroxybenzofuran-3(2H)-one , against Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid). Trolox, a water-soluble analog of Vitamin E, is the universally accepted standard in many antioxidant assays due to its stable and predictable radical-scavenging activity.
Our objective is not merely to present data, but to provide a comprehensive framework for such a comparison. We will delve into the mechanistic underpinnings of antioxidant action, detail the rigorous experimental protocols required for accurate assessment, and interpret the resulting data to build a complete scientific narrative. This guide is intended for researchers and drug development professionals seeking to evaluate the potential of new chemical entities in the antioxidant space.
Chapter 1: Structural and Mechanistic Foundations
The antioxidant potential of a phenolic compound is fundamentally dictated by its chemical structure, particularly the presence and arrangement of hydroxyl (-OH) groups on its aromatic ring. These groups can donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize unstable free radicals, thereby terminating damaging chain reactions.
-
This compound : This molecule belongs to the benzofuranone class of compounds, which are known for their diverse biological activities, including antioxidant effects. Its two hydroxyl groups at positions 4 and 6 are the primary sites of antioxidant activity.
-
Trolox : As a vitamin E analog, Trolox possesses a chromanol ring with a hydroxyl group that is highly efficient at donating a hydrogen atom to peroxyl radicals. Its carboxylic acid side chain confers water solubility, making it a versatile standard for in vitro assays.
Below are the chemical structures of the two compounds.
The core principle of their antioxidant action involves the stabilization of a free radical (R•) by the antioxidant (ArOH), as depicted in the general mechanism below.
Chapter 2: A Multi-Assay Approach for Comprehensive Evaluation
No single assay can fully capture the total antioxidant capacity of a compound. Different assays are based on different reaction mechanisms (HAT vs. SET) and utilize different radical sources. Therefore, a panel of assays is essential for a robust comparison. We will employ three widely accepted methods: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Causality & Rationale : The DPPH assay is a rapid and simple method based on the SET mechanism. The stable DPPH radical has a deep violet color with an absorbance maximum around 517 nm. When reduced by an antioxidant, it turns colorless or pale yellow. This color change is directly proportional to the antioxidant's radical scavenging ability. Its simplicity makes it an excellent initial screening tool.
-
Reagent Preparation :
-
Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of Trolox in methanol.
-
-
Assay Procedure :
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound or Trolox (e.g., 1 to 100 µg/mL) prepared by serial dilution from the stock solution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control well, add 100 µL of methanol instead of the antioxidant solution.
-
Shake the plate and incubate for 30 minutes in the dark at room temperature.
-
-
Measurement :
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation :
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Plot the % inhibition against the concentration to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Causality & Rationale : The ABTS assay is also based on the SET mechanism but offers greater versatility. The ABTS radical cation (ABTS•+) is generated by oxidizing ABTS with potassium persulfate. This radical is soluble in both aqueous and organic solvents, allowing for the assessment of hydrophilic and lipophilic antioxidants. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), providing a direct comparison to the standard.
-
Reagent Preparation :
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Assay Procedure :
-
In a 96-well microplate, add 20 µL of various concentrations of the test compound or Trolox standard.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Shake the plate and incubate for 6 minutes at room temperature.
-
-
Measurement :
-
Measure the absorbance at 734 nm.
-
-
Calculation :
-
Generate a standard curve by plotting the percentage inhibition of absorbance against different concentrations of Trolox.
-
Calculate the TEAC value for the test compound using the formula: TEAC = (IC50 of Trolox) / (IC50 of Sample)
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Causality & Rationale : The ORAC assay is distinct because it is based on the HAT mechanism and uses a biologically relevant peroxyl radical. It measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by the peroxyl radical generator AAPH. The antioxidant's presence preserves the fluorescence signal over time. This kinetic assay is considered to provide a more relevant measure of in vivo antioxidant action.
-
Reagent Preparation :
-
Prepare a fluorescein working solution (e.g., 10 nM) in phosphate buffer (75 mM, pH 7.4).
-
Prepare an AAPH solution (e.g., 240 mM) in the same buffer. Prepare this solution fresh daily.
-
Prepare various concentrations of the test compound and Trolox in the phosphate buffer.
-
-
Assay Procedure :
-
In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the test compound, Trolox standard, or a buffer blank.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
-
Measurement :
-
Initiate the reaction by injecting 25 µL of the AAPH solution into each well.
-
Immediately begin monitoring the fluorescence decay kinetically (e.g., every 90 seconds for 60-90 minutes) with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Calculation :
-
Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample.
-
Subtract the AUC of the blank from the AUC of the samples to get the Net AUC.
-
Plot the Net AUC for the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the test compound from the standard curve, expressed as µmol of Trolox Equivalents (TE) per gram or mole of the compound.
-
Chapter 3: Data Interpretation and Comparative Results
The following tables summarize hypothetical, yet scientifically plausible, results from the comparative analysis.
Table 1: IC50 Values for Radical Scavenging Activity
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Trolox | 18.5 | 12.2 |
| This compound | 15.8 | 9.5 |
IC50 (50% inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher antioxidant activity.
Table 2: Trolox Equivalence Antioxidant Capacity (TEAC) Values
| Compound | TEAC (DPPH) | TEAC (ABTS) | ORAC Value (µmol TE/µmol) |
|---|---|---|---|
| Trolox | 1.00 | 1.00 | 1.00 |
| This compound | 1.17 | 1.28 | 1.45 |
TEAC is a relative measure of antioxidant potency against the Trolox standard. An ORAC value is also expressed relative to Trolox. A value > 1 indicates greater potency than Trolox.
Analysis of Results : The hypothetical data suggest that this compound exhibits potent antioxidant activity, consistently outperforming the Trolox standard across all three assays. Its lower IC50 values in both DPPH and ABTS assays indicate superior radical scavenging efficiency. The TEAC and ORAC values, all being greater than 1.0, further confirm its higher potency. Notably, the slightly higher relative performance in the HAT-based ORAC assay might suggest a particularly efficient hydrogen atom donation mechanism, a key feature for inhibiting lipid peroxidation chains.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to comparing the antioxidant capacity of a novel compound, this compound, with the established standard, Trolox. By
Comparative Guide to the Structural Validation of 4,6-dihydroxybenzofuran-3(2H)-one: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. The heterocyclic compound 4,6-dihydroxybenzofuran-3(2H)-one and its derivatives are of significant interest due to their presence in natural products and their potential as scaffolds in medicinal chemistry.[1][2] Accurate structural determination is paramount to understanding their biological activity and developing new therapeutic agents.
Single-crystal X-ray crystallography is widely regarded as the "gold standard" for structural elucidation, providing atomic-level resolution of molecules in the solid state.[3][4] However, it is not always feasible, and a suite of spectroscopic techniques are often employed to build a comprehensive picture of a new compound. This guide provides an objective comparison of X-ray crystallography with its primary alternatives—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the definitive validation of the this compound structure.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction offers an unparalleled, direct visualization of a molecule's structure.[5] It provides precise 3D atomic coordinates, allowing for the unequivocal determination of bond lengths, bond angles, and absolute configuration.[3][5][6] This level of detail is crucial for understanding structure-activity relationships.
Experimental Protocol: X-ray Quality Crystal Growth and Data Collection
The most significant hurdle for X-ray crystallography is obtaining a single, well-ordered crystal suitable for diffraction.[6]
Step 1: Crystal Growth of this compound
The key to successful crystal growth is to find conditions where the compound slowly transitions from a soluble to an insoluble state. This requires patience and often, the screening of multiple solvents and techniques.[7]
-
Purity is Paramount: Begin with the highest purity sample of this compound. Impurities can inhibit crystal formation or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Screen a range of solvents in which the compound is moderately soluble.[7] For a polar molecule like this compound, solvents like methanol, ethanol, ethyl acetate, or mixtures with water are good starting points.[8]
-
Method 1: Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., methanol).
-
Filter the solution into a clean vial to remove any particulate matter.[7]
-
Cover the vial with a cap that has a small hole or use parafilm with a few needle punctures. This allows for slow evaporation of the solvent.[9]
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[7]
-
-
Method 2: Solvent Diffusion:
-
Dissolve the compound in a small amount of a solvent in which it is highly soluble (e.g., DMSO or methanol).
-
Carefully layer a less dense, miscible "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., diethyl ether or hexane) on top of the solution.[10]
-
Seal the container and allow the solvents to slowly diffuse into one another, gradually reducing the solubility of the compound and promoting crystallization.
-
Step 2: X-ray Diffraction Data Collection and Structure Refinement
-
A suitable single crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer head.[11]
-
The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[5][12]
-
The crystal is rotated, and the diffraction pattern of X-rays is collected on a detector.[11]
-
The collected data are processed to determine the unit cell dimensions and the symmetry of the crystal.
-
The phases of the diffracted X-rays are determined, and an initial electron density map is generated.
-
A molecular model is built into the electron density map and refined to achieve the best fit with the experimental data, yielding the final crystal structure.[4]
Complementary & Alternative Validation Techniques
When single crystals cannot be obtained, a combination of spectroscopic techniques is essential to piece together the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[13] A suite of 1D and 2D NMR experiments can reveal the carbon skeleton and the connectivity between atoms.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for phenolic compounds as it allows for the observation of exchangeable hydroxyl protons.[8]
-
¹H NMR: This experiment identifies all the unique proton environments in the molecule and their relative numbers. For this compound, one would expect to see signals for the aromatic protons and the methylene (-CH₂-) protons of the furanone ring.
-
¹³C NMR: This experiment identifies all the unique carbon environments.
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[14][15] It definitively shows which protons are attached to which carbons.
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are 2-4 bonds away.[14][15] This is how the connectivity of the entire molecule is pieced together, for example, by observing a correlation from the methylene protons to the neighboring aromatic carbons.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its substructures.[3]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote ionization.[16]
-
Analysis: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Interpretation: The primary piece of information is the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). This allows for the unambiguous determination of the molecular formula (C₈H₆O₄ for the target compound).[17] Fragmentation patterns can further support the proposed structure by showing losses of characteristic groups (e.g., loss of CO).[16]
Performance Comparison: A Head-to-Head Analysis
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice[18] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field[3] | Measurement of mass-to-charge ratio of ionized molecules[3] |
| Sample Type | Single, well-ordered crystal[11] | Soluble compound in a suitable solvent[3] | Ionizable compound |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing[5][12] | Atom connectivity, relative stereochemistry, solution-state conformation[3] | Molecular weight, elemental composition, fragmentation patterns[3] |
| Resolution | Atomic (<1 Å)[3] | Atomic to near-atomic | Low (provides connectivity clues) |
| Key Advantage | Unambiguous and definitive 3D structure determination[5] | Provides data on the molecule's structure and dynamics in solution | High sensitivity and accurate molecular formula determination |
| Key Limitation | Requires a high-quality single crystal, which can be difficult or impossible to grow[6] | Does not provide absolute stereochemistry or information on solid-state packing; interpretation can be complex for intricate molecules | Provides no direct 3D structural information |
Conclusion: An Integrated Approach to Certainty
For the unequivocal structural validation of this compound, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution 3D structure.[5][19] It is the only technique that directly visualizes the precise arrangement of atoms in space, resolving any ambiguity in connectivity, stereochemistry, or tautomeric forms.
However, the path to structural confirmation is often paved with a combination of techniques. NMR spectroscopy and mass spectrometry are indispensable tools that provide the foundational data. They establish the molecular formula and the 2D connectivity map, building a robust hypothesis of the structure. X-ray crystallography then serves as the ultimate arbiter, confirming this hypothesis with irrefutable, atomic-level evidence. For drug development professionals and researchers, this integrated approach ensures the highest level of scientific integrity and provides a solid foundation for all subsequent research.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. 4,6-dihydroxybenzofuran-3-one synthesis - chemicalbook [chemicalbook.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. journals.iucr.org [journals.iucr.org]
- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scispace.com [scispace.com]
- 17. This compound | C8H6O4 | CID 227444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. azolifesciences.com [azolifesciences.com]
- 19. mdpi.com [mdpi.com]
comparative study of 4,6-dihydroxybenzofuran-3(2H)-one and its derivatives' bioactivity
An In-Depth Comparative Guide to the Bioactivity of Benzofuran-3(2H)-one Scaffolds
Introduction: The Benzofuran-3(2H)-one Core as a Privileged Scaffold in Drug Discovery
The benzofuran-3(2H)-one nucleus, a heterocyclic scaffold composed of a fused benzene and a dihydrofuranone ring, represents a cornerstone in medicinal chemistry. While specific research on the parent compound 4,6-dihydroxybenzofuran-3(2H)-one is limited in publicly accessible literature, the broader class of its derivatives has been the subject of intensive investigation. These compounds, particularly 2-benzylidenebenzofuran-3(2H)-ones, commonly known as aurones, are of significant interest due to their presence in natural products and their wide spectrum of pharmacological activities. Their rigid, planar structure and versatile substitution points make them ideal candidates for interacting with various biological targets.
This guide provides a comparative analysis of the bioactivity of various benzofuran-3(2H)-one derivatives. We will dissect the structure-activity relationships (SAR) that govern their efficacy as antioxidant, anti-inflammatory, anticancer, and antimicrobial agents. The discussion is grounded in experimental data from peer-reviewed studies, offering researchers and drug development professionals a synthesized overview of the therapeutic potential of this remarkable scaffold.
Antioxidant Activity: Scavenging Radicals and Mitigating Oxidative Stress
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in numerous diseases, including neurodegeneration and cancer. Benzofuranone derivatives, especially those bearing phenolic hydroxyl groups, are potent antioxidants.
Mechanism of Action & Structural Insights
The primary antioxidant mechanism for phenolic benzofuranones is Hydrogen Atom Transfer (HAT), where the hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is crucial for its efficacy. The presence of electron-donating groups on the benzofuran ring system enhances this activity.
A study on isobenzofuranone derivatives, which share a similar structural motif, demonstrated a clear correlation between the number of hydroxyl groups and antioxidant potency. Compounds with a catechol (1,2-dihydroxybenzene) system are particularly effective due to their ability to form stable radicals.
Comparative Analysis of Antioxidant Capacity
The antioxidant potential of benzofuranones is typically quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) is a key metric for comparison.
| Compound Class | Key Structural Features | Assay | Efficacy (EC₅₀/IC₅₀) | Reference |
| Isobenzofuranone Derivatives | Multiple hydroxyl groups | DPPH | 5 - 22 µM | |
| 3,3-disubstituted-3H-benzofuran-2-ones | Catechol moiety | DPPH | Comparable to Trolox (standard) | |
| Benzofuran-1,3-thiazolidin-4-one | Thiazolidinone hybrid | DPPH | 8.27 - 10.59 µM | |
| 2,3-dihydro-5-hydroxybenzofurans | Bulky ortho-substituents (di-tert-butyl) | Lipid Peroxidation | High reactivity toward radicals |
Expert Interpretation: The data consistently show that the presence and position of hydroxyl groups are paramount for antioxidant activity. Derivatives featuring a catechol-like arrangement exhibit the most potent radical scavenging capabilities, often comparable to the well-established antioxidant standard, Trolox. The introduction of bulky substituents, such as tert-butyl groups, can enhance lipophilicity and stability without compromising radical scavenging efficacy.
Anti-inflammatory Properties: Modulating Key Inflammatory Pathways
Chronic inflammation is implicated in a wide range of diseases, from arthritis to cancer. Benzofuranone derivatives have demonstrated significant anti-inflammatory effects by inhibiting key mediators and enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Mechanism of Action: Targeting Pro-inflammatory Mediators
Many benzofuranone derivatives exert their anti-inflammatory effects by downregulating the production of nitric oxide (NO) and pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This is often achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and COX-2, key enzymes in the inflammatory response. Some derivatives may also interfere with signaling pathways like Protein Kinase C (PKC), which is crucial for pain and inflammation signaling.
Comparative Efficacy of Benzofuranone Derivatives
| Derivative Type | Target/Assay | Efficacy (IC₅₀) | Key Findings | Reference |
| Fluorinated Benzofurans | IL-6 Secretion | 1.2 - 9.04 µM | Fluorine and carboxyl groups enhance activity. | |
| NO Production | 2.4 - 5.2 µM | Inhibition of iNOS and COX-2 expression. | ||
| Benzofuran-N-aryl piperazine Hybrids | NO Production (LPS-stimulated macrophages) | 5.28 µM | Keto-substituent is important for activity. | |
| Longifuran A (Natural Benzofuran) | NO Production (LPS-stimulated macrophages) | 10.47 µM | Suppressed IL-6 and TNF-α secretion. | |
| 5-Acyl-3-substituted-benzofuran-2-ones | Adjuvant-induced arthritis (in vivo) | N/A | Dual inhibition of COX and LOX products. |
Expert Interpretation: The anti-inflammatory potential of the benzofuranone scaffold can be significantly enhanced through strategic derivatization. The incorporation of fluorine atoms and N-aryl piperazine moieties has proven effective in creating potent inhibitors of NO and cytokine production. The ability of some derivatives to dually inhibit both COX and LOX pathways suggests a broad-spectrum anti-inflammatory profile, which is highly desirable for therapeutic development.
Anticancer Activity: Inducing Apoptosis and Inhibiting Proliferation
The benzofuran scaffold is a component of numerous natural and synthetic compounds with potent anticancer properties. Derivatives have shown efficacy against a wide range of human cancer cell lines by inducing cell cycle arrest and apoptosis.
Mechanism of Action: Multi-Targeting Cancer Cells
The anticancer activity of benzofuranone derivatives is often multifactorial. They have been shown to:
-
Induce Apoptosis: Triggering programmed cell death, often confirmed by measuring the activity of caspases 3/7.
-
Inhibit Cell Proliferation: Arresting the cell cycle, commonly at the G2/M phase.
-
Target Specific Enzymes: Some derivatives act as potent inhibitors of enzymes crucial for cancer progression, such as Lysine-specific demethylase 1 (LSD1).
Comparative Cytotoxicity Against Human Cancer Cell Lines
| Derivative Class | Cancer Cell Line | Efficacy (IC₅₀) | Mechanism/Key Finding | Reference |
| Benzofuran-N-aryl piperazine Hybrids | A549 (Lung) | 0.12 µM | Potent and selective cytotoxicity. | |
| SGC7901 (Gastric) | 2.75 µM | |||
| 3-Amidobenzofurans | MDA-MB-231 (Breast) | 3.01 µM | Broad antiproliferative activity. | |
| Halogenated Benzofurans | HL60 (Leukemia) | 0.1 µM | Bromine substitution enhances cytotoxicity. | |
| Benzofuran-LSD1 Inhibitors | H460 (Lung) | 2.06 µM | Potent in vivo antitumor efficacy. |
Expert Interpretation: The structure-activity relationship for anticancer activity is pronounced. Halogenation, particularly bromination, at specific positions can dramatically increase cytotoxic potency. Furthermore, creating hybrid molecules, such as those combining the benzofuran core with piperazine or developing derivatives that target specific enzymes like LSD1, represents a highly successful strategy for generating potent and selective anticancer agents. The sub-micromolar IC₅₀ values observed for several derivatives underscore the therapeutic promise of this scaffold.
Antimicrobial Activity: A Scaffold for Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbes necessitates the development of new antimicrobial agents. Benzofuran derivatives have been identified as a promising source of compounds with significant antibacterial and antifungal activity.
Structure-Activity Relationship in Antimicrobial Action
The antimicrobial efficacy of benzofuran derivatives is highly dependent on the nature and position of substituents.
-
Substitution at C-6 and C-3: A hydroxyl group at the C-6 position appears crucial for broad-spectrum antibacterial activity.
-
Halogenation: Introducing halogens into the benzofuran structure can enhance activity against Gram-positive bacteria and also confer antifungal properties.
-
Hybridization: Fusing the benzofuran ring with other heterocyclic moieties like pyrazole, thiazole, or oxadiazole often leads to compounds with potent and broad-spectrum antimicrobial effects.
Comparative Antimicrobial Efficacy
| Derivative Type | Target Organism(s) | Efficacy (MIC) | Key Findings | Reference |
| 3-Methanone-6-hydroxy-benzofurans | S. aureus, MRSA, E. coli | 0.78 - 3.12 µg/mL | The C-6 hydroxyl group is essential for activity. | |
| Benzofuran-ketoximes | S. aureus | 0.039 µg/mL | Highly potent against Gram-positive bacteria. | |
| Halogenated Benzofurans | Gram-positive cocci | Active | Dihalogen substitution on an acetyl group is effective. | |
| Benzofuran-3-carbohydrazides | M. tuberculosis | <15.62 µg/mL | Bulky side chains on the hydrazide enhance activity. |
Expert Interpretation: The benzofuranone core is a versatile template for designing novel antimicrobials. The most potent derivatives often result from strategic modifications, such as the inclusion of a C-6 hydroxyl group or the creation of hybrid structures with other pharmacologically active heterocycles. The remarkably low MIC values reported for some derivatives, particularly against resistant strains like MRSA, highlight the significant potential of this class of compounds.
Experimental Protocols: A Guide to Bioactivity Assessment
To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential. Below are step-by-step methodologies for key bioactivity assays mentioned in this guide.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant)
This protocol assesses the ability of a compound to donate a hydrogen atom to the stable DPPH radical.
-
Preparation: Prepare a stock solution of the test compound in methanol or DMSO. Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution. Ascorbic acid or Trolox should be used as a positive control. A blank well should contain only methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Protocol 2: MTT Assay for Cell Viability (Anticancer)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined from the dose-response curve.
Protocol 3: Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory)
This assay uses the Griess reagent to measure nitrite, a stable product of NO, in cell culture supernatant.
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant. Incubate for 10 minutes at room temperature.
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control.
Diagrams and Workflows
General Experimental Workflow for Bioactivity Screening
A Comparative Guide to Natural Antioxidants: Profiling 4,6-dihydroxybenzofuran-3(2H)-one Against Established Benchmarks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Potent Natural Antioxidants
In the landscape of drug discovery and nutritional science, the search for potent natural antioxidants is a perpetual endeavor. These compounds are pivotal in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic and degenerative diseases. While compounds like resveratrol, ascorbic acid (Vitamin C), and tocopherol (Vitamin E) are well-established benchmarks, the vast repository of natural products holds countless other molecules with potential therapeutic value. This guide provides a comparative analysis of one such molecule, 4,6-dihydroxybenzofuran-3(2H)-one , against these renowned natural antioxidants.
This compound is a member of the aurone class of flavonoids, a group of plant secondary metabolites known for their diverse biological activities.[1][2][3][4] While direct comparative studies on the antioxidant capacity of this specific aurone are limited in widely available literature, this guide will synthesize the existing knowledge on its chemical class and compare its potential with the established mechanisms and potencies of resveratrol, Vitamin C, and Vitamin E. We will delve into the molecular mechanisms of antioxidant action, present standardized methodologies for performance evaluation, and offer a scientifically grounded perspective on the potential of this compound as a noteworthy antioxidant.
Benchmark Antioxidants: Mechanisms and Efficacy
A thorough comparison necessitates a deep understanding of the established players. Here, we profile the antioxidant mechanisms of resveratrol, ascorbic acid, and tocopherol.
Resveratrol: The Multifaceted Polyphenol
Resveratrol, a stilbenoid found in grapes, berries, and peanuts, exerts its antioxidant effects through a dual mechanism: direct radical scavenging and modulation of intracellular antioxidant pathways.[5] Its ability to donate hydrogen atoms allows it to neutralize a variety of reactive oxygen species (ROS).
Beyond direct scavenging, resveratrol is a potent activator of cellular defense mechanisms. It can upregulate the expression of several antioxidant enzymes by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6] Furthermore, resveratrol is known to activate Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular stress resistance and longevity.[7] This activation can lead to the deacetylation of transcription factors that control the expression of antioxidant genes.
Ascorbic Acid (Vitamin C): The Water-Soluble Workhorse
Vitamin C is a potent water-soluble antioxidant that readily donates electrons to neutralize a wide array of free radicals. Its primary role is to protect aqueous compartments of the body from oxidative damage. Vitamin C can also regenerate other antioxidants, most notably Vitamin E, from their radical forms, thereby acting in a synergistic manner to protect against lipid peroxidation.
Tocopherol (Vitamin E): The Lipid-Soluble Guardian
Vitamin E, a group of fat-soluble compounds with α-tocopherol being the most active form, is the primary chain-breaking antioxidant in lipid membranes. It effectively interrupts the propagation of lipid peroxidation by donating a hydrogen atom to lipid peroxyl radicals, thus preventing further damage to cellular membranes. The resulting tocopheryl radical is relatively stable and can be recycled back to its active form by other antioxidants like Vitamin C.
Profiling this compound: An Emerging Aurone
Chemical Identity:
-
IUPAC Name: this compound
-
CAS Number: 3260-49-9
-
Molecular Formula: C₈H₆O₄
-
Class: Aurone (Flavonoid)
This compound possesses a benzofuranone core structure with two hydroxyl groups on the benzene ring.[1] The presence of these phenolic hydroxyl groups is a key structural feature that suggests inherent antioxidant potential. Phenolic compounds are well-known for their ability to scavenge free radicals by donating a hydrogen atom from their hydroxyl groups, forming a stable phenoxyl radical.
As a member of the aurone family, it is part of a class of flavonoids that are recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4][8] The antioxidant capacity of flavonoids is intimately linked to their chemical structure, particularly the number and position of hydroxyl groups. The dihydroxy substitution on the A-ring of this compound suggests it could be an effective electron or hydrogen donor.
Core Mechanisms of Antioxidant Action
The efficacy of an antioxidant is determined by its ability to interfere with oxidative processes. This can occur through two primary mechanisms:
-
Direct Radical Scavenging: This involves the direct interaction of the antioxidant with a free radical, neutralizing it and terminating the oxidative chain reaction. This is often achieved through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.
-
Modulation of Cellular Antioxidant Pathways: Many natural antioxidants can upregulate the body's own defense systems. A key pathway in this process is the Nrf2-Keap1 signaling pathway.
The Nrf2-Keap1 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (including many natural antioxidants), Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for a suite of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Figure 1: The Nrf2-Keap1 antioxidant response pathway.
Standardized Methodologies for Antioxidant Capacity Assessment
To objectively compare the antioxidant performance of different compounds, standardized in vitro assays are essential. These assays are based on different chemical principles and provide complementary information about a compound's antioxidant potential.
Experimental Protocols
Below are the fundamental steps for four widely used antioxidant assays.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Protocol:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid).
-
Add a fixed volume of the DPPH solution to each dilution of the test compound and standard.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.
-
Protocol:
-
Generate the ABTS•⁺ by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at 734 nm.
-
Add a small volume of the test compound or standard to the diluted ABTS•⁺ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.
-
3. ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
-
Protocol:
-
Prepare solutions of a fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), the test compound, and a standard (Trolox).
-
In a multi-well plate, mix the fluorescent probe with the test compound or standard.
-
Initiate the reaction by adding the peroxyl radical generator.
-
Monitor the fluorescence decay kinetically over time at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculate the area under the fluorescence decay curve (AUC) and compare it to the AUC of the standard (Trolox). The results are expressed as Trolox Equivalents (TE).
-
4. FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Add a small volume of the test compound or a ferrous sulfate standard to the FRAP reagent.
-
Incubate the mixture for a specified time (e.g., 30 minutes) at 37°C.
-
Measure the absorbance of the resulting blue-colored complex at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the test sample to a standard curve of ferrous sulfate. Results are expressed as Fe²⁺ equivalents.
-
Figure 2: General workflow for common in vitro antioxidant assays.
Comparative Performance Analysis
A direct quantitative comparison of this compound with resveratrol, Vitamin C, and Vitamin E is challenging due to the limited availability of specific experimental data for this aurone in the peer-reviewed literature. However, a qualitative assessment based on its chemical structure and the known properties of its compound class can be made.
The presence of two hydroxyl groups on the aromatic ring of this compound suggests that it should exhibit radical scavenging activity. The antioxidant potency of flavonoids is highly dependent on the number and arrangement of these hydroxyl groups.
To illustrate how these compounds would be compared if data were available, the following table presents a hypothetical comparison of antioxidant capacities. The values for resveratrol, Vitamin C, and Vitamin E are representative ranges found in the literature, but can vary significantly depending on the specific assay conditions.
| Antioxidant | DPPH IC₅₀ (µM) | ABTS TEAC | ORAC (µmol TE/µmol) | FRAP (µmol Fe²⁺/µmol) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Resveratrol | 25 - 100 | 1.5 - 3.5 | 2.0 - 4.0 | 1.0 - 2.5 |
| Ascorbic Acid (Vitamin C) | 20 - 50 | 1.0 - 2.0 | 0.5 - 1.5 | 1.0 - 2.0 |
| α-Tocopherol (Vitamin E) | 40 - 80 | 0.5 - 1.5 | 1.0 - 2.0 | 0.5 - 1.0 |
Note: The values presented for the benchmark antioxidants are for illustrative purposes and represent a general range. Actual values can vary between studies.
Conclusion and Future Perspectives
This compound, as a member of the aurone class of flavonoids, holds theoretical promise as a natural antioxidant due to its phenolic structure. Its potential to act via direct radical scavenging is high, and like other flavonoids, it may also modulate endogenous antioxidant defense pathways such as the Nrf2-Keap1 system.
However, to establish its place in the hierarchy of natural antioxidants, rigorous experimental evaluation is imperative. Direct, head-to-head comparative studies of this compound against established benchmarks like resveratrol, Vitamin C, and Vitamin E, using a battery of standardized assays (DPPH, ABTS, ORAC, and FRAP), are necessary. Such studies would provide the quantitative data needed to ascertain its relative potency and potential for development as a novel antioxidant agent in the pharmaceutical and nutraceutical industries.
Future research should focus on:
-
Isolation or synthesis of pure this compound for in vitro testing.
-
Comprehensive antioxidant profiling using the standardized assays detailed in this guide.
-
In vitro cell-based assays to investigate its ability to protect against cellular oxidative damage and to explore its effects on pathways like Nrf2.
-
In vivo studies to assess its bioavailability, metabolism, and efficacy in animal models of oxidative stress-related diseases.
By systematically addressing these research gaps, the scientific community can fully elucidate the antioxidant potential of this compound and determine its viability as a valuable addition to the arsenal of natural antioxidant compounds.
References
- 1. ijpab.com [ijpab.com]
- 2. An update of aurones: food resource, health benefit, biosynthesis and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities of Aurones: A Brief Summary: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Activity with Increased Endogenous Levels of Vitamin C, E and A Following Dietary Supplementation with a Combination of Glutathione and Resveratrol Precursors [mdpi.com]
- 7. The Administration of Resveratrol and Vitamin C Reduces Oxidative Stress in Postmenopausal Women—A Pilot Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Confirming the Mechanism of Action of 4,6-dihydroxybenzofuran-3(2H)-one
Introduction: The Quest for Molecular Certainty
In the landscape of drug discovery and chemical biology, identifying a bioactive small molecule is merely the first step. The critical challenge lies in understanding how it works. 4,6-dihydroxybenzofuran-3(2H)-one is a member of the aurone class of flavonoids, a structural motif known for a diverse range of biological activities, from pigmentation modulation to enzyme inhibition.[1][2] Elucidating its precise mechanism of action (MoA) is paramount for its development as a therapeutic agent or a chemical probe.[3][4] A confirmed MoA transforms a "hit" compound into a valuable tool, enabling target-based optimization and predicting potential toxicities.[5][6]
This guide provides a comprehensive, multi-pronged experimental framework for researchers to rigorously confirm the MoA of this compound. We will move beyond simple activity screening to build a self-validating cascade of evidence, from direct target engagement in a cellular context to functional enzymatic and cell-based assays. The methodologies described herein are designed to establish a clear, causal link between the molecule, its biological target, and a measurable cellular outcome.
Chapter 1: Hypothesis Generation: Following the Structural Clues
The structure of this compound provides the initial breadcrumbs for our investigation. Its aurone scaffold is isomeric to flavones and biosynthesized from chalcones.[2] A significant body of literature suggests that compounds with this core structure can act as enzyme inhibitors.[1][2] Specifically, aurones like Aureusidin are known to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[7] This forms our primary, testable hypothesis.
Primary Hypothesis: this compound directly binds to and inhibits the enzymatic activity of tyrosinase, leading to a reduction in melanin production in pigment-producing cells.
This hypothesis can be broken down into three distinct experimental questions that will guide our workflow:
-
Target Engagement: Does the compound physically interact with the target protein in a relevant biological environment?
-
Functional Modulation: Does this interaction alter the protein's catalytic activity?
-
Cellular Effect: Does this modulation of protein function produce the expected downstream effect in intact cells?
Caption: A logical workflow for MoA confirmation.
Chapter 2: Validating Direct Target Engagement with the Cellular Thermal Shift Assay (CETSA)
Before we can claim a compound inhibits an enzyme, we must first prove it physically binds to that enzyme within a cell. Downstream effects can be misleading, but direct binding is unequivocal evidence of target engagement. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess this interaction in a native, intact cellular environment.[8][9][10]
The Principle of CETSA: The foundation of CETSA is ligand-induced thermal stabilization.[9][11] When a protein is heated, it denatures and aggregates. However, if a small molecule (ligand) is bound to the protein, it often stabilizes the protein's structure, increasing the temperature required for it to denature.[12] By heating cell lysates treated with our compound to a range of temperatures and then quantifying the amount of soluble target protein remaining, we can detect a "thermal shift," which is direct proof of binding.[10]
Detailed Experimental Protocol: CETSA for Tyrosinase
Materials and Reagents:
-
B16F10 murine melanoma cells (or other cells endogenously expressing the target)
-
This compound
-
DMSO (vehicle control)
-
A known tyrosinase binder (positive control, if available)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge capable of high speed at 4°C
-
SDS-PAGE equipment, transfer apparatus, and Western Blot reagents
-
Primary antibody against tyrosinase
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Experimental Workflow:
-
Cell Culture and Treatment:
-
Culture B16F10 cells to ~80-90% confluency.
-
Treat one set of cells with a final concentration of this compound (e.g., 10 µM) and another set with an equivalent volume of DMSO (vehicle control) for 1-2 hours in the incubator.
-
-
Cell Harvesting and Lysis:
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer, incubate on ice for 30 minutes with vortexing, and then clarify by centrifugation at high speed (e.g., 15,000 rpm) for 20 minutes at 4°C.[13]
-
Collect the supernatant (cell lysate).
-
-
Heating Step:
-
Aliquot the lysate from each treatment group (Vehicle vs. Test Compound) into separate PCR tubes for each temperature point.
-
Use a thermocycler to heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.[9]
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[12]
-
-
Analysis by Western Blot:
-
Carefully transfer the supernatant, containing the soluble protein fraction, to new tubes.
-
Quantify the amount of soluble tyrosinase in each sample using SDS-PAGE and Western Blotting with a specific anti-tyrosinase antibody.
-
-
Data Analysis:
-
Plot the band intensity for soluble tyrosinase against the temperature for both the vehicle- and compound-treated groups. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.
-
Caption: The Cellular Thermal Shift Assay (CETSA) workflow.
Chapter 3: Quantifying In Vitro Functional Activity
Having confirmed that our compound binds to tyrosinase, the next logical step is to determine the functional consequence of this binding.[14] An enzyme inhibition assay allows us to quantify how effectively the compound disrupts the catalytic activity of purified tyrosinase.[5][15]
The Principle of the Tyrosinase Inhibition Assay: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form a colored product, dopachrome.[16][17] The rate of dopachrome formation can be monitored spectrophotometrically by measuring the increase in absorbance at ~475 nm.[18] In the presence of an inhibitor, this rate decreases, allowing for the calculation of inhibitory potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[14]
Caption: The tyrosinase enzymatic pathway and point of inhibition.
Detailed Experimental Protocol: In Vitro Tyrosinase Inhibition
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control inhibitor)[16]
-
Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Reagent Preparation:
-
Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 300 U/mL) in cold phosphate buffer. Keep on ice.
-
L-DOPA Solution: Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh immediately before use.[16]
-
Test Compound Stock: Dissolve the test compound in DMSO to create a concentrated stock (e.g., 10 mM). Prepare serial dilutions to generate a dose-response curve.
-
Positive Control Stock: Dissolve Kojic acid in DMSO or buffer (e.g., 2 mM). Prepare serial dilutions.
Assay Procedure (96-well plate):
-
Plate Setup: In triplicate, add the following to the wells:
-
Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Enzyme Control (100% activity): 20 µL of vehicle (DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Blank (No enzyme): 20 µL of vehicle + 140 µL of phosphate buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells to start the reaction. The total volume should be 200 µL.[16]
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm in kinetic mode for 20-30 minutes at 37°C.[16]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(Rate_Control - Rate_Sample) / Rate_Control] * 100
-
Plot % Inhibition versus log[Inhibitor] concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Hypothetical Data Presentation
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | Tyrosinase | Enzymatic Inhibition | 5.2 ± 0.4 |
| Kojic Acid (Positive Control) | Tyrosinase | Enzymatic Inhibition | 12.5 ± 1.1 |
Chapter 4: Assessing Cellular Efficacy
The ultimate validation of an MoA is demonstrating that the compound elicits the expected biological response in a relevant cellular model.[19] Having shown that our compound binds and inhibits tyrosinase in vitro, we must now confirm that it reduces melanin production in melanocytes. The B16F10 murine melanoma cell line is a widely accepted model for this purpose as it actively produces melanin.[13][19]
The Principle of the Cellular Melanin Content Assay: B16F10 cells are treated with the test compound for a period sufficient to allow for changes in melanin synthesis (typically 48-72 hours).[13][19] After treatment, the cells are lysed, and the melanin pigment is solubilized. The amount of melanin can then be quantified by measuring the absorbance of the lysate at ~405 nm. A dose-dependent reduction in melanin content compared to vehicle-treated cells provides strong evidence for the proposed MoA.[20]
Detailed Experimental Protocol: Cellular Melanin Content
Materials and Reagents:
-
B16F10 murine melanoma cells
-
DMEM supplemented with 10% FBS and antibiotics
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
PBS
-
1 N NaOH with 10% DMSO
-
6-well tissue culture plates
-
Spectrophotometer (plate reader)
Experimental Workflow:
-
Cell Seeding: Seed B16F10 cells into 6-well plates at a density of 5 x 10^4 cells/well and allow them to attach for 24 hours.[19]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and Kojic acid. Include a vehicle control (DMSO). Incubate for an additional 48 to 72 hours.[13][19]
-
Cell Harvesting and Lysis:
-
After incubation, wash the cells twice with PBS.
-
Lyse the cells by adding 1 mL of 1 N NaOH containing 10% DMSO to each well.[19]
-
-
Melanin Solubilization: Incubate the plates at 80°C for 1 hour to fully solubilize the melanin pigment.[19]
-
Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm using a spectrophotometer.
-
Data Analysis:
-
Normalize the melanin content to the protein concentration of a parallel plate to account for any effects on cell proliferation.
-
Express the melanin content for each treatment as a percentage of the vehicle control.
-
Plot the % Melanin Content versus compound concentration to demonstrate a dose-dependent effect.
-
Caption: Workflow for the cell-based melanin content assay.
Hypothetical Data Presentation
| Treatment Group | Concentration (µM) | Melanin Content (% of Control) |
| Vehicle Control | 0 | 100 ± 6.1 |
| This compound | 1 | 85.3 ± 5.5 |
| 5 | 55.1 ± 4.2 | |
| 10 | 34.8 ± 3.9 | |
| 25 | 18.2 ± 2.5 | |
| Kojic Acid | 25 | 48.9 ± 4.7 |
Chapter 5: Comparative Analysis and Off-Target Profiling
Confirming a single MoA is a significant achievement, but for drug development, it is equally important to understand a compound's selectivity. Does it interact with other proteins, potentially leading to unforeseen side effects? Chemical proteomics approaches, such as the use of "Kinobeads," provide a powerful, unbiased method to profile a compound's interactions against a large family of proteins simultaneously.[21][22]
The Principle of Kinobeads: While the name implies kinases, the "bead-based competitive pulldown" concept can be applied to other enzyme families. Kinobeads are sepharose beads derivatized with a cocktail of broad-spectrum, ATP-competitive kinase inhibitors.[23][24] When a cell lysate is passed over these beads, a large portion of the cellular kinome is captured.[22] By pre-incubating the lysate with a free test compound, we can perform a competition experiment. If the test compound binds to certain kinases, it will prevent them from binding to the beads. Using quantitative mass spectrometry, we can identify and quantify which proteins are competed off the beads and at what concentration, revealing the compound's selectivity profile across a large part of the kinome.[24][25] This methodology provides an invaluable comparison of on-target potency versus off-target interactions.
Conceptual Protocol: Kinobeads Competition Binding Assay
-
Lysate Preparation: Prepare a large-scale, clarified lysate from a relevant cell line or a mixture of cell lines to maximize proteome coverage.[25]
-
Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of this compound (e.g., from 1 nM to 10 µM) or a DMSO vehicle control.
-
Kinobeads Pulldown: Add the Kinobeads slurry to each lysate aliquot and incubate to allow for the binding of non-competed kinases.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each identified protein in the compound-treated samples compared to the vehicle control. Proteins that show a dose-dependent decrease in abundance are identified as targets of the compound. This data can be used to generate apparent dissociation constants (Kdapp) for each interaction.[25]
Conclusion: Synthesizing a Coherent Narrative
Confirming the mechanism of action for a small molecule like this compound is not a single experiment but a logical progression of inquiry. By following the workflow presented in this guide—from establishing direct target engagement with CETSA, to quantifying functional inhibition with an enzymatic assay, to verifying the downstream effect with a cell-based assay, and finally, assessing selectivity with chemical proteomics—researchers can build a robust, self-validating case for a specific MoA. This level of mechanistic detail is the bedrock upon which successful drug development programs are built.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aureusidin - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. blog.biobide.com [blog.biobide.com]
- 16. benchchem.com [benchchem.com]
- 17. activeconceptsllc.com [activeconceptsllc.com]
- 18. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 23. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 24. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Antioxidant Assays for 4,6-dihydroxybenzofuran-3(2H)-one
For researchers, scientists, and drug development professionals, the accurate assessment of a novel compound's antioxidant potential is a critical step in its preclinical evaluation. This guide provides a comprehensive framework for the cross-validation of antioxidant assays using 4,6-dihydroxybenzofuran-3(2H)-one as a case study. While specific experimental data for this compound is not yet widely published, this document will leverage data from structurally related benzofuranone derivatives to illustrate the principles and expected outcomes of a robust antioxidant screening cascade.
The central tenet of this guide is that no single in vitro assay can fully encapsulate the multifaceted nature of antioxidant activity. Therefore, a cross-validation approach utilizing multiple assays with distinct chemical mechanisms is not just recommended, but essential for a thorough and reliable characterization. We will delve into the theoretical underpinnings and practical execution of four widely adopted spectrophotometric assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.
The Importance of a Multi-Assay Approach
Different antioxidants can neutralize free radicals through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).[1] Assays based on different principles can yield varying results for the same compound.[2][3] Therefore, employing a battery of tests provides a more complete profile of the antioxidant's capabilities. For instance, a compound might show high activity in a HAT-based assay like ORAC but moderate activity in a SET-based assay like FRAP. This discrepancy is not a sign of flawed experimentation but rather a valuable insight into the compound's primary mode of action.
Understanding the Assays: Principles and Rationale
DPPH Radical Scavenging Assay
The DPPH assay is a popular and straightforward method to assess the free radical scavenging ability of a compound.[4][5] It relies on the reduction of the stable DPPH radical, which is deep purple, to the non-radical form, DPPH-H, which is a pale yellow. This color change, measured spectrophotometrically at approximately 517 nm, is proportional to the concentration of the antioxidant.[4][6]
Causality Behind Experimental Choices: The choice of a 30-minute incubation in the dark is a balance between allowing the reaction to reach a steady state and preventing potential photo-degradation of the DPPH radical.[6] Methanol or ethanol are typically used as solvents due to their ability to dissolve both the DPPH radical and a wide range of antioxidant compounds.[4]
ABTS Radical Scavenging Assay
Similar to the DPPH assay, the ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[7] The pre-formed ABTS•+ is a blue-green chromophore that is reduced in the presence of an antioxidant, leading to a decrease in absorbance at 734 nm.[7][8] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.[7]
Causality Behind Experimental Choices: The generation of the ABTS radical cation by reacting ABTS with potassium persulfate for 12-16 hours in the dark ensures the complete formation of the radical.[6] The subsequent dilution of the ABTS•+ solution to a specific absorbance ensures consistency and reproducibility across experiments.[9]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[10][11] This reduction results in the formation of an intense blue-colored complex, with absorbance measured at 593 nm.[10] The FRAP assay is a SET-based method and is often used to assess the electron-donating capacity of antioxidants.[1]
Causality Behind Experimental Choices: The assay is conducted at a low pH (3.6) to maintain iron solubility and drive the reduction of the Fe³⁺-TPTZ complex. The 4-minute incubation at 37°C provides a standardized and rapid timeframe for the reaction.[10]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[12][13] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[14] Trolox, a water-soluble analog of vitamin E, is typically used as the standard.[15]
Causality Behind Experimental Choices: The use of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator mimics the lipid peroxidation process in the body.[15] The kinetic measurement of fluorescence decay provides a more comprehensive assessment of antioxidant activity, capturing both the inhibition time and the degree of inhibition.[16]
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the sample or standard solutions at different concentrations to the wells. For the blank, add 100 µL of methanol.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.[6]
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.[4]
-
-
Calculation:
ABTS Radical Scavenging Assay Protocol
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).[6]
-
Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Prepare a series of concentrations of this compound and a standard (e.g., Trolox) in a suitable solvent.[6]
-
-
Assay Procedure (96-well plate format):
-
Measurement:
-
Measure the absorbance at 734 nm.[6]
-
-
Calculation:
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[7]
-
FRAP Assay Protocol
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O or Trolox.
-
Prepare the this compound sample in a suitable solvent.
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the sample, standard, or blank to the wells.
-
Mix and incubate at 37°C for 4 minutes.[10]
-
-
Measurement:
-
Measure the absorbance at 593 nm.[10]
-
-
Calculation:
-
Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. Results are typically expressed as µmol Trolox equivalents (TE) per gram or µmol Fe(II) equivalents per gram.[10]
-
ORAC Assay Protocol
-
Reagent Preparation:
-
Prepare a fluorescein working solution in 75 mM phosphate buffer (pH 7.4).
-
Prepare an AAPH working solution in the same buffer. Prepare this solution fresh daily.
-
Prepare a series of concentrations of this compound and a Trolox standard in the phosphate buffer.[15]
-
-
Assay Procedure (96-well black plate format):
-
Add 25 µL of the sample, standard, or blank (phosphate buffer) to each well.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.[15]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm. The plate should be shaken before each reading.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the sample from the standard curve, expressed as µmol Trolox equivalents (TE) per gram.[12]
-
Visualizing the Workflows
Caption: DPPH Assay Workflow
Caption: ABTS Assay Workflow
Caption: FRAP Assay Workflow
Caption: ORAC Assay Workflow
Comparative Data and Expected Outcomes
The following table presents hypothetical, yet realistic, data for this compound, benchmarked against the standard antioxidant Trolox. This serves as an illustrative guide for researchers on how to present and compare their findings.
| Assay | This compound (Hypothetical Data) | Trolox (Standard) | Assay Principle |
| DPPH | IC50: 15 µM | IC50: 8 µM | Mixed (HAT/SET) |
| ABTS | IC50: 12 µM | IC50: 6 µM | Mixed (HAT/SET) |
| FRAP | 1.8 mM TE/mM | 1.0 mM TE/mM | SET |
| ORAC | 2.5 µmol TE/µmol | 1.0 µmol TE/µmol | HAT |
Interpretation of Hypothetical Data:
-
The lower IC50 values in the DPPH and ABTS assays for Trolox indicate its higher potency in these radical scavenging assays.
-
The FRAP value for the hypothetical compound being higher than Trolox suggests a strong electron-donating capacity.
-
The higher ORAC value for the hypothetical compound indicates a potent hydrogen atom donating ability, making it effective against peroxyl radicals.
This comparative analysis across different mechanistic assays would suggest that this compound is a potent antioxidant with a balanced HAT and SET mechanism, potentially superior to Trolox in certain aspects.
Conclusion and Best Practices
The cross-validation of antioxidant activity using a panel of assays is a scientifically rigorous approach that provides a comprehensive understanding of a novel compound's potential. For this compound, this multi-assay strategy will be crucial in elucidating its primary antioxidant mechanisms and establishing a solid foundation for further preclinical development.
Key Takeaways for the Researcher:
-
Embrace Orthogonality: Utilize assays with different underlying mechanisms (HAT vs. SET).
-
Standardize and Control: Always include a well-characterized standard antioxidant for comparison and ensure meticulous adherence to protocols.
-
Data-Driven Interpretation: Do not view conflicting results between assays as errors, but as valuable data points that illuminate the compound's specific mode of action.
-
Context is Key: Relate your findings to the known activities of structurally similar compounds to build a stronger scientific narrative.
By following the principles and protocols outlined in this guide, researchers can confidently and accurately characterize the antioxidant profile of this compound and other novel compounds, paving the way for the development of new and effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. jmb.or.kr [jmb.or.kr]
- 3. researchgate.net [researchgate.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
- 11. arborassays.com [arborassays.com]
- 12. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 13. agilent.com [agilent.com]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. activeconceptsllc.com [activeconceptsllc.com]
- 16. researchgate.net [researchgate.net]
- 17. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Dihydroxybenzofuranone Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the benzofuranone scaffold represents a privileged structure, underpinning a wide array of biologically active compounds.[1] The addition of hydroxyl groups to this core structure introduces nuanced yet profound changes in physicochemical properties, dramatically influencing the therapeutic potential of the resulting dihydroxybenzofuranone isomers. Understanding the structure-activity relationship (SAR) of these isomers is paramount for the rational design of novel therapeutics with enhanced efficacy and selectivity.
This guide provides a comparative analysis of dihydroxybenzofuranone isomers, focusing on their antioxidant, anti-inflammatory, and anticancer activities. By synthesizing available experimental data and elucidating the underlying chemical principles, we aim to provide a comprehensive resource for researchers navigating the chemical space of these promising molecules.
The Decisive Role of Hydroxyl Group Positioning
The biological activity of dihydroxybenzofuranone isomers is intrinsically linked to the positioning of the two hydroxyl groups on the aromatic ring. This seemingly minor structural variation governs the molecule's electron distribution, hydrogen-donating capability, and steric interactions with biological targets. These factors collectively dictate the potency and mechanism of action across different therapeutic areas. For instance, the presence of an ortho-dihydroxy (catechol) or para-dihydroxy (hydroquinone) moiety generally imparts potent antioxidant properties due to the stabilization of the resulting phenoxyl radical through resonance and intramolecular hydrogen bonding.
Comparative Antioxidant Activity: A Quantitative Look
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[2] Dihydroxybenzofuranone isomers, by virtue of their phenolic hydroxyl groups, are recognized for their potential to scavenge free radicals and mitigate oxidative damage.[2]
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to quantify the antioxidant capacity of a compound. A lower IC50 value in this assay indicates a higher antioxidant potency. While direct comparative studies on all dihydroxybenzofuranone isomers are limited, data from related isobenzofuranone derivatives clearly illustrate the impact of hydroxylation patterns on antioxidant efficacy.
| Compound | Antioxidant Activity (DPPH Assay EC50) |
| 4,6-dihydroxy-5-methoxy-7-methylphthalide | 10 µM |
| 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran | 7 µM |
| 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran | 22 µM |
| 4,5,6-trihydroxy-7-methylphthalide | 5 µM |
Data sourced from a study on isobenzofuranone derivatives isolated from Fungus Cephalosporium sp.AL031.[3]
The data suggests that a greater number of phenolic hydroxyl groups correlates with more potent antioxidant activity, as seen in the comparison between compounds with two versus three hydroxyl groups.[3] This trend underscores the importance of the hydroxyl groups as hydrogen donors to neutralize free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a standardized framework for assessing the antioxidant activity of dihydroxybenzofuranone isomers.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
Test compounds (dihydroxybenzofuranone isomers)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Preparation of Test Samples: Dissolve the dihydroxybenzofuranone isomers and the positive control in methanol to create stock solutions. From these, prepare a series of dilutions to determine the IC50 value.
-
Assay Reaction: In a 96-well plate, add 100 µL of the various concentrations of the test compounds or control to the wells.
-
Initiation of Reaction: Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The purple color of the DPPH solution will fade in the presence of an antioxidant.[4]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test sample.
-
Determination of IC50: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the inhibition percentage against the concentration of the test compound.[5]
Exploring Anti-Inflammatory and Anticancer Potential
Beyond their antioxidant properties, benzofuranone derivatives have shown promise as anti-inflammatory and anticancer agents.[6][7][8] The mechanisms underlying these activities are often multifaceted, involving the modulation of key signaling pathways.
Anti-Inflammatory Activity
Chronic inflammation is a contributing factor to a wide range of diseases. Certain dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory effects, in some cases exceeding that of established drugs like diclofenac.[6] The anti-inflammatory action of these compounds is often linked to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide (NO).[9][10]
While specific comparative data for dihydroxybenzofuranone isomers is sparse, studies on related fluorinated benzofuran and dihydrobenzofuran derivatives suggest that the presence and position of electron-withdrawing and donating groups, including hydroxyl groups, significantly influence anti-inflammatory potency.[7][11] The IC50 values for the inhibition of inflammatory mediators by these derivatives often fall within the low micromolar range.[7][11]
Anticancer Activity
The anticancer potential of benzofuranone derivatives is an area of intense research.[8][12][13] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in tumor growth and survival.
The substitution pattern on the benzofuranone core is critical for anticancer activity. For example, the presence of specific substituents at the C-2 and C-3 positions has been shown to be crucial for cytotoxicity against cancer cell lines.[10] Furthermore, hybrid molecules combining the benzofuranone scaffold with other pharmacophores have emerged as potent cytotoxic agents.[13]
The positioning of hydroxyl groups can influence the molecule's ability to interact with specific protein targets and can also affect its redox properties, which can be harnessed to selectively induce oxidative stress in cancer cells.
Conclusion and Future Directions
The dihydroxybenzofuranone scaffold holds significant promise for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of hydroxyl group positioning in defining the antioxidant, anti-inflammatory, and anticancer activities of these isomers. While a clear trend of increased antioxidant activity with a greater number of hydroxyl groups is evident, further research is needed to establish comprehensive and directly comparative datasets for a wider range of biological activities across all dihydroxybenzofuranone isomers. Such studies will be invaluable for the future design and optimization of benzofuranone-based drugs with improved therapeutic profiles.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Synthetic vs. Natural 4,6-dihydroxybenzofuran-3(2H)-one
For researchers, scientists, and drug development professionals, the choice between sourcing a bioactive compound from nature versus chemical synthesis is a critical juncture. This decision impacts purity, scalability, biological activity, and the regulatory pathway. This guide provides an in-depth comparison of synthetic versus naturally-derived 4,6-dihydroxybenzofuran-3(2H)-one, a benzofuranone scaffold of significant interest for its potential therapeutic properties.
While direct, peer-reviewed studies comparing the efficacy of the synthetic versus natural forms of this specific molecule are not yet prevalent, this guide synthesizes data from analogous compounds and established scientific principles to provide a robust framework for decision-making. We will delve into the known biological activities, present detailed experimental protocols for validation, and offer a data-driven perspective on the key differentiators.
Introduction to this compound
This compound (CAS: 3260-49-9, Molecular Formula: C₈H₆O₄) is a heterocyclic organic compound belonging to the benzofuranone class.[1][2] These structures are related to aurones, a subclass of flavonoids, and are recognized for their distinctive chemical architecture and biological potential.[3][4] Benzofuran derivatives are widely distributed in nature and are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and anti-tumor effects.[5][6][7][8][9] The dihydroxy substitution on the benzofuran core of this particular molecule suggests a strong potential for radical scavenging and interaction with biological targets involved in oxidative stress and inflammation.
Sourcing: The Synthetic Route vs. Natural Isolation
Synthetic Production: The laboratory synthesis of this compound is well-documented, offering a reliable and controllable source of the pure compound. A common method involves the cyclization of a precursor, such as a 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone derivative. For instance, one established protocol involves dissolving the precursor compound in methanol, adding anhydrous sodium acetate, and refluxing the mixture under an inert argon atmosphere for several hours.[1] This process yields the desired product as a pale yellow solid, which can be further purified by recrystallization.[1] The primary advantage of synthesis is the ability to produce a highly pure, single molecular entity, free from the complex matrix of compounds found in natural extracts.
Natural Occurrence: Benzofuran derivatives are found in a variety of natural sources, including higher plants and fungi.[8][9] For example, related isobenzofuranone derivatives with potent antioxidant activity have been isolated from the fungus Cephalosporium sp.[10] While this compound itself is not commonly cited as a direct isolate, structurally similar compounds like the aurone aureusidin have been identified in various plants.[11][12] The process of obtaining a compound from a natural source involves extraction followed by extensive chromatographic purification, which can be a complex and yield-limiting process.
Comparative Efficacy: A Data-Driven Analysis
The core question for researchers is whether the biological efficacy of the synthetic molecule differs from its natural counterpart. The answer lies in purity, the presence of synergistic compounds, and potential contaminants.
Purity, Consistency, and Biological Context A synthetic compound is, by design, a single, highly pure molecule. This allows for precise dose-response studies where the observed biological effect can be attributed directly to that molecule. Natural extracts, conversely, are complex mixtures. This can be both an advantage and a disadvantage. The presence of other phytochemicals can lead to synergistic effects, where the combined activity is greater than the sum of the individual parts.[13] However, these extracts suffer from variability depending on the source, harvest time, and extraction method, leading to low batch-to-batch consistency.[14]
The following table summarizes the key distinctions based on general principles applied to flavonoids and related compounds.[13][14]
| Feature | Synthetic this compound | Natural this compound Extract |
| Purity | High purity achievable (>98%), single molecular entity.[14] | Variable; present in a complex mixture with other compounds.[13] |
| Consistency | High batch-to-batch consistency.[14] | Low; dependent on source material and extraction protocols.[14] |
| Biological Context | Activity is based on a single, known molecule. | Potential for synergistic or antagonistic effects from co-extracts.[13] |
| Scalability | High potential for large-scale, standardized production.[14] | Limited by natural abundance and complexity of extraction.[14] |
| Characterization | Straightforward structural and purity analysis (NMR, MS). | Complex; requires extensive phytochemical analysis to identify all components. |
Antioxidant and Anti-inflammatory Potential
The dihydroxy-substituted aromatic ring is a classic hallmark of an antioxidant. Studies on structurally similar benzofuran and isobenzofuranone derivatives confirm this potential.
-
Antioxidant Activity: Fungal-derived isobenzofuranones have demonstrated potent free radical-scavenging activity in DPPH (1,1-diphenyl-2-picryhydrazyl) assays, with some compounds showing EC₅₀ values in the low micromolar range.[10] The antioxidant mechanism is primarily attributed to the ability of the hydroxyl groups to donate a hydrogen atom, neutralizing free radicals.[15]
-
Anti-inflammatory Activity: Synthetic aurone derivatives have been shown to suppress the expression of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cell lines.[4] Other benzofuran derivatives effectively inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages, with some compounds showing IC₅₀ values more potent than the reference drug celecoxib.[7] This activity is often linked to the inhibition of key signaling pathways, such as the NF-κB pathway.[13]
While a pure synthetic compound provides a baseline activity, a natural extract containing this compound alongside other flavonoids or terpenes could theoretically exhibit enhanced antioxidant or anti-inflammatory effects due to synergistic interactions. However, without direct comparative studies, this remains a hypothesis that must be tested experimentally.
Experimental Design for Comparative Validation
To objectively compare the efficacy of synthetic versus natural this compound, a series of standardized, side-by-side experiments are required. The following protocols provide a framework for such a validation study.
Workflow for Comparative Efficacy Testing
Caption: A logical workflow for the comparative validation of synthetic vs. natural compounds.
Protocol 1: Synthesis of this compound
This protocol is adapted from established chemical synthesis literature.[1]
Causality: The use of an anhydrous solvent and an inert atmosphere (argon) is critical to prevent unwanted side reactions with water and oxygen, ensuring a higher yield and purity of the target compound. Sodium acetate acts as a base to facilitate the intramolecular cyclization reaction.
-
Preparation: In a round-bottom flask, dissolve the precursor compound (e.g., 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone) in methanol.
-
Reagent Addition: Add anhydrous sodium acetate to the solution. The molar ratio should be optimized based on the specific precursor used.
-
Reaction: Flush the flask with argon gas to create an inert atmosphere. Heat the reaction mixture to reflux and maintain for approximately 4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting residue from water to yield the purified this compound as a pale yellow solid.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Antioxidant Capacity via DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Causality: The DPPH radical has a characteristic deep purple color. When it is reduced by an antioxidant, the color fades to yellow. The degree of color change, measured by absorbance, is directly proportional to the radical scavenging activity. The incubation is performed in the dark to prevent light-induced degradation of the DPPH radical.
-
Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare stock solutions (e.g., 10 mM) of the synthetic compound, the natural extract, and a positive control (e.g., Ascorbic Acid or Trolox) in a suitable solvent like DMSO or methanol.
-
Perform serial dilutions to create a range of test concentrations.
-
-
Reaction:
-
In a 96-well microplate, add 20 µL of each concentration of the test compounds, positive control, and vehicle control (solvent only).
-
Add 180 µL of the DPPH solution to each well.
-
-
Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Protocol 3: Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the production of the inflammatory mediator nitric oxide in immune cells stimulated with lipopolysaccharide (LPS).
Causality: LPS, a component of bacterial cell walls, activates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including NO. NO is unstable, but it quickly oxidizes to nitrite in the culture medium. The Griess reagent reacts with nitrite to form a colored product, allowing for its quantification. A cell viability assay (e.g., MTT) must be run in parallel to ensure that the observed reduction in NO is due to specific inhibitory activity and not simply because the compound is killing the cells.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells for 1-2 hours with various concentrations of the synthetic compound, natural extract, a positive control (e.g., Dexamethasone), and a vehicle control.
-
Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group with no LPS stimulation.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark.
-
Measure the absorbance at 540 nm. Calculate nitrite concentrations based on a standard curve prepared with sodium nitrite.
-
-
Cell Viability (MTT Assay): Run a parallel plate under the same treatment conditions (without LPS stimulation) to assess the cytotoxicity of the compounds.
-
Analysis: Determine the IC₅₀ for NO inhibition, ensuring that the effective concentrations are non-toxic to the cells.
Visualizing the Mechanism: Inhibition of the NF-κB Pathway
Many anti-inflammatory flavonoids exert their effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Caption: Potential mechanism of action via inhibition of the NF-κB inflammatory pathway.
Conclusion and Future Directions
The decision to use synthetic or naturally-sourced this compound hinges on the specific research or development goal.
-
For fundamental research, mechanistic studies, and early-stage drug development , the high purity, consistency, and known molecular identity of the synthetic compound are indispensable. It provides the clear, unambiguous data needed for dose-response relationships and structure-activity relationship (SAR) studies.
-
For applications in nutraceuticals or polypharmacology , a well-characterized natural extract may offer benefits from potential synergistic effects. However, this requires rigorous standardization and phytochemical analysis to ensure safety and consistent efficacy.
Ultimately, a definitive comparison awaits direct experimental evidence. The protocols and analytical framework provided in this guide offer a clear path for researchers to conduct these crucial head-to-head studies. By systematically evaluating both sources, the scientific community can fully unlock the therapeutic potential of this compound, whether it is built in the lab or borrowed from nature.
References
- 1. 4,6-dihydroxybenzofuran-3-one synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C8H6O4 | CID 227444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aureusidin | C15H10O6 | CID 5281220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. article.scholarena.com [article.scholarena.com]
Bridging the Gap: A Comparative Guide to the In Vivo Validation of 4,6-dihydroxybenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Novel Benzofuran
4,6-dihydroxybenzofuran-3(2H)-one is a member of the benzofuran family, a class of heterocyclic compounds that have garnered significant attention from the scientific community. Numerous studies have highlighted the diverse biological activities of benzofuran derivatives, including anti-tumor, antibacterial, antioxidant, and anti-inflammatory properties.[1][2][3] The structurally related aurones, a subclass of flavonoids, are also known for their potent biological effects, with some derivatives showing promise as tyrosinase inhibitors and neuroprotective agents.[4][5] While extensive in vitro data often suggests high therapeutic potential, the journey from a promising compound in a petri dish to a viable clinical candidate is long and fraught with challenges. The crucial next step is in vivo validation, which assesses the compound's behavior in a complex, whole-organism system.[6][7]
This guide provides a comprehensive framework for the in vivo validation of this compound. Due to the absence of published in vivo data for this specific molecule, we will utilize a closely related and well-documented benzofuran derivative, (E)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one (ArC) , as a surrogate to illustrate the validation process.[5] This guide will objectively compare the necessary in vivo validation steps for our compound of interest against established methodologies and provide the supporting experimental rationale and detailed protocols essential for researchers in the field.
From In Vitro Efficacy to In Vivo Reality: The Rationale for Validation
In vitro assays are indispensable tools for initial drug screening, providing a controlled environment to elucidate mechanisms of action at the cellular and molecular level. For a compound like this compound, in vitro studies would likely explore its antioxidant potential through assays like the DPPH and ABTS radical scavenging assays, and its anti-inflammatory effects by measuring the inhibition of inflammatory mediators in cell cultures.[5]
However, the leap to an in vivo model is critical for several reasons:
-
Pharmacokinetics and Bioavailability: An in vivo setting reveals how the compound is absorbed, distributed, metabolized, and excreted (ADME), which determines its bioavailability at the target site.[8]
-
Efficacy in a Complex Biological System: The physiological environment of a living organism, with its intricate network of cells, tissues, and signaling pathways, can significantly modulate a compound's activity.[6][7]
-
Safety and Toxicity: In vivo studies are paramount for identifying potential adverse effects and determining the therapeutic window of a novel compound.[6][9][10]
Comparative Analysis: In Vivo Validation of a Benzofuran Derivative
To illustrate the in vivo validation process, we will consider the potential anti-inflammatory and antioxidant activities of our target compound, using the surrogate (E)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one (ArC) , and compare its hypothetical validation pathway with standard methodologies.
Data Presentation: In Vivo Anti-Inflammatory and Antioxidant Efficacy
The following table summarizes hypothetical, yet plausible, in vivo data for our surrogate compound in established animal models of inflammation and oxidative stress. This serves as a template for how to present such data for this compound.
| Compound | Animal Model | Parameter Measured | Efficacy | Reference |
| (E)-2-(4-methoxybenzylidene) benzofuran-3(2H)-one (ArC) | Carrageenan-Induced Paw Edema (Rat) | Inhibition of Paw Edema | ED₅₀: 25 mg/kg (oral) | Modeled after[11][12] |
| (E)-2-(4-methoxybenzylidene) benzofuran-3(2H)-one (ArC) | Diquat-Induced Oxidative Stress (Mouse) | Reduction in Liver Malondialdehyde (MDA) Levels | Significant reduction at 50 mg/kg | Modeled after[13][14] |
| Indomethacin (NSAID) | Carrageenan-Induced Paw Edema (Rat) | Inhibition of Paw Edema | ED₅₀: 5 mg/kg (oral) | [12] |
| N-Acetylcysteine (Antioxidant) | Diquat-Induced Oxidative Stress (Mouse) | Reduction in Liver Malondialdehyde (MDA) Levels | Significant reduction at 100 mg/kg | Modeled after[13] |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies for key in vivo experiments are provided below. These protocols are standard in preclinical pharmacology for evaluating anti-inflammatory and antioxidant agents.
Carrageenan-Induced Paw Edema Model for Acute Inflammation
This widely used model assesses the anti-inflammatory activity of a compound against acute inflammation.[11]
Protocol:
-
Animal Selection: Male Wistar rats (180-200g) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are divided into groups (n=6): Vehicle control, positive control (Indomethacin), and test compound groups (various doses).
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally 60 minutes before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control.
Diquat-Induced Oxidative Stress Model
This model is used to evaluate the in vivo antioxidant potential of a compound. Diquat is a redox-cycling agent that generates superoxide anions, inducing oxidative stress.[14]
Protocol:
-
Animal Selection: Male C57BL/6 mice (8-10 weeks old) are used.
-
Grouping: Animals are divided into groups (n=6): Vehicle control, Diquat-only, positive control (N-Acetylcysteine + Diquat), and test compound groups (various doses + Diquat).
-
Compound Administration: The test compound is administered (e.g., orally) for a pre-determined period (e.g., 7 days).
-
Induction of Oxidative Stress: A single intraperitoneal injection of diquat (50 mg/kg) is administered.[14]
-
Sample Collection: After a specified time (e.g., 6 hours), animals are euthanized, and liver tissue is collected.
-
Biochemical Analysis: Liver homogenates are used to measure markers of oxidative stress, such as malondialdehyde (MDA) for lipid peroxidation and reduced glutathione (GSH) levels.[13][14]
-
Data Analysis: The levels of oxidative stress markers are compared between the different groups.
In Vivo Acute Toxicity Study
An acute toxicity study is crucial to determine the safety profile of a new compound.[10][15]
Protocol:
-
Animal Selection: Both male and female mice or rats are used.
-
Dosing: A limit dose of 2000 mg/kg (or higher, if necessary) of the test compound is administered orally to one group of animals. A control group receives the vehicle.
-
Observation: Animals are observed for clinical signs of toxicity and mortality for 14 days.
-
Data Collection: Body weight, food and water consumption, and any behavioral changes are recorded.
-
Necropsy: At the end of the study, all animals are euthanized, and a gross necropsy is performed.
Visualizing the Pathways and Processes
Signaling Pathway: Nrf2-Mediated Antioxidant Response
Many antioxidant compounds exert their effects by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[16]
Caption: Nrf2-mediated antioxidant response pathway.
Experimental Workflow: In Vivo Validation Pipeline
The following diagram illustrates a logical workflow for the in vivo validation of a novel compound.
Caption: A typical workflow for in vivo validation.
Conclusion: Charting a Path Forward
The in vivo validation of this compound is an essential step in realizing its therapeutic potential. While in vitro studies provide a strong foundation, the complexities of a living system necessitate a rigorous in vivo evaluation of pharmacokinetics, efficacy, and safety. By employing established models such as carrageenan-induced paw edema and diquat-induced oxidative stress, researchers can systematically assess the anti-inflammatory and antioxidant properties of this promising compound. The framework and protocols outlined in this guide, using a well-documented surrogate, offer a clear and actionable path for advancing this compound through the preclinical development pipeline.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 7. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. labtoo.com [labtoo.com]
- 10. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04496G [pubs.rsc.org]
- 13. Some In Vitro/In Vivo Chemically-Induced Experimental Models of Liver Oxidative Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The in vivo Gene Expression Signature of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
A Procedural Framework for the Safe Disposal of Novel Benzofuran Derivatives
In the landscape of drug discovery and chemical research, the synthesis of novel compounds is a daily occurrence. While these new molecular entities, such as 4,6-dihydroxybenzofuran-3(2H)-one, are crucial for innovation, they present a significant challenge: the absence of established safety and disposal protocols. Without a specific Safety Data Sheet (SDS), researchers must adopt a systematic framework to manage chemical waste, ensuring both personal safety and environmental compliance.
This guide provides a comprehensive, step-by-step methodology for characterizing, segregating, and disposing of waste from novel or poorly characterized benzofuran derivatives. The foundational principle is to treat any unknown compound as highly hazardous until a thorough risk assessment proves otherwise.[1]
Part 1: Pre-Disposal Hazard Assessment
The cornerstone of safe disposal is a robust, proactive hazard assessment, initiated before the first experiment.[1] This process involves a multi-faceted investigation into the potential risks posed by the novel compound and its subsequent waste products. A thorough chemical hazard assessment is critical for understanding the safety and sustainability of the chemicals being used.[2]
Step 1: Analysis of Structural Analogs
In the absence of direct data, the first step is to examine the known hazards of structurally similar molecules. For a substituted benzofuran, reviewing the SDS for parent compounds like benzofuran and furan is essential.[3]
-
Benzofuran: Known to be combustible, harmful if swallowed, inhaled, or in contact with skin, and a suspected carcinogen.[4] It is also sensitive to light and air.[5] Handling requires a well-ventilated area, such as a chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[3][6]
-
Functional Groups: The presence of hydroxyl (-OH) and ketone (C=O) groups on the benzofuran scaffold must be considered. While these are common functionalities, their influence on reactivity, toxicity, and corrosivity must be evaluated.
Step 2: Initial Hazard Characterization
Based on analog data and chemical intuition, a preliminary hazard profile must be established. The U.S. Environmental Protection Agency (EPA) defines hazardous waste by four key characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity (RCRA characteristics).[7][8][9]
Experimental Protocol: Preliminary Hazard Screening
-
Corrosivity (pH Test): For aqueous waste streams, calibrate a pH meter and measure the sample. A pH ≤ 2 or ≥ 12.5 classifies the waste as corrosive and hazardous.[1][7]
-
Reactivity Assessment:
-
Review the synthesis pathway for any known reactive functional groups (e.g., azides, peroxides).[1]
-
Caution: Before any physical testing, consult with your institution's Environmental Health and Safety (EHS) department.[1]
-
To test for water reactivity, cautiously add a minuscule amount of the compound to water within a fume hood and observe for any violent reaction or gas evolution.[1]
-
-
Ignitability (Flash Point): While direct measurement may not be feasible, assume flammability if structurally similar compounds are flammable (e.g., Benzofuran flash point is between 37.8 and 93.3 °C).[6] Waste solutions containing flammable solvents are also considered ignitable.[7]
This initial assessment allows for the proper classification of the waste stream, which is the responsibility of the waste generator.[10]
| Hazard Assessment Checklist for a Novel Compound | Evaluation Criteria | Action Required |
| Toxicity | Review SDS of structural analogs. Assume high toxicity (acute and chronic) in the absence of data.[1] Is it a potential carcinogen, mutagen, or teratogen?[1] | Handle with full PPE, including respiratory protection if aerosolization is possible. Segregate as toxic waste. |
| Reactivity | Does the structure contain energetic functional groups (e.g., peroxides, azides)?[1] Does it react violently with water, air, or common lab chemicals?[1][7] | Store away from incompatible materials. Do not mix with other waste streams. Notify EHS of potential reactivity hazards. |
| Ignitability | Does the compound or its solvent have a low flash point (<60°C / 140°F)?[8] Is it an oxidizer?[7] | Store in a flammable-safe cabinet. Keep away from ignition sources. Segregate as flammable waste. |
| Corrosivity | Is the waste an aqueous solution with a pH ≤ 2 or ≥ 12.5?[7] | Store in a compatible container (e.g., glass, not metal for acids).[11] Segregate as corrosive waste. |
| Environmental Hazard | Is the compound suspected to be toxic to aquatic life or persistent in the environment? | Segregate for incineration or specialized chemical treatment. Avoid drain disposal.[10] |
Part 2: Waste Segregation and Containment
Proper segregation is paramount to prevent dangerous reactions and ensure compliant disposal.[11] Never mix different waste streams unless explicitly instructed by EHS protocols.
Waste Stream Categories:
-
Solid Chemical Waste: Contaminated PPE (gloves, lab coats), spent silica gel, and solid product waste.[10] This waste should be collected in a designated, sealed container.[12]
-
Liquid Chemical Waste (Non-halogenated): Solutions of the compound in solvents like ethanol, acetone, or ethyl acetate.
-
Liquid Chemical Waste (Halogenated): Solutions in solvents like dichloromethane or chloroform.
-
Aqueous Waste: Waste streams that are primarily water. Note that even low concentrations of certain toxic metals (e.g., mercury > 0.2 ppm) can render aqueous waste hazardous.[8]
-
Sharps Waste: Needles, scalpels, or broken glass contaminated with the chemical should be placed in a puncture-resistant sharps container.[13]
Container Management:
-
Compatibility: Use containers made of materials compatible with the waste. The original chemical container is often the best choice.[12] For example, store acidic waste in glass containers, not metal.[11]
-
Labeling: All waste containers must be clearly labeled.[7] The label should include the words "Hazardous Waste," the full chemical names of all components, the approximate percentages, and the identified hazards (e.g., Ignitable, Corrosive).[7][14]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[7] This prevents spills and the release of volatile compounds.
Part 3: Final Disposal Procedures
The final step is the safe and compliant transfer of waste to your institution's EHS department for ultimate disposal, which may involve methods like incineration or neutralization by a licensed facility.[15]
Experimental Protocol: Preparing Waste for EHS Pickup
-
Finalize Characterization: Ensure all information on the waste tag is complete and accurate. If the exact composition is unknown, label it as "Unknown" and provide any potential information about its constituents and suspected hazards.[7]
-
Secure Containment: Double-check that all containers are tightly sealed and have no external residue.[12] If necessary, place the primary container into a larger, secondary containment bin to prevent spills.[14]
-
Storage Location: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area within the laboratory.[7] This area must be under the control of the lab personnel.
-
Schedule Pickup: Contact your institution's EHS department to schedule a waste pickup.[7] Provide them with all necessary information regarding the waste's composition and hazards.[1]
-
Decontaminate Empty Containers: Empty containers that held acutely hazardous waste (P-listed chemicals) must be triple-rinsed with a suitable solvent.[1][12] The rinsate must be collected and disposed of as hazardous waste.[1] After rinsing, deface the original label before discarding the container.[12]
Decision Workflow for Disposal of a Novel Compound
The following diagram illustrates the logical workflow for managing the waste of a novel or uncharacterized chemical compound.
Caption: Decision workflow for novel compound waste disposal.
By adhering to this structured framework, researchers can confidently and safely manage the waste generated from novel compounds, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Hazard Assessments | Enhesa [enhesa.com]
- 3. benchchem.com [benchchem.com]
- 4. cloudfront.zoro.com [cloudfront.zoro.com]
- 5. fishersci.com [fishersci.com]
- 6. Benzofuran - Safety Data Sheet [chemicalbook.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 10. ehs.howard.edu [ehs.howard.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. vumc.org [vumc.org]
- 13. actenviro.com [actenviro.com]
- 14. blog.creliohealth.com [blog.creliohealth.com]
- 15. Disposal Methods for Chemical Waste: A Comprehensive Guide [greenflow.com]
Navigating the Safe Handling of 4,6-dihydroxybenzofuran-3(2H)-one: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel chemical entities are foundational to innovation in drug development. Among these, the benzofuranone scaffold is of significant interest. This guide provides essential, immediate safety and logistical information for handling 4,6-dihydroxybenzofuran-3(2H)-one, a compound whose specific toxicological properties are not extensively documented. In the absence of specific data, this protocol is grounded in the established hazards of its core chemical functionalities: the phenolic hydroxyl groups and the benzofuranone heterocyclic system. By adopting a cautious approach based on analogous structures, we can ensure a robust safety framework for all laboratory operations.
Hazard Identification and Risk Assessment: A Proactive Stance
Given the structure of this compound, which incorporates a dihydroxyphenyl moiety, it is prudent to treat this compound with the same level of caution as phenol. Phenols are known to be corrosive and can cause severe chemical burns.[1][2] A critical and often underestimated danger is their ability to be readily absorbed through the skin, leading to systemic toxicity that can affect the central nervous system, liver, and kidneys.[2][3] Symptoms of exposure may not be immediately painful, creating a deceptive sense of safety.[2]
While specific data for this compound is limited, a Safety Data Sheet (SDS) for a structurally related compound, 2,4-dihydroxybenzophenone, indicates it is an environmental hazard. Therefore, it is essential to prevent its release into the environment.
Assumed Hazards:
-
Acute Toxicity (Oral): Likely harmful if swallowed.
-
Skin Corrosion/Irritation: Assumed to be corrosive or irritant to the skin.
-
Eye Damage/Irritation: Assumed to cause serious eye damage.
-
Systemic Toxicity: Potential for systemic effects upon skin absorption.[2]
-
Aquatic Toxicity: Potential to be toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles and a face shield | Double-gloving with an inner nitrile glove and an outer neoprene or butyl rubber glove | Fully buttoned lab coat and a chemical-resistant apron | Required if not performed in a certified chemical fume hood |
| Performing reactions and workups | Chemical safety goggles and a face shield | Double-gloving with an inner nitrile glove and an outer neoprene or butyl rubber glove | Fully buttoned lab coat and a chemical-resistant apron | Work must be conducted in a certified chemical fume hood |
| Purification (e.g., chromatography) | Chemical safety goggles | Double-gloving with an inner nitrile glove and an outer neoprene or butyl rubber glove | Fully buttoned lab coat | Work should be conducted in a well-ventilated area, preferably a fume hood |
| Handling waste | Chemical safety goggles | Heavy-duty neoprene or butyl rubber gloves | Fully buttoned lab coat and a chemical-resistant apron | Not generally required if waste containers are sealed |
Nitrile gloves alone are not recommended for prolonged contact with phenolic compounds.[2] Neoprene or butyl rubber gloves offer superior protection against this chemical class.[2][3]
Operational Plan: A Step-by-Step Guide to Safe Handling
This workflow is designed to minimize exposure and prevent contamination from the moment the compound is received until its final disposal.
Caption: Workflow for the safe handling of this compound.
Detailed Protocol for Weighing and Solution Preparation
-
Designate a Work Area: All handling of solid this compound and its concentrated solutions must occur within a certified chemical fume hood.[1][3]
-
Assemble PPE: Before entering the designated area, don the appropriate PPE as outlined in the table above.
-
Prepare for Spills: Ensure a chemical spill kit is readily accessible. For phenolic compounds, this should include an absorbent material like vermiculite and a neutralizing agent if recommended by your institution's safety office.[1]
-
Weighing:
-
Place a tared weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Avoid creating dust. If the compound is a fine powder, consider using a spatula with a dampened tip (with a compatible solvent) to minimize aerosolization.
-
-
Solution Preparation:
-
Add the weighed solid to a suitable reaction vessel containing the desired solvent.
-
Stir the mixture until the solid is fully dissolved.
-
-
Cleanup:
-
Carefully dispose of the weigh boat and any contaminated consumables in the designated solid waste container.
-
Wipe down the spatula and the balance with a cloth dampened with a suitable solvent (e.g., ethanol), and dispose of the cloth in the solid waste container.
-
Emergency Procedures: Be Prepared
Skin Contact:
-
Immediate and thorough decontamination is crucial.[2]
-
Remove all contaminated clothing.
-
Flush the affected area with copious amounts of water for at least 15 minutes.[4]
-
If available, after the initial water flush, gently wipe the area with polyethylene glycol (PEG-300 or PEG-400) as this can help to reduce absorption.[2]
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
All waste containing this compound, including crude reaction mixtures, purified product, and contaminated consumables, must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal: All waste must be disposed of through your institution's EHS program. Follow their specific guidelines for hazardous waste pickup and disposal.[4]
By adhering to these stringent safety protocols, researchers can confidently work with this compound, ensuring personal safety and environmental protection while advancing their scientific endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
